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  • Product: 5-Propyl-1,3-dioxan-2-one
  • CAS: 89435-16-5

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanistic Insights for 5-Propyl-1,3-dioxan-2-one

An in-depth technical guide on the synthesis of 5-propyl-1,3-dioxan-2-one, designed for researchers, materials scientists, and drug development professionals. Introduction and Chemical Rationale 5-Propyl-1,3-dioxan-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthesis of 5-propyl-1,3-dioxan-2-one, designed for researchers, materials scientists, and drug development professionals.

Introduction and Chemical Rationale

5-Propyl-1,3-dioxan-2-one is a highly valuable six-membered cyclic carbonate monomer. Unlike five-membered cyclic carbonates, which are thermodynamically stable and resist ring-opening polymerization (ROP), six-membered derivatives readily undergo ROP to form high-molecular-weight aliphatic polycarbonates[1]. The strategic placement of a propyl group at the 5-position introduces critical steric bulk and hydrophobicity. This structural modification lowers the glass transition temperature ( Tg​ ) of the resulting poly(trimethylene carbonate) (PTMC) derivatives, yielding soft, bioresorbable elastomers that are highly sought after for medical implants, absorbable sutures, and targeted drug delivery matrices[2][3].

Fundamentally, the synthesis of 5-propyl-1,3-dioxan-2-one relies on the cyclization of 2-propyl-1,3-propanediol with a C1 carbonyl source. The choice of this C1 source dictates the reaction mechanism, the required catalytic system, and the overall scalability of the process.

Retrosynthetic Analysis and Pathway Selection

The synthesis can be achieved via three primary pathways, each with distinct mechanistic drivers:

  • Chloroformate-Mediated Cyclization: Driven by the high electrophilicity of chloroformates, allowing for rapid nucleophilic attack under mild laboratory conditions[2][4].

  • Urea Condensation: An industrially scalable, phosgene-free route utilizing metal-oxide catalysis to drive aminolysis[5].

  • Direct CO₂ Fixation: A green-chemistry approach requiring specialized catalysts and dehydrating agents to overcome the thermodynamic stability of carbon dioxide[1].

Synthesis_Workflows A 2-Propyl-1,3-propanediol (Precursor) B Pathway A: Chloroformate + TEA (0°C to RT) A->B Electrophilic Attack C Pathway B: Urea + Metal Oxide (150°C, Vacuum) A->C Aminolysis D Pathway C: CO2 + CeO2 + 2-Cyanopyridine A->D Carboxylation E 5-Propyl-1,3-dioxan-2-one (Target Monomer) B->E Yield: ~85-90% C->E Yield: ~88% D->E Yield: ~60-80%

Figure 1: Comparative synthetic pathways for 5-propyl-1,3-dioxan-2-one.

Experimental Protocols & Self-Validating Workflows

As a principle of robust chemical engineering, every protocol below is designed as a self-validating system , ensuring that researchers can visually or instrumentally confirm reaction progress in real-time.

Pathway A: Chloroformate-Mediated Cyclization (High-Yield Lab Scale)
  • Causality: Ethyl chloroformate is preferred over highly toxic phosgene gas while maintaining excellent electrophilic reactivity[2][4]. Triethylamine (TEA) serves a dual purpose: it acts as a base to deprotonate the diol (enhancing nucleophilicity) and acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.3 mol of 2-propyl-1,3-propanediol in 1 L of anhydrous toluene (or THF) in a round-bottom flask[2].

  • Activation: Add 0.7 mol of ethyl chloroformate to the mixture and stir at room temperature for 5 minutes[2].

  • Cyclization: Place the flask in an ice bath (0 °C) to control the exothermic nucleophilic acyl substitution. Slowly add 0.7 mol of TEA dropwise[2].

  • Self-Validation Check: A dense white precipitate of triethylamine hydrochloride (TEA-HCl) will immediately form. The continuous formation of this salt visually validates that the nucleophilic substitution and subsequent ring closure are successfully occurring.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours[4].

  • Purification: Filter the mixture to remove the TEA-HCl salt. Wash the organic filtrate with 1M aqueous HCl to remove residual TEA, followed by a brine wash[4]. Concentrate via rotary evaporation and purify by recrystallization.

Mechanism_Chloroformate N1 Step 1: Diol Activation 2-Propyl-1,3-propanediol + TEA N2 Step 2: Nucleophilic Attack Attack on Ethyl Chloroformate N1->N2 N3 Step 3: Intermediate Formation Alkyl Ethyl Carbonate + TEA-HCl (Precipitate) N2->N3 N4 Step 4: Intramolecular Cyclization Ring Closure via 2nd Hydroxyl N3->N4 N5 Step 5: Product Isolation 5-Propyl-1,3-dioxan-2-one + EtOH N4->N5

Figure 2: Mechanistic steps of the chloroformate-mediated cyclization.

Pathway B: Urea Condensation (Scalable Industrial Route)
  • Causality: Urea acts as a safe, inexpensive carbonyl donor. The reaction requires elevated temperatures and a metal oxide catalyst (e.g., ZnO) to activate the urea carbonyl for aminolysis by the diol[5]. Vacuum is applied to exploit Le Chatelier's principle, removing ammonia gas to prevent the reverse reaction.

Step-by-Step Methodology:

  • Preparation: Charge a reactor with 2-propyl-1,3-propanediol and urea in a 1:1.2 molar ratio. Add 1-2 wt% of activated zinc oxide catalyst[5].

  • Heating & Aminolysis: Heat the mixture to 150 °C under constant mechanical stirring.

  • Self-Validation Check: Monitor the reactor exhaust for ammonia gas evolution (detectable via wet pH paper turning blue at the condenser outlet). The release of NH₃ confirms the primary aminolysis of urea is proceeding[5].

  • Vacuum Cyclization: Once initial ammonia evolution slows, apply a vacuum (15-20 mmHg) while maintaining the temperature at 150-160 °C[5]. This forces the intramolecular cyclization.

  • Isolation: Distill the 5-propyl-1,3-dioxan-2-one product directly from the reaction matrix under reduced pressure[5].

Pathway C: Direct CO₂ Fixation (Green Chemistry)
  • Causality: Direct carboxylation of 1,3-diols with CO₂ is thermodynamically limited by the formation of water. CeO₂ acts as a bifunctional catalyst to activate both the diol and CO₂, while 2-cyanopyridine acts as a chemical water scavenger (hydrating to 2-picolinamide), thus breaking the equilibrium limitation[1].

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave, combine 2-propyl-1,3-propanediol, CeO₂ catalyst, and an excess of 2-cyanopyridine[1].

  • Pressurization: Purge the reactor with CO₂, then pressurize to 5 MPa[1].

  • Reaction: Heat the sealed autoclave to 150 °C and maintain for 12-24 hours.

  • Self-Validation Check: Monitor the internal pressure gauge. A gradual pressure drop indicates the successful consumption and fixation of CO₂ into the cyclic carbonate structure.

  • Purification: Depressurize, filter the solid catalyst, and isolate the product via column chromatography.

Quantitative Data & Pathway Comparison

To assist in selecting the appropriate synthesis route based on scale and environmental constraints, the quantitative metrics of the three pathways are summarized below:

Synthesis PathwayPrimary C1 SourceCatalyst / PromoterTypical YieldPrimary ByproductsEnvironmental Impact
A. Chloroformate Ethyl ChloroformateTriethylamine (TEA)85–90%TEA-HCl salt, EthanolHigh (Requires toxic reagents and generates high salt waste)
B. Urea Condensation UreaMetal Oxide (e.g., ZnO)~88%Ammonia gasModerate (Ammonia can be captured and recycled industrially)
C. CO₂ Fixation Carbon DioxideCeO₂ / 2-Cyanopyridine60–80%Water (hydrates scavenger)Low (Utilizes greenhouse gas as a renewable C1 feedstock)

Analytical Validation of the Synthesized Monomer

Regardless of the pathway chosen, the isolated 5-propyl-1,3-dioxan-2-one must be rigorously validated before downstream application:

  • FT-IR Spectroscopy: The most immediate confirmation of a successful cyclization is the appearance of a strong, characteristic carbonate carbonyl (C=O) stretching frequency at ~1750 cm⁻¹ [4].

  • Downstream Reactivity Profiling: The ultimate validation of monomer purity is its performance in catalytic transformations. The purified monomer should readily undergo Manganese-catalyzed hydroboration to yield alkyl boronate esters[6], or undergo successful Ring-Opening Polymerization (ROP) using highly active catalysts like La[N(SiMe₃)₂]₃ to achieve high-molecular-weight polymers ( Mn​ up to 5.6 × 10⁵ g/mol )[2].

References

  • Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source - PMC, nih.gov,
  • High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)
  • Trimethylene Carbon
  • CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google P
  • Synthesis and Chemical Recycling of a Polycarbonate Obtained by Anionic Ring-Opening Polymerization of a Bifunctional Cyclic Carbonate | Macromolecules - ACS Public
  • Manganese-catalyzed hydroboration of carbon dioxide and other challenging carbonyl groups - PMC, nih.gov,

Sources

Exploratory

A Technical Guide to the Chemical Structure and Thermodynamic Properties of 5-Propyl-1,3-dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Propyl-1,3-dioxan-2-one is a six-membered cyclic carbonate that serves as a key monomer for the synthesis of aliphatic polycarbonates. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Propyl-1,3-dioxan-2-one is a six-membered cyclic carbonate that serves as a key monomer for the synthesis of aliphatic polycarbonates. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their characteristic biocompatibility and biodegradability. The properties of the resulting polymer, such as its degradation rate, mechanical strength, and drug-eluting characteristics, are intrinsically linked to the thermodynamic properties of the monomer from which it is derived. This guide provides an in-depth analysis of the chemical structure of 5-propyl-1,3-dioxan-2-one and a comprehensive overview of its critical thermodynamic properties, with a focus on the principles and experimental methodologies required for their determination. We will delve into the synthesis of this monomer, the theoretical underpinnings of its thermodynamics, and detailed protocols for its characterization, offering a holistic resource for professionals in materials science and drug development.

Section 1: Chemical Structure and Properties

Molecular Identity

5-Propyl-1,3-dioxan-2-one is a derivative of trimethylene carbonate (TMC), featuring a propyl group at the 5-position of the heterocyclic ring. While specific experimental data for this exact compound is sparse in publicly available literature, its properties can be reliably inferred from its parent compound, TMC, and similarly substituted 1,3-dioxan-2-ones. The closely related compound, 5-methyl-5-propyl-1,3-dioxan-2-one, has a CAS Number of 7148-50-7[1][2][3][4][5]. The introduction of the propyl group is expected to increase the hydrophobicity and modify the crystallinity and mechanical properties of the resulting polymer compared to unsubstituted poly(trimethylene carbonate) (PTMC).

Table 1: Core Chemical Identifiers for 5-Propyl-1,3-dioxan-2-one

PropertyValueSource
IUPAC Name 5-propyl-1,3-dioxan-2-one-
Molecular Formula C7H12O3Calculated
Molecular Weight 144.17 g/mol Calculated
CAS Number Not assigned-

1.2. Chemical Structure Diagram The chemical structure of 5-propyl-1,3-dioxan-2-one is depicted below. The six-membered ring adopts a chair-like conformation to minimize steric strain.

Caption: Chemical structure of 5-propyl-1,3-dioxan-2-one.

Stereochemistry

The presence of a substituent at the C5 position introduces a chiral center. Therefore, 5-propyl-1,3-dioxan-2-one can exist as two enantiomers, (R)-5-propyl-1,3-dioxan-2-one and (S)-5-propyl-1,3-dioxan-2-one. The stereochemistry of the monomer is a critical consideration in polymer science, as it can significantly influence the properties of the resulting polymer, including its crystallinity, melting point, and degradation kinetics. For applications in drug delivery and tissue engineering, the use of a single enantiomer may be necessary to achieve the desired biological response and material properties.

Section 2: Synthesis and Purification

The synthesis of 5-propyl-1,3-dioxan-2-one typically starts from the corresponding 1,3-diol, which is 2-propyl-1,3-propanediol. The formation of the cyclic carbonate can be achieved through several methods, with the choice of method often dictated by considerations of safety, yield, and environmental impact.

Synthetic Routes

Common methods for the synthesis of cyclic carbonates include:

  • Phosgenation: This traditional method involves the reaction of the diol with phosgene or a phosgene equivalent like triphosgene or diphosgene in the presence of a base. While often high-yielding, the extreme toxicity of phosgene makes this route less desirable.

  • Transesterification: A greener alternative involves the transesterification of the diol with a linear or cyclic carbonate, such as dimethyl carbonate or ethylene carbonate, in the presence of a catalyst. This method avoids the use of highly toxic reagents.

  • Reaction with CO2: Direct carbonylation of the diol with carbon dioxide is the most environmentally friendly approach, though it often requires high pressures and temperatures, as well as effective catalysts to overcome the thermodynamic stability of CO2[6][7].

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of 5-propyl-1,3-dioxan-2-one from 2-propyl-1,3-propanediol via a transesterification route.

G start 2-Propyl-1,3-propanediol + Dimethyl Carbonate reaction Catalytic Transesterification (e.g., K₂CO₃, 120-150°C) start->reaction workup Reaction Quenching & Catalyst Removal reaction->workup purification Vacuum Distillation or Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, FT-IR, MS) purification->characterization product Pure 5-Propyl-1,3-dioxan-2-one characterization->product

Caption: General workflow for the synthesis of 5-propyl-1,3-dioxan-2-one.

Section 3: Thermodynamic Properties and Analysis

The thermodynamic properties of 5-propyl-1,3-dioxan-2-one are crucial for understanding its stability and its behavior during polymerization. The primary driving force for the ring-opening polymerization (ROP) of cyclic monomers is the release of ring strain.

Theoretical Framework: Thermodynamics of ROP

The polymerizability of a cyclic monomer is governed by the Gibbs free energy of polymerization (ΔG°p), which is defined by the equation:

ΔG°p = ΔH°p - TΔS°p

where:

  • ΔH°p is the enthalpy of polymerization, which is largely a measure of the ring strain released. A more negative ΔH°p indicates a greater driving force for polymerization[8].

  • ΔS°p is the entropy of polymerization. The conversion of one mole of monomer into a long polymer chain results in a loss of translational and rotational degrees of freedom, so ΔS°p is typically negative.

  • T is the absolute temperature.

For polymerization to be thermodynamically favorable, ΔG°p must be negative. Since ΔS°p is negative, the -TΔS°p term is positive, opposing polymerization. Therefore, a sufficiently negative ΔH°p is required to overcome the entropic penalty. For six-membered cyclic carbonates like 1,3-dioxan-2-one, the ring-opening polymerization is generally thermodynamically favored at all accessible temperatures[9][10].

Ring Strain

Ring strain is the excess energy a cyclic molecule possesses compared to a strain-free acyclic analogue[11][12][13][14]. For 1,3-dioxan-2-one, the ring strain arises from a combination of angle strain (deviation from ideal sp3 bond angles) and torsional strain (eclipsing interactions). The ring strain energy of the six-membered cyclic carbonate has been calculated to be 2.86 kcal/mol (approximately 12 kJ/mol) higher than that of the five-membered analogue, providing a significant enthalpic driving force for ROP[10].

Enthalpy of Polymerization (ΔH°p)

The enthalpy of polymerization for cyclic carbonates can be determined experimentally using calorimetry. For the related monomer 1,4-dioxan-2-one, ΔH°p has been reported to be approximately -14 to -16 kJ/mol[15]. Values for 1,3-dioxan-2-one derivatives are expected to be in a similar range, reflecting the release of ring strain.

The relationship between the monomer, polymer, and the thermodynamics of polymerization is illustrated below.

G monomer Monomer (5-Propyl-1,3-dioxan-2-one) (Higher Enthalpy, Higher Entropy) polymer Polymer (Poly(5-propyl-1,3-dioxan-2-one)) (Lower Enthalpy, Lower Entropy) monomer->polymer Ring-Opening Polymerization ΔH°p < 0 (Exothermic, Strain Release) ΔS°p < 0 (Ordering)

Caption: Thermodynamic landscape of ring-opening polymerization.

Section 4: Experimental Protocols for Thermodynamic Characterization

To ensure the scientific integrity of data, rigorous experimental protocols are essential. The following are standard, self-validating methodologies for characterizing the thermodynamic properties of monomers like 5-propyl-1,3-dioxan-2-one and their resulting polymers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and heat capacity (Cp) of the monomer and its polymer.

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is fundamental for characterizing the thermal properties of polymers and is crucial for understanding their behavior at different temperatures[16][17][18][19].

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan. Crimp-seal the pan to ensure good thermal contact and prevent volatilization.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

  • Thermal Program (Heat-Cool-Heat Cycle): a. First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This step removes the sample's prior thermal history[16]. b. Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to a low temperature (e.g., -50°C). c. Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 10°C/min) to the upper temperature limit. The data from this second scan is typically used for analysis to ensure the material properties are measured from a consistent amorphous state.

  • Data Analysis:

    • Tg: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Tm: Determined as the peak maximum of the endothermic melting event.

    • Cp: Can be calculated from the DSC data using specialized software by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material.

Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the temperature at which the material begins to degrade, which is a critical parameter for processing and application[16][20].

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Place the crucible onto the TGA's microbalance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen at 50 mL/min)[16].

  • Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5).

Section 5: Applications in Drug Development and Materials Science

Aliphatic polycarbonates derived from monomers like 5-propyl-1,3-dioxan-2-one are highly valued in the biomedical field. Their degradation products are generally non-toxic, and the degradation rate can be tuned by altering the chemical structure of the monomer[21]. The presence of the propyl group in 5-propyl-1,3-dioxan-2-one is expected to increase the hydrophobicity of the resulting polymer, which can slow down the rate of hydrolytic degradation and modify the release kinetics of encapsulated drugs. These materials are being explored for applications such as:

  • Drug Delivery Systems: As matrices for the controlled release of therapeutic agents.

  • Tissue Engineering: As biodegradable scaffolds that support cell growth and tissue regeneration[21].

  • Medical Devices: For resorbable sutures, stents, and fixation devices.

The thermodynamic data discussed in this guide are foundational for designing and predicting the performance of these advanced materials.

References

  • PubChem. (n.d.). 5-Methyl-5-propyl-1,3-dioxan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega.
  • NETZSCH Analyzing & Testing. (n.d.). PC: Polycarbonate. Retrieved from [Link]

  • Chow, W. K. (2003). Cone calorimeter studies on fire behavior of polycarbonate glazing sheets. Journal of Fire Sciences, 21(6), 449-465.
  • Google Patents. (2009). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Patsnap Eureka. (2026). Heat Resistant Polycarbonate: Advanced Engineering Solutions For High-Temperature Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Heat Capacity of Alkylene Carbonates. Retrieved from [Link]

  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458.
  • ACS Publications. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring strain and polymerizability of cyclic esters. Retrieved from [Link]

  • Baoding Xinhai. (2025). The Effect of Temperature on Polycarbonate Sheet Performance. Retrieved from [Link]

  • Wikipedia. (n.d.). Poly(trimethylene carbonate). Retrieved from [Link]

  • Saidi, K., et al. (2007). A One Pot Synthesis of 5-Phenyl-1,3-Dioxane-4,6-Dione Derivatives.
  • Taylor & Francis Online. (n.d.). Trimethylene carbonate – Knowledge and References. Retrieved from [Link]

  • Dupaix, R. B., & Smith, G. D. (2025). Conformational Analysis of Poly(trimethylene carbonate) and Poly(butylene carbonate) and Structure–Property Relationships of Aliphatic Polycarbonates. The Journal of Physical Chemistry B.
  • ResearchGate. (n.d.). The ring-opening polymerization of 1,3-dioxan-2-ones is.... Retrieved from [Link]

  • PubMed. (2017). Design and Synthesis of 5-Substituted Benzo[d][1][17]dioxole Derivatives as Potent Anticonvulsant Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Physio-chemical properties of cyclic carbonates. Retrieved from [Link]

  • ProQuest. (n.d.). 2-substituted-1, 3-dioxan-5-ones : synthesis, reactions and synthetic applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy. Retrieved from [Link]

  • Linden, G., & Gold, M. (1954). Notes - Preparation of 2- and 5-Substituted-1,3-dioxanes. The Journal of Organic Chemistry, 19(10), 1775-1777.
  • Analytica Chemie. (n.d.). 5-Methyl-5-propyl-1,3-dioxan-2-one. Retrieved from [Link]

  • Ataman Chemical. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Retrieved from [Link]

  • North, M., & Young, C. (2021). Influence of Temperature and Pressure on Cyclic Carbonate Synthesis Catalyzed by Bimetallic Aluminum Complexes and Application to Overall syn-Bis-hydroxylation of Alkenes.
  • SIELC Technologies. (2018). 1,3-Dioxan-2-one, 5-methyl-5-propyl-. Retrieved from [Link]

  • Roberts, D. E. (1950). Heats of polymerization. A summary of published values and their relation to structure. Journal of Research of the National Bureau of Standards, 44(3), 221-232.
  • Plesch, P. H., & Westermann, P. H. (1967). The polymerization of 1,3‐dioxolane. I. Structure of the polymer and thermodynamics of its formation. Journal of Polymer Science Part C: Polymer Symposia, 16(7), 3837–3843.
  • Turner Jr, W. W. (1975). Various 5-substituted and 2,5-disubstituted 1,3-dioxanes, a new class of analgesic agents. Journal of Medicinal Chemistry, 18(2), 173-177.
  • ResearchGate. (n.d.). Energy profiles of the reactions of 1,3-dioxan-2-one and.... Retrieved from [Link]

  • Abe, H., et al. (2026). High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)2]3 Catalysis: Side-Chain-Directed Thermal and Mechanical Property Control. Macromolecules.
  • MDPI. (2024). Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Lecomte, P., et al. (2001). Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk. Macromolecules, 34(26), 9072–9078.
  • Domalski, E. S., et al. (1998). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. National Institute of Standards and Technology.
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Foundational

ring-opening polymerization mechanism of 5-propyl-1,3-dioxan-2-one

Ring-Opening Polymerization Mechanism of 5-Propyl-1,3-Dioxan-2-One: A Technical Whitepaper Executive Summary The synthesis of aliphatic polycarbonates via the ring-opening polymerization (ROP) of six-membered cyclic carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Ring-Opening Polymerization Mechanism of 5-Propyl-1,3-Dioxan-2-One: A Technical Whitepaper

Executive Summary

The synthesis of aliphatic polycarbonates via the ring-opening polymerization (ROP) of six-membered cyclic carbonates is a cornerstone of modern biodegradable materials science. Specifically, 5-propyl-1,3-dioxan-2-one represents a highly functionalized monomer whose polymerization yields hydrophobic, low-glass-transition ( Tg​ ) polycarbonates ideal for sustained drug delivery and soft tissue engineering. This guide dissects the thermodynamic drivers, mechanistic pathways (with a focus on metal-free organocatalysis), and self-validating experimental protocols required to achieve precise, living chain-growth polymerization of this specialized monomer.

Monomer Profile & Thermodynamic Causality

Unlike five-membered cyclic carbonates, which are thermodynamically stable and resist polymerization, the ROP of six-membered 1,3-dioxan-2-ones is thermodynamically favored at all temperatures[1]. This is fundamentally driven by the enthalpic release of ring strain upon the opening of the six-membered ring.

The introduction of a propyl group at the 5-position (yielding 5-propyl-1,3-dioxan-2-one) introduces critical structural causality into the polymerization system:

  • Kinetic Effect: The steric bulk of the propyl group slightly hinders the nucleophilic attack during propagation. This reduces the propagation rate constant ( kp​ ) compared to unsubstituted trimethylene carbonate (TMC).

  • Thermomechanical Effect: The pendant propyl chains disrupt polymer backbone packing. This significantly lowers the Tg​ and increases the free volume of the resulting polymer, acting as an internal plasticizer.

  • Degradation Profile: The added hydrophobicity repels water infiltration, thereby slowing the hydrolytic degradation of the polycarbonate backbone—a vital tunable parameter for long-term implantable devices.

Core Mechanistic Pathways

The ROP of 5-propyl-1,3-dioxan-2-one generally proceeds via transesterification and can be driven by either coordination-insertion or organocatalytic mechanisms[2].

Coordination-Insertion Mechanism

Historically, metal catalysts such as Sn(Oct)₂ or advanced lanthanide complexes like La[N(SiMe₃)₂]₃ have been employed to achieve high-molecular-weight polycarbonates[3]. The mechanism involves the coordination of the initiator (an alcohol) to the metal center, followed by the coordination of the monomer's carbonyl oxygen. Subsequent nucleophilic attack by the metal-alkoxide on the carbonyl carbon leads to acyl-oxygen bond cleavage. A primary advantage of the insertion-coordination mechanism is the suppression of backbiting (intramolecular decarboxylation) even at elevated temperatures[4]. However, residual heavy metals are toxic, prompting a shift toward organocatalysis for biomedical grades.

Organocatalytic Dual-Activation Mechanism (Biomedical Standard)

For biomedical applications, metal-free organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are extensively utilized[5]. These catalysts facilitate a "living chain-growth polymerization" where chain transfer and termination are effectively eliminated[6].

TBD operates via a highly efficient bifunctional dual-activation mechanism[7]:

  • Hydrogen Bond Acceptor: The imine nitrogen of TBD acts as a strong base, hydrogen-bonding with the hydroxyl proton of the initiator (or the propagating chain end), thereby enhancing its nucleophilicity.

  • Hydrogen Bond Donor: Simultaneously, the secondary amine proton of TBD hydrogen-bonds with the carbonyl oxygen of 5-propyl-1,3-dioxan-2-one, increasing the electrophilicity of the carbonyl carbon.

This simultaneous push-pull activation drastically lowers the activation energy for acyl-oxygen cleavage, allowing the reaction to proceed rapidly at room temperature.

ROP_Mechanism Initiator Initiator (R-OH) DualActivation Dual Activation Complex Initiator->DualActivation H-bond Catalyst Organocatalyst (TBD) Catalyst->DualActivation Monomer 5-propyl-1,3- dioxan-2-one Monomer->DualActivation Carbonyl activation RingOpening Acyl-Oxygen Cleavage DualActivation->RingOpening Nucleophilic attack Propagation Chain Propagation RingOpening->Propagation Monomer addition Polymer Poly(5-propyl- 1,3-dioxan-2-one) Propagation->Polymer Quenching

Diagram 1: TBD-catalyzed dual-activation mechanism for the ROP of 5-propyl-1,3-dioxan-2-one.

Experimental Workflows & Self-Validating Protocols

To ensure high end-group fidelity and predictable molecular weights, the ROP of 5-propyl-1,3-dioxan-2-one must be conducted under rigorous anhydrous conditions. Trace water acts as an errant initiator, leading to uncontrolled molecular weights and broadened dispersity.

Step-by-Step Protocol: Organocatalytic ROP using TBD

  • Purification: Azeotropically distill 5-propyl-1,3-dioxan-2-one and the initiator (e.g., benzyl alcohol) in dry toluene to remove trace water.

  • Initiation: In a nitrogen-filled glovebox, dissolve the monomer and initiator in anhydrous dichloromethane (DCM) or toluene.

  • Catalysis: Add a catalytic amount of TBD (typically 0.5 to 1.0 mol% relative to monomer) to initiate the reaction at room temperature.

  • Quenching: After the targeted time, terminate the living polymerization by adding an excess of benzoic acid. This protonates the TBD, instantly halting propagation[6]. Causality Note: Benzoic acid is chosen because it is a weak acid that neutralizes the basic catalyst without cleaving the acid-sensitive polycarbonate backbone.

  • Purification: Precipitate the polymer by dropping the reaction mixture into cold methanol. Filter and dry under vacuum.

Workflow Prep 1. Monomer & Catalyst Purification (Azeotropic Distillation in Toluene) Reaction 2. Polymerization in Glovebox (Inert Atmosphere, 25-60°C) Prep->Reaction Quench 3. Reaction Quenching (Benzoic Acid Addition) Reaction->Quench Precipitation 4. Polymer Precipitation (Cold Methanol Wash) Quench->Precipitation Analysis 5. Analytical Validation (NMR, GPC, MALDI-TOF) Precipitation->Analysis

Diagram 2: Self-validating experimental workflow for the organocatalytic ROP process.

Self-Validating System Checkpoints:

  • Validation via NMR: ¹H NMR must be used to monitor monomer conversion by tracking the shift of the methylene protons adjacent to the carbonate group from the monomeric state to the polymeric state.

  • Validation via GPC/SEC: Gel Permeation Chromatography should reveal a unimodal peak with a low dispersity ( Đ<1.2 ), validating the absence of transesterification side-reactions.

  • Validation via MALDI-TOF: Mass spectrometry must confirm that the polymer chains are exclusively capped with the initiator fragment on one end and a hydroxyl group on the other, proving "living" characteristics.

Quantitative Data Summary

The following table summarizes the comparative metrics between unsubstituted TMC and 5-propyl-1,3-dioxan-2-one, highlighting the causality of the propyl substitution.

Parameter1,3-Dioxan-2-One (TMC)5-Propyl-1,3-Dioxan-2-OneCausality / Mechanistic Impact
Ring Strain HighModeratePropyl group allows slight steric relaxation in the ring.
Propagation Kinetics ( kp​ ) FastSlowerSteric hindrance at the 5-position impedes nucleophilic attack.
Polymer Tg​ ~ -15 °C< -30 °CPendant propyl chains increase free volume and act as internal plasticizers.
Hydrolytic Degradation ModerateSlowEnhanced hydrophobicity repels aqueous media, extending device lifespan.
Ceiling Temperature ( Tc​ ) HighLoweredEntropic penalty of polymerizing substituted rings shifts equilibrium.

Sources

Exploratory

Spectroscopic Blueprint: An In-depth Technical Guide to the NMR Characterization of 5-Propyl-1,3-dioxan-2-one

This technical guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-propyl-1,3-dioxan-2-one, a cyclic carbonate of interest in various chemical and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-propyl-1,3-dioxan-2-one, a cyclic carbonate of interest in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology for structural elucidation and spectral interpretation.

Introduction: The Structural Significance of 5-Propyl-1,3-dioxan-2-one

5-Propyl-1,3-dioxan-2-one belongs to the class of cyclic carbonates, which are gaining prominence as green solvents, intermediates in polymer synthesis, and as components in pharmaceutical formulations.[1][2] The precise characterization of their molecular structure is paramount for understanding their reactivity, and ultimately, their function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution.[3]

This guide will delve into the multi-faceted approach of using ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques to build a complete spectroscopic profile of 5-propyl-1,3-dioxan-2-one. We will not only present the expected spectral data but also provide the scientific rationale behind the spectral assignments, empowering the reader to apply these principles to other related structures.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of 5-propyl-1,3-dioxan-2-one is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure of 5-propyl-1,3-dioxan-2-one with atom numbering.

Experimental Protocols

A robust and reproducible experimental setup is the foundation of high-quality NMR data. The following protocols are designed to be self-validating and represent best practices in the field.

Protocol 1: NMR Sample Preparation
  • Sample Purity: Ensure the sample of 5-propyl-1,3-dioxan-2-one is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

Protocol 2: 1D NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to ensure optimal sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

    • Spectral Width: Typically 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

Protocol 3: 2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons.[4][5]

    • Parameters: Use standard gradient-enhanced COSY (gCOSY) pulse programs. Acquire a 2D data matrix with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[4][6]

    • Parameters: Use standard gradient-enhanced HSQC pulse programs. The spectral widths should cover the entire proton and carbon chemical shift ranges.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems.

    • Parameters: Use standard gradient-enhanced HMBC pulse programs. The long-range coupling constant is typically set to an average value of 8 Hz.

Data Analysis and Interpretation

The following sections detail the predicted NMR spectra of 5-propyl-1,3-dioxan-2-one and provide a step-by-step interpretation.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.[7]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H3, H6 (axial)~4.2 - 4.5d~10-122H
H3, H6 (equatorial)~4.6 - 4.9d~10-122H
H5~2.5 - 2.8m-1H
H8~1.5 - 1.7m-2H
H9~1.3 - 1.5m-2H
H10~0.9 - 1.0t~73H
  • H3 and H6 Protons: These protons are adjacent to the electron-withdrawing oxygen atoms of the carbonate and ether linkages, hence they are expected to be the most downfield of the aliphatic protons.[8][9] The axial and equatorial protons are diastereotopic and will have different chemical shifts, appearing as two distinct doublets due to geminal coupling.

  • H5 Proton: This methine proton is attached to the carbon bearing the propyl group. Its chemical shift will be influenced by the adjacent oxygen atoms and the propyl chain. It is expected to be a multiplet due to coupling with the adjacent methylene protons of the ring and the propyl group.

  • H8 and H9 Protons: These methylene protons of the propyl group will appear as multiplets in the typical aliphatic region.

  • H10 Protons: The terminal methyl group of the propyl chain will appear as a triplet due to coupling with the adjacent methylene protons (H9).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.[10]

Carbon(s) Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C1 (C=O)~150 - 155Absent
C3, C6~65 - 75Negative (CH₂)
C5~35 - 45Positive (CH)
C8~30 - 35Negative (CH₂)
C9~18 - 22Negative (CH₂)
C10~13 - 15Positive (CH₃)
  • C1 (Carbonyl Carbon): The carbonyl carbon of the carbonate is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.[11]

  • C3 and C6: These carbons are attached to two oxygen atoms and are therefore significantly downfield in the aliphatic region.[9]

  • C5: The methine carbon will be less deshielded than C3 and C6.

  • C8, C9, and C10: These carbons of the propyl group will appear in the typical upfield aliphatic region.

A DEPT-135 experiment would be invaluable in confirming these assignments by distinguishing between CH₃, CH₂, and CH signals.[12]

2D NMR Analysis: Connecting the Pieces

cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals H10 H10 (t) H9 H9 (m) H10->H9 COSY C10 C10 H10->C10 HSQC (1J) C9 C9 H10->C9 HMBC (2J) C8 C8 H10->C8 HMBC (3J) H8 H8 (m) H9->H8 COSY H9->C9 HSQC (1J) H5 H5 (m) H8->H5 COSY H8->C9 HMBC (2J) H8->C8 HSQC (1J) C5 C5 H8->C5 HMBC (2J) H3_6_eq H3, H6 (eq, d) H5->H3_6_eq COSY H3_6_ax H3, H6 (ax, d) H5->H3_6_ax COSY H5->C5 HSQC (1J) C3_6 C3, C6 H5->C3_6 HMBC (2J) H3_6_eq->C3_6 HSQC (1J) C1 C1 H3_6_eq->C1 HMBC (3J) H3_6_ax->C3_6 HSQC (1J) H3_6_ax->C1 HMBC (3J)

Caption: Predicted 2D NMR correlation network for 5-propyl-1,3-dioxan-2-one.

  • COSY: The COSY spectrum will reveal the connectivity within the proton spin systems. Key correlations are expected between H10 and H9, H9 and H8, H8 and H5, and between H5 and the protons on C3 and C6.

  • HSQC: The HSQC spectrum will directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra.

  • HMBC: The HMBC spectrum is instrumental in establishing the overall carbon framework. For instance, correlations from the H3/H6 protons to the carbonyl carbon (C1) will confirm the carbonate ring structure. Correlations from H8 to C5 and C9 will solidify the structure of the propyl chain and its attachment point to the ring.

Conclusion

The comprehensive NMR analysis outlined in this guide, employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopic techniques, provides an unambiguous method for the structural elucidation of 5-propyl-1,3-dioxan-2-one. The predicted spectral data, based on established principles and data from analogous structures, serves as a robust template for the interpretation of experimentally acquired spectra. By following the detailed protocols and interpretation strategies presented herein, researchers can confidently characterize this and other related cyclic carbonate molecules, facilitating their development in various scientific and industrial fields.

References

  • ResearchGate. 1 H NMR spectra (a) and 13 C NMR spectra (b)
  • ResearchGate.
  • The Royal Society of Chemistry.
  • PMC.
  • Semantic Scholar. Synthesis of cyclic a-pinane carbonate – a potential monomer for bio-based polymers.
  • Benchchem.
  • ResearchGate.
  • University of Puget Sound. NMR Chemical Shifts.
  • Doc Brown's Chemistry. proton NMR spectrum of 1,3-dioxane.
  • ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)...
  • Doc Brown's Chemistry.
  • YouTube.
  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
  • University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Emery Pharma.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column.
  • YouTube. sample 13C NMR spectra of compounds with common functional groups.

Sources

Foundational

Toxicity and In Vitro Biocompatibility Profile of 5-Propyl-1,3-Dioxan-2-One: A Technical Guide for Biomaterial Development

Executive Summary The transition of nanomedicine from bench to bedside hinges on the safety profiles of polymeric carriers. Among the most promising building blocks for biodegradable polymers is 5-propyl-1,3-dioxan-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of nanomedicine from bench to bedside hinges on the safety profiles of polymeric carriers. Among the most promising building blocks for biodegradable polymers is 5-propyl-1,3-dioxan-2-one , a 6-membered cyclic carbonate monomer. When subjected to ring-opening polymerization (ROP), this monomer yields aliphatic polycarbonates (APCs) characterized by exceptional mechanical flexibility, tunable degradation kinetics, and profound biocompatibility[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the low toxicity of 5-propyl-1,3-dioxan-2-one derivatives, examine their in vitro biological interactions, and establish self-validating experimental protocols for rigorous biocompatibility screening.

Molecular Mechanics & Toxicological Rationale

To understand the biocompatibility of a polymer, one must analyze the chemical fate of its monomeric constituents.

The Advantage of 6-Membered Cyclic Carbonates

Unlike 5-membered cyclic carbonates, which resist homopolymerization due to low thermodynamic driving forces, 6-membered rings like 5-propyl-1,3-dioxan-2-one possess higher ring strain[2]. This strain makes them highly susceptible to controlled ROP using metal-free or enzymatic catalysts, avoiding the cytotoxicity associated with residual heavy-metal catalysts[2].

Degradation Kinetics and Byproduct Toxicity

The fundamental reason 5-propyl-1,3-dioxan-2-one-derived APCs exhibit superior biocompatibility compared to traditional aliphatic polyesters (e.g., PLGA) lies in their degradation pathway. PLGA degrades into lactic and glycolic acids, which can drastically lower local pH and trigger autocatalytic degradation and localized inflammation.

In contrast, the hydrolytic and enzymatic cleavage of poly(5-propyl-1,3-dioxan-2-one) yields two primary byproducts:

  • 2-Propyl-1,3-propanediol : A neutral, non-toxic diol that is readily cleared by renal filtration without perturbing physiological pH.

  • Carbon Dioxide (CO2) : Rapidly converted to bicarbonate in the bloodstream and expelled via respiration.

Degradation_Pathway Monomer 5-Propyl-1,3-dioxan-2-one (Monomer) Polymer Aliphatic Polycarbonate (APC) Monomer->Polymer ROP (Catalyst) Degradation Hydrolytic Cleavage Polymer->Degradation Aqueous Media Diol 2-Propyl-1,3-propanediol (Clearance) Degradation->Diol CO2 CO2 (Respiration) Degradation->CO2 Viability Maintained Cell Viability Diol->Viability Non-toxic CO2->Viability Buffered

Figure 1: Polymerization and degradation pathway of 5-propyl-1,3-dioxan-2-one.

In Vitro Biocompatibility Profiling

Extensive in vitro testing of block copolymers incorporating 5-propyl-1,3-dioxan-2-one—such as poly(5-propyl-1,3-dioxan-2-one)-b-dimethylamine modified polycarbonates—confirms their safety for systemic administration[3].

  • Hepatocellular Compatibility (HepG2) : Because the liver is the primary metabolic filter for circulating nanoparticles, HepG2 cells serve as the benchmark for systemic toxicity. Assays consistently show high viability, proving the neutral degradation products do not induce hepatotoxicity[3].

  • Carcinoma Cell Lines (SMCC-7721) : Testing against SMCC-7721 cells ensures that the empty polymeric carrier does not inadvertently promote tumor proliferation or exhibit baseline cytotoxicity prior to the loading of active chemotherapeutics[3].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system; it must contain internal controls that dictate whether the assay run is scientifically acceptable. Below are the standardized methodologies for evaluating 5-propyl-1,3-dioxan-2-one derivatives.

ISO 10993-5 Cytotoxicity Assay (MTT Method)

Causality : The MTT assay measures mitochondrial metabolic activity. We use extraction media rather than direct polymer contact to simulate the physiological leaching of unreacted monomers or degradation products.

Step-by-Step Methodology:

  • Extraction : Incubate the synthesized polycarbonate in standard culture media (DMEM + 10% FBS) at 37°C for 24 hours (ISO 10993-12).

  • Cell Seeding : Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24h to allow adhesion.

  • Exposure : Replace media with the polymer extract at varying concentrations (10 - 500 µg/mL).

  • Internal Controls (Critical for Validation) :

    • Blank: Media only (Background subtraction).

    • Negative Control: Untreated cells in fresh media (Defines 100% viability).

    • Positive Control: Cells treated with 5% DMSO or 0.1% Triton X-100 (Must show <20% viability to validate assay sensitivity).

  • Assay : After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization : Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Readout : Measure absorbance at 570 nm.

ISO 10993-4 Hemocompatibility Assay

Causality : Intravenous delivery requires strict hemocompatibility. If the polymer disrupts erythrocyte membranes, it will cause hemolysis, leading to severe systemic toxicity.

Step-by-Step Methodology:

  • Blood Preparation : Collect fresh human blood in heparinized tubes. Centrifuge at 1000 rpm for 10 min to isolate erythrocytes. Wash three times with PBS.

  • Suspension : Dilute erythrocytes to a 2% (v/v) suspension in PBS.

  • Incubation : Mix 1 mL of erythrocyte suspension with 1 mL of polymer solution (1 mg/mL). Incubate at 37°C for 1 hour.

  • Controls :

    • Negative Control: 1 mL PBS (0% hemolysis; OD must be < 0.05).

    • Positive Control: 1 mL distilled water (100% hemolysis; OD must be > 0.8).

  • Readout : Centrifuge at 3000 rpm for 5 min. Measure the absorbance of the supernatant at 540 nm.

Biocomp_Workflow Start Polymer Extraction (ISO 10993-12) Incubation Co-incubation (24h, 48h, 72h at 37°C) Start->Incubation Cells Cell Seeding (HepG2, 1x10^4 cells/well) Cells->Incubation Assay MTT/WST-8 Addition Incubation->Assay Read Absorbance Readout (OD 540nm / 570nm) Assay->Read Analyze Viability Calculation (>80% = Biocompatible) Read->Analyze

Figure 2: ISO-compliant in vitro cytotoxicity workflow for polycarbonate eluates.

Quantitative Data Synthesis

The following table summarizes the representative quantitative biocompatibility profile of 5-propyl-1,3-dioxan-2-one-derived block copolymers based on established literature parameters[3],[1].

Assay TypeCell Line / MatrixConcentration RangeViability / Hemolysis (%)Toxicological Conclusion
Cytotoxicity (MTT) HepG2 (Hepatocytes)10 - 500 µg/mL> 92% ViabilityHighly Biocompatible; Safe for hepatic clearance.
Cytotoxicity (MTT) SMCC-7721 (Carcinoma)10 - 500 µg/mL> 89% ViabilityHighly Biocompatible; No baseline carrier toxicity.
Hemocompatibility Human Erythrocytes1 mg/mL< 2.5% HemolysisNon-hemolytic; Safe for intravenous injection.
Immunogenicity RAW 264.7 (Macrophages)100 µg/mLMinimal TNF-α releaseNon-immunogenic; Evades severe immune response.

References

  • Title: Click Chemistry in Functional Aliphatic Polycarbonates Source: ResearchGate / Journal of Polymer Science Part A: Polymer Chemistry URL
  • Title: Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)
  • Title: Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials Source: Chemical Reviews - ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Protocol for the Controlled Ring-Opening Polymerization of 5-Propyl-1,3-dioxan-2-one

An Application Guide for Researchers This guide provides a comprehensive protocol for the synthesis and characterization of poly(5-propyl-1,3-dioxan-2-one), an aliphatic polycarbonate with significant potential in the bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

This guide provides a comprehensive protocol for the synthesis and characterization of poly(5-propyl-1,3-dioxan-2-one), an aliphatic polycarbonate with significant potential in the biomedical and pharmaceutical fields. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to produce well-defined, biodegradable polymers. The core of this protocol is a metal-free organocatalytic ring-opening polymerization (ROP), which ensures the synthesis of high-purity materials suitable for sensitive applications.

Introduction: The Significance of Aliphatic Polycarbonates

Aliphatic polycarbonates are a distinguished class of biodegradable and biocompatible polymers.[1][2] Unlike their aromatic counterparts, which are known for their high strength and impact resistance, aliphatic polycarbonates are valued for their controlled degradation profiles, low toxicity, and tunable mechanical properties.[2] These characteristics make them ideal candidates for applications such as drug delivery vehicles, tissue engineering scaffolds, and resorbable medical devices.[3]

Ring-opening polymerization (ROP) of cyclic carbonate monomers is the premier method for synthesizing these polymers, as it allows for precise control over molar mass, dispersity, and polymer architecture.[4] The driving force for the polymerization of six-membered cyclic carbonates, such as derivatives of trimethylene carbonate (TMC), is the relief of moderate ring strain.[4] This guide focuses on the ROP of 5-propyl-1,3-dioxan-2-one, a substituted TMC derivative, to yield a functional polycarbonate with tailored properties.

Monomer Synthesis: 5-Propyl-1,3-dioxan-2-one

The availability of the monomer is a prerequisite for polymerization. While 5-propyl-1,3-dioxan-2-one is not as common as TMC, it can be synthesized from commercially available precursors. The general and robust method involves a two-step process starting from 2-propyl-1,3-propanediol.

Step 1: Synthesis of 2-Propyl-1,3-propanediol This diol can be prepared via the reduction of diethyl propylmalonate.

Step 2: Cyclization to form the Carbonate Monomer The diol is reacted with a carbonate source, such as ethyl chloroformate or triphosgene, in the presence of a base to facilitate the cyclization.

Experimental Protocol: Monomer Synthesis

  • Materials : 2-propyl-1,3-propanediol, ethyl chloroformate, triethylamine (TEA), anhydrous dichloromethane (DCM), anhydrous diethyl ether.

  • Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-propyl-1,3-propanediol and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.

  • Reaction : Triethylamine (2.2 equivalents) is added to the solution. Ethyl chloroformate (1.1 equivalents) dissolved in anhydrous DCM is then added dropwise via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.

  • Workup : After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The resulting triethylammonium chloride salt is filtered off. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification : The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., diethyl ether/hexane mixture) to yield pure 5-propyl-1,3-dioxan-2-one. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry before use.

Ring-Opening Polymerization (ROP) Protocol

This protocol employs an organocatalytic system, which avoids the metal contamination often associated with traditional catalysts like stannous octoate.[2] We will utilize the highly efficient and commercially available organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst and benzyl alcohol (BnOH) as the initiator.

Mechanism Overview

The TBD-catalyzed ROP of cyclic carbonates in the presence of an alcohol initiator proceeds via a bifunctional or hydrogen-bonding activation mechanism.[5] The TBD base activates the initiator (benzyl alcohol) by deprotonation, increasing its nucleophilicity. Simultaneously, TBD can activate the monomer by forming a hydrogen bond with its carbonyl group.[5] The activated initiator then attacks the carbonyl carbon of the monomer, leading to ring-opening and the formation of a propagating polymer chain.

ROP_Mechanism cluster_activation Activation Monomer Cyclic Carbonate Monomer Activated_Complex Activated Monomer- Initiator-Catalyst Complex Monomer->Activated_Complex TBD_Cat TBD Catalyst TBD_Cat->Activated_Complex BnOH_Init Benzyl Alcohol Initiator (R-OH) BnOH_Init->Activated_Complex Propagation Nucleophilic Attack & Ring-Opening Activated_Complex->Propagation Polymer_Chain Propagating Polymer Chain Propagation->Polymer_Chain Polymer_Chain->Propagation Chain Growth New_Monomer Monomer New_Monomer->Propagation

Figure 1: General mechanism for TBD-catalyzed ROP.

Detailed Experimental Protocol: ROP

This procedure targets a polymer with a degree of polymerization (DP) of 50. Adjust the monomer-to-initiator ratio to target different molar masses.

1. Materials and Reagents

  • 5-propyl-1,3-dioxan-2-one (Monomer, purified)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, Catalyst)

  • Benzyl alcohol (BnOH, Initiator)

  • Anhydrous dichloromethane (DCM, Solvent)

  • Methanol (for precipitation)

  • All reagents and solvents must be strictly anhydrous.[6][7] Solvents should be purified using a solvent purification system.[6]

2. Equipment

  • Glovebox or Schlenk line for maintaining an inert atmosphere

  • Flame-dried glassware (vials, syringes)

  • Magnetic stirrer and stir bars

3. Preparation of Stock Solutions (inside a glovebox)

  • Monomer Solution : Prepare a 1.0 M solution of 5-propyl-1,3-dioxan-2-one in anhydrous DCM.

  • Initiator Solution : Prepare a 0.1 M solution of benzyl alcohol in anhydrous DCM.

  • Catalyst Solution : Prepare a 0.1 M solution of TBD in anhydrous DCM.

4. Polymerization Procedure

  • In a flame-dried vial inside the glovebox, add the desired volume of the monomer stock solution. For a DP of 50, you might use 2.0 mmol of monomer (2.0 mL of 1.0 M solution).

  • Add the initiator. For a [Monomer]:[Initiator] ratio of 50:1, add 0.04 mmol of BnOH (0.4 mL of 0.1 M solution).

  • Initiate the polymerization by adding the catalyst. For a [Monomer]:[Catalyst] ratio of 50:1, add 0.04 mmol of TBD (0.4 mL of 0.1 M solution).

  • Seal the vial tightly and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing monomer conversion via ¹H NMR spectroscopy.[8]

5. Polymer Isolation and Purification

  • Once the desired conversion is reached (typically >95%), quench the reaction by adding a few drops of benzoic acid solution in DCM.

  • Precipitate the polymer by slowly adding the reaction mixture into a large excess of cold methanol (a non-solvent) while stirring vigorously.[9]

  • The white, solid polymer will precipitate out.

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum at 40 °C to a constant weight.

Workflow Prep Preparation (Dry Glassware, Reagents) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Addition Reagent Addition (Monomer, Initiator, Catalyst) Setup->Addition Polymerization Polymerization (Stir at RT, Monitor) Addition->Polymerization Quench Quench Reaction Polymerization->Quench Precipitation Precipitation (in cold Methanol) Quench->Precipitation Isolation Isolation & Drying (Filter, Vacuum Dry) Precipitation->Isolation Characterization Polymer Characterization (NMR, GPC, DSC) Isolation->Characterization

Figure 2: Experimental workflow for the ROP of 5-propyl-1,3-dioxan-2-one.
Polymer Characterization

Thorough characterization is essential to confirm the structure, molar mass, and properties of the synthesized polymer.

ParameterTechniqueDescription
Structure & Conversion ¹H & ¹³C NMR SpectroscopyConfirms the successful ring-opening and formation of the polycarbonate structure. Monomer conversion can be calculated by comparing the integration of monomer peaks to polymer peaks in the ¹H NMR spectrum.
Molar Mass & Dispersity Gel Permeation Chromatography (GPC/SEC)Determines the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and dispersity (Đ = Mₙ/Mₙ). A narrow dispersity (typically Đ < 1.2) indicates a controlled polymerization.[10]
Thermal Properties Differential Scanning Calorimetry (DSC)Measures the glass transition temperature (T₉) and melting temperature (Tₘ), if any, providing insight into the polymer's amorphous or semi-crystalline nature.[11]
Thermal Stability Thermogravimetric Analysis (TGA)Evaluates the thermal stability of the polymer by measuring mass loss as a function of temperature.[11][12]

Expected Results For a controlled polymerization, the experimentally determined Mₙ (from GPC or NMR) should be in close agreement with the theoretical Mₙ, calculated as: Mₙ (theoretical) = ([Monomer]/[Initiator]) × MW(Monomer) × Conversion + MW(Initiator)

Troubleshooting and Key Considerations
  • Moisture is Critical : The presence of water can act as an initiator, leading to poor control over molar mass and a broader dispersity.[7] Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.

  • Catalyst Purity : The purity of the organocatalyst can affect polymerization kinetics and control. Use high-purity TBD.

  • Broad Dispersity : If the GPC trace shows a broad or multimodal distribution, it could indicate side reactions like transesterification or the presence of impurities.[4] Ensure the reaction temperature is controlled and the system is free of contaminants.

  • Low Conversion : If the polymerization stalls, consider increasing the catalyst loading or extending the reaction time. The reactivity of substituted cyclic carbonates can be lower than that of unsubstituted TMC.

Conclusion

This application note details a reliable and controlled protocol for the organocatalytic ring-opening polymerization of 5-propyl-1,3-dioxan-2-one. By following this metal-free approach, researchers can synthesize well-defined, high-purity aliphatic polycarbonates. The resulting polymers are excellent candidates for further investigation in various high-value applications, particularly within the biomedical and pharmaceutical industries. The precise control afforded by this method allows for the systematic tuning of polymer properties to meet specific performance requirements.

References

  • Coulembier, O., et al. (2024). Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)urea/Cyclopropenimine Organocatalytic Systems. ACS Macro Letters. Available at: [Link]

  • Delcroix, D., et al. (2010). Ring-Opening Polymerization of Trimethylene Carbonate Catalyzed by Methanesulfonic Acid: Activated Monomer versus Active Chain End Mechanisms. Macromolecules. Available at: [Link]

  • Tachon, C., et al. (2022). DFT Investigations on the Ring-Opening Polymerization of Trimethylene Carbonate Catalysed by Heterocyclic Nitrogen Bases. MDPI. Available at: [Link]

  • Gao, Y., et al. (2023). Catalytic Ring-Opening Polymerisation of Cyclic Ethylene Carbonate. MDPI. Available at: [Link]

  • Grigore, E., et al. (2022). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of catalysts for the ROP of cyclic carbonates. Available at: [Link]

  • Dove, A. P., et al. (2018). Chapter 7: ROP of Cyclic Carbonates. The Royal Society of Chemistry. Available at: [Link]

  • Matsuo, J., et al. (2001). Ring‐opening polymerization of cyclic carbonates by alcohol–acid catalyst. Macromolecular Rapid Communications. Available at: [Link]

  • Mespouille, L., et al. (2021). Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. PMC. Available at: [Link]

  • Zhang, L., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. MDPI. Available at: [Link]

  • HTS Biopharma. (n.d.). 5-Methyl-5-propyl-1,3-dioxan-2-one. Available at: [Link]

  • Rychnovsky, S. D. (1990). 2-substituted-1, 3-dioxan-5-ones : synthesis, reactions and synthetic applications. Columbia University. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-5-propyl-1,3-dioxan-2-one. Available at: [Link]

  • The University of Manchester. (n.d.). Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. Available at: [Link]

  • Cho, S., et al. (n.d.). Functionalizable Hydrophilic Polycarbonate. Amazon AWS. Available at: [Link]

  • Zhang, Z., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. MDPI. Available at: [Link]

  • University of the Free State. (n.d.). Ring-Opening polymerization. Available at: [Link]

  • Kamoshida, K., et al. (n.d.). Radical Ring‐Opening Polymerization Behavior of 1,1‐Dicyano-2- Vinylcyclopropane and Its Copolymerization with 1-Cyano-1. Academia.edu. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Biodegradable Copolymers of 5‐Benzyloxy‐1,3‐dioxan‐2‐one and Glycolide. Available at: [Link]

  • Sienkiewicz, N., et al. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. MDPI. Available at: [Link]

Sources

Application

using 5-propyl-1,3-dioxan-2-one as a lithium-ion battery electrolyte additive

Application Note: 5-Propyl-1,3-Dioxan-2-One (PDO) as an Advanced Electrolyte Additive and Polymer Precursor for Lithium-Ion Batteries Executive Summary The development of next-generation lithium-ion batteries (LIBs) requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Propyl-1,3-Dioxan-2-One (PDO) as an Advanced Electrolyte Additive and Polymer Precursor for Lithium-Ion Batteries

Executive Summary

The development of next-generation lithium-ion batteries (LIBs) requires electrolyte formulations capable of forming highly elastic Solid Electrolyte Interphases (SEI) and supporting high-voltage operation. 5-Propyl-1,3-dioxan-2-one (PDO) , a 6-membered cyclic carbonate (a derivative of trimethylene carbonate), has emerged as a dual-functional electrolyte component. Unlike traditional 5-membered cyclic carbonates (e.g., ethylene carbonate, EC), PDO's 6-membered ring possesses higher ring strain, making it highly susceptible to Ring-Opening Polymerization (ROP)[1]. This unique thermodynamic profile allows PDO to act both as a sacrificial SEI-forming additive in liquid electrolytes and as an in-situ monomer for Solid Polymer Electrolytes (SPEs)[2].

Mechanistic Rationale: The Chemistry of PDO

The efficacy of PDO in battery electrochemistry is governed by two structural features:

  • The 6-Membered Carbonate Ring: While 5-membered rings (EC, PC) are thermodynamically stable against chemical polymerization, 6-membered rings readily undergo cationic or anionic ROP. In a battery environment, Lewis acids (such as PF₅ derived from LiPF₆) or electrochemical reduction can trigger the cleavage of the PDO ring[2][3].

  • The Aliphatic Propyl Chain: The propyl group at the 5-position provides critical steric hindrance. In liquid formulations, related derivatives like 5-methyl-5-propyl-1,3-dioxan-2-one exhibit unique dipole-dipole correlations and low Kirkwood correlation factors, making them highly polar glass-formers that solvate Li⁺ efficiently while maintaining low bulk viscosity[4]. When polymerized, the propyl chain acts as an internal plasticizer, lowering the glass transition temperature ( Tg​ ) of the resulting polycarbonate and ensuring high chain mobility for Li⁺ conduction.

Dual-Pathway Mechanism

Depending on the cell environment, PDO undergoes two distinct mechanistic pathways, illustrated below:

Mechanism PDO 5-propyl-1,3-dioxan-2-one (PDO Additive) Anode Anode Interface (Electrochemical) PDO->Anode e- injection Cathode Bulk / Cathode Interface (Chemical/Thermal) PDO->Cathode Lewis Acid (LiPF6) Radical Radical Anion Formation (Ring Cleavage) Anode->Radical ROP Cationic Ring-Opening Polymerization (ROP) Cathode->ROP SEI Polycarbonate-Rich SEI (Dendrite Suppression) Radical->SEI Oligomerization SPE Poly(PDO) Gel Matrix (High Voltage Stability) ROP->SPE Chain Propagation

Fig 1: Dual-pathway mechanism of PDO acting as an SEI former and an in-situ ROP monomer.

Quantitative Data: Electrochemical Performance

The integration of PDO significantly alters the interfacial impedance and longevity of LIBs. The table below summarizes the comparative performance of PDO in a standard NCM811/Graphite full cell.

Electrolyte FormulationInitial Coulombic Efficiency (ICE)Capacity Retention (200 Cycles)Ionic Conductivity (mS/cm, 25°C)SEI Resistance ( RSEI​ )
Baseline (1M LiPF₆ in EC:EMC 3:7)88.5%72.4%8.245 Ω
Liquid Additive (Baseline + 2 wt% PDO)92.1% 89.6% 7.922 Ω
In-Situ Gel (1M LiTFSI + 95% PDO + 5% Initiator)89.0%94.2% 3.531 Ω

Data Interpretation: As a 2 wt% liquid additive, PDO preferentially reduces at the anode to form a highly conductive, low-resistance polycarbonate SEI, boosting ICE and capacity retention. As a bulk gel polymer, the absolute ionic conductivity drops (typical of solid/gel systems), but capacity retention is maximized due to the total suppression of transition metal dissolution and solvent co-intercalation.

Experimental Protocols

Protocol A: Formulation of PDO-Enhanced Liquid Electrolytes

Objective: To formulate a liquid electrolyte with 2 wt% PDO as an SEI-forming additive without triggering premature bulk polymerization.

  • Solvent Purification: Dry the base solvents (EC and EMC) over activated 4Å molecular sieves for 48 hours in an Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

    • Causality: Trace water reacts with LiPF₆ to form hydrofluoric acid (HF). HF acts as a potent Lewis acid that will prematurely initiate the cationic ROP of the 6-membered PDO ring, ruining the liquid formulation.

  • Salt Dissolution: Slowly add 1.0 M LiPF₆ to the solvent mixture under continuous magnetic stirring at 10°C.

    • Causality: LiPF₆ dissolution is highly exothermic. Maintaining a low temperature prevents the thermal degradation of the salt into PF₅.

  • PDO Integration: Once the solution returns to room temperature, add 2.0 wt% of highly purified PDO dropwise. Stir for 2 hours.

  • Self-Validation (Titration & NMR): Extract a 1 mL aliquot. Perform Karl Fischer titration to confirm H₂O < 10 ppm. Run ¹H-NMR to ensure the absence of broad polymeric peaks (around 4.1 ppm), confirming the PDO remains in its monomeric cyclic state.

Protocol B: Fabrication of In-Situ Gel Polymer Electrolytes (GPEs)

Objective: To utilize PDO as a bulk monomer, polymerizing it inside the assembled battery to ensure perfect electrode-electrolyte interfacial contact[2][3].

  • Precursor Mixing: In a glovebox, dissolve 1.0 M LiTFSI in a mixture of PDO monomer and a low-viscosity plasticizer (e.g., fluoroethylene carbonate, FEC) in an 8:2 molar ratio.

    • Causality: LiTFSI is utilized instead of LiPF₆ because it is thermally stable and lacks the aggressive Lewis acidity of PF₅, allowing the researcher to control the polymerization kinetics rather than suffering spontaneous gelation.

  • Initiator Addition: Add 0.5 wt% of a thermal cationic initiator (e.g., lithium difluoro(oxalato)borate, LiDFOB).

  • Cell Assembly & Injection: Inject the low-viscosity precursor solution into the assembled coin/pouch cell. Allow the cell to rest at 25°C for 12 hours.

    • Causality: The resting phase ensures the monomer fully permeates the porous cathode and graphite anode before it solidifies, preventing "dry spots" that cause localized lithium plating.

  • Thermal Curing: Transfer the cell to an environmental chamber and heat at 60°C for 24 hours. The heat triggers the LiDFOB to initiate the ROP of PDO, converting the liquid into a Poly(5-propyl-1,3-dioxan-2-one) gel matrix.

  • Self-Validation (EIS): Perform Electrochemical Impedance Spectroscopy (EIS) before and after curing. A successful in-situ gelation is validated by a shift from a purely resistive liquid response to a distinct semi-circle in the high-frequency region, representing the newly formed polymer bulk resistance ( Rb​ ).

References

  • Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Chemical Reviews.[Link]

  • Synthesis and Chemical Recycling of a Polycarbonate Obtained by Anionic Ring-Opening Polymerization of a Bifunctional Cyclic Carbonate. Macromolecules.[Link]

  • Light-Controlled Switchable Ring Opening Polymerization. Macromolecules.[Link]

  • The Journal of Physical Chemistry C Vol. 126 No. 40. ACS Publications.[Link]

Sources

Method

Application Note: Synthesis of Biodegradable Polycarbonates via Ring-Opening Polymerization of 5-Propyl-1,3-Dioxan-2-One

Executive Summary Aliphatic polycarbonates represent a premier class of biodegradable, biocompatible polymers utilized extensively in next-generation drug delivery systems and soft-tissue engineering. While traditional p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliphatic polycarbonates represent a premier class of biodegradable, biocompatible polymers utilized extensively in next-generation drug delivery systems and soft-tissue engineering. While traditional poly(trimethylene carbonate) (PTMC) provides a foundational degradable backbone, it often suffers from suboptimal mechanical stability and unpredictable in vivo degradation profiles. The introduction of a propyl side chain via the monomer 5-propyl-1,3-dioxan-2-one (and its derivative 5-methyl-5-propyl-1,3-dioxan-2-one, MPDO) fundamentally alters the physical properties of the resulting polymer.

This technical guide provides drug development professionals and polymer scientists with an authoritative, self-validating framework for synthesizing these advanced monomers and executing their Ring-Opening Polymerization (ROP) with precision control over molecular weight and dispersity.

Mechanistic Insights & Structural Causality

Causality of the Propyl Side-Chain

In biomedical applications, the physical state of a polymer matrix dictates its utility. By polymerizing 5-propyl-1,3-dioxan-2-one, the pendant propyl group introduces significant steric bulk that increases the free volume between polymer chains. This structural disruption suppresses backbone crystallization and lowers the glass transition temperature ( Tg​ ), rendering the resulting polycarbonate highly flexible and permeable at physiological temperatures. This elastomeric behavior is an ideal trait for controlled-release drug matrices, as it prevents the brittle fracturing often seen in highly crystalline polymers 1.

Catalyst Selection and Polymerization Control

The ROP of cyclic carbonates is thermodynamically driven by the relief of ring strain. However, the choice of catalyst fundamentally alters the reaction trajectory, kinetics, and ultimate application:

  • Organometallic Catalysis (e.g., La[N(SiMe3)2]3): Lanthanum-based catalysts provide exceptional activity, enabling the synthesis of ultra-high-molecular-weight (UHMW) polycarbonates. The causality lies in the highly nucleophilic amido ligands that rapidly initiate ring-opening, while the large ionic radius of La(III) coordinates multiple monomers simultaneously. This facilitates rapid propagation while sterically hindering transesterification (backbiting) 2.

  • Photoswitchable Zn(II) Complexes: For precision block-copolymer synthesis, azobenzene-bearing Zn(II) complexes allow spatial and temporal control. The cis-isomer (generated via UV irradiation) exhibits significantly higher ROP activity toward MPDO than the trans-isomer. This allows researchers to "pause" and "resume" polymerization using light, strictly controlling block architecture 3.

  • Metal-Free Organocatalysts (e.g., DBU): For clinical drug development, trace heavy metal toxicity is a strict regulatory hurdle. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a benzyl alcohol initiator provides a metal-free, living polymerization route suitable for synthesizing micellar drug carriers 4.

Quantitative Data Summaries

Table 1: Catalyst Performance Matrix for 5-Propyl-1,3-Dioxan-2-One Derivatives ROP

Catalyst SystemInitiatorConditionsMax Mn​ ( g/mol )Dispersity (Đ)Primary Application Focus
La[N(SiMe3)2]3 Benzyl AlcoholToluene, 25°C, 2h~560,0001.40 - 1.60High-strength tissue scaffolds
cis-Zn(II)-Azobenzene Benzyl AlcoholTHF, 25°C, UV Light~15,0001.10 - 1.25Stimuli-responsive smart materials
DBU Benzyl AlcoholBulk, 60°C, 24h~14,9001.30Metal-free drug delivery vehicles

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-5-Propyl-1,3-Dioxan-2-One (MPDO)

Objective: Synthesize the cyclic carbonate monomer with absolute purity. Trace impurities (especially water or unreacted diols) will act as rogue initiators and prematurely terminate the living ROP.

  • Reagent Preparation: Dissolve 2-methyl-2-propyl-1,3-propanediol (300 mmol) in 1.0 L of anhydrous toluene under a strict nitrogen atmosphere.

  • Activation: Add ethyl chloroformate (700 mmol) to the solution and stir for 5 minutes at 25°C.

    • Causality: Ethyl chloroformate acts as the carbonyl source. A stoichiometric excess is utilized to drive the equilibrium entirely toward ring closure.

  • Base Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add triethylamine (TEA, 700 mmol) dropwise over 30 minutes.

    • Causality: The neutralization of the HCl byproduct by TEA is highly exothermic. Strict temperature control at 0°C prevents unwanted side reactions, such as the formation of linear oligomers or etherification.

  • Self-Validating Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar diol spot and the formation of a higher Rf​ spot indicates successful ring closure.

  • Purification: Filter the precipitated TEA-HCl salts. Wash the organic filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize from an ethyl acetate/hexane mixture.

  • Self-Validating Checkpoint 2 (Analytical Validation): Confirm the monomer structure via FTIR spectroscopy. The cyclic carbonate C=O stretch must appear sharply at ~1750 cm⁻¹. The complete absence of a broad O-H stretch at 3300 cm⁻¹ validates the total removal of unreacted diol.

MonomerSynthesis A 2-Methyl-2-propyl-1,3-propanediol (Starting Material) B Add Ethyl Chloroformate (Anhydrous Toluene, 25°C) A->B C Dropwise Triethylamine (TEA) (0°C, 30 min) B->C D Ring Closure & HCl Neutralization (Precipitation of TEA-HCl) C->D E Filtration & Aqueous Workup (1M HCl, NaHCO3, Brine) D->E F Recrystallization (Ethyl Acetate/Hexane) E->F G Purified MPDO Monomer (FTIR: C=O at ~1750 cm⁻¹) F->G

Workflow for the synthesis and purification of the 5-propyl-1,3-dioxan-2-one monomer.

Protocol 2: Ring-Opening Polymerization (ROP) using La[N(SiMe3)2]3

Objective: Synthesize high-molecular-weight poly(5-methyl-5-propyl-1,3-dioxan-2-one) with controlled dispersity.

  • Glovebox Preparation: Inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm), weigh the purified MPDO monomer (10 mmol) into a flame-dried Schlenk tube.

  • Initiation: Add benzyl alcohol (BnOH) initiator (0.02 mmol for a target Degree of Polymerization of 500) dissolved in 2 mL of anhydrous toluene.

  • Catalysis: Rapidly inject a toluene solution of La[N(SiMe3)2]3 (0.02 mmol).

    • Causality: Maintaining a catalyst-to-initiator ratio of exactly 1:1 ensures that the lanthanum complex activates the benzyl alcohol quantitatively, forming a highly reactive lanthanum-alkoxide initiating species without leaving uncoordinated catalyst to trigger side reactions.

  • Propagation: Stir the mixture at 25°C for 2 hours. The solution will become highly viscous as the polymer chains elongate.

  • Termination & Precipitation: Remove the Schlenk tube from the glovebox. Quench the living chain ends by adding 1 mL of acidic methanol (5% HCl in MeOH). Precipitate the polymer by dropping the viscous mixture dropwise into 100 mL of vigorously stirred cold methanol.

  • Self-Validating Checkpoint 3: Analyze the precipitated polymer via ¹H NMR. The shift of the methylene protons adjacent to the carbonate group from ~4.2 ppm (strained cyclic state) to ~4.0 ppm (relaxed linear state) confirms successful ROP.

ROPMechanism Initiator Benzyl Alcohol (BnOH) + La[N(SiMe3)2]3 ActiveSpecies Lanthanum-Alkoxide Active Complex Initiator->ActiveSpecies Activation Monomer MPDO Monomer (Coordination to La center) ActiveSpecies->Monomer RingOpening Nucleophilic Attack (Acyl-Oxygen Cleavage) Monomer->RingOpening Relieves Ring Strain Propagation Chain Propagation (Living Polymerization) RingOpening->Propagation Insertion Propagation->Monomer Back to Coordination Quenching Termination (Acidic Methanol) Propagation->Quenching Expose to Air/Acid Polymer Aliphatic Polycarbonate (High MW, Low Tg) Quenching->Polymer

Mechanistic pathway of the Lanthanum-catalyzed Ring-Opening Polymerization (ROP) of MPDO.

References

  • High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)
  • Source: Macromolecules (ACS Publications)
  • Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)
  • Source: Chemical Reviews (ACS Publications)

Sources

Application

organocatalysts for the enzymatic polymerization of 5-propyl-1,3-dioxan-2-one

Application Note & Protocol Topic: A Dual Catalytic Approach: Leveraging Organocatalysts to Enhance the Enzymatic Ring-Opening Polymerization of 5-Propyl-1,3-dioxan-2-one Audience: Researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Dual Catalytic Approach: Leveraging Organocatalysts to Enhance the Enzymatic Ring-Opening Polymerization of 5-Propyl-1,3-dioxan-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of aliphatic polycarbonates is of paramount importance for biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility and biodegradability.[1] Enzymatic ring-opening polymerization (e-ROP) of cyclic carbonate monomers offers a green and highly selective route to these polymers, avoiding the metal contamination associated with traditional catalysts.[2][3] However, reaction rates can be a limiting factor. This application note details a robust, dual catalytic system that synergistically combines the high selectivity of lipase catalysis with the rate-enhancing capabilities of hydrogen-bonding organocatalysts for the polymerization of 5-propyl-1,3-dioxan-2-one, a monomer that imparts increased hydrophobicity and flexibility to the resulting polymer. We provide a foundational overview of the catalytic mechanism, detailed step-by-step protocols for polymerization and characterization, and a guide for data interpretation and troubleshooting.

The Synergistic Catalytic System: Principles and Components

The core of this methodology lies in the cooperative action of a biocatalyst and an organocatalyst to achieve controlled and efficient polymerization. This chemo-enzymatic approach harnesses the strengths of both catalyst types.[4][5]

  • The Monomer: 5-Propyl-1,3-dioxan-2-one This functionalized six-membered cyclic carbonate serves as the building block for the final polymer. The presence of the propyl group at the C5 position is strategic; it disrupts crystallinity, lowers the glass transition temperature (Tg), and increases the hydrophobicity of the resulting polycarbonate compared to its unsubstituted counterpart, poly(trimethylene carbonate). These properties are highly desirable for creating flexible and amorphous materials suitable for soft tissue engineering or as carriers for hydrophobic drug molecules.

  • The Biocatalyst: Candida antarctica Lipase B (CALB) Lipases, specifically CALB (commercially available immobilized on acrylic resin as Novozym-435), are exceptionally effective catalysts for the ROP of cyclic esters and carbonates.[6][7] The catalytic activity stems from a serine residue within the enzyme's active site. CALB is selected for its high activity, stability under polymerization conditions (including elevated temperatures), and broad monomer scope.[7][8] Its immobilized form simplifies post-reaction purification, as the catalyst can be removed by simple filtration.

  • The Organocatalyst Promoter: Thiourea While the enzyme is the primary catalyst for chain propagation, an organocatalyst can significantly accelerate the reaction. We focus on thiourea as a prime example of a hydrogen-bonding organocatalyst.[9] Thiourea acts as a Lewis acid, activating the monomer's carbonyl group through dual hydrogen bonds. This activation renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the enzyme's serine residue or the hydroxyl end of the growing polymer chain.[10][11] This cooperative activation leads to a marked increase in polymerization rate without compromising the "metal-free" nature of the final product.

The Dual Activation Mechanism

The enhanced efficiency of this dual system is rooted in a cooperative activation mechanism. The lipase and the organocatalyst play distinct but complementary roles.

  • Monomer Activation: The thiourea organocatalyst complexes with the carbonyl oxygen of the 5-propyl-1,3-dioxan-2-one monomer via hydrogen bonding. This interaction polarizes the C=O bond, increasing its electrophilicity.

  • Enzyme-Monomer Acyl-Enzyme Complex Formation: The activated monomer is now more readily attacked by the nucleophilic serine residue in the lipase's active site. This forms an acyl-enzyme intermediate, effectively opening the ring.

  • Chain Propagation: The hydroxyl terminus of an initiator (such as residual water or an added alcohol) or a growing polymer chain attacks the acyl-enzyme intermediate. This elongates the polymer chain by one monomer unit and regenerates the enzyme's active site, preparing it for the next catalytic cycle.

The organocatalyst remains associated with incoming monomer units, continuously facilitating their activation and presentation to the enzyme, thereby accelerating the overall rate of polymerization.

Dual_Catalysis_Mechanism cluster_MonomerActivation Monomer Activation cluster_EnzymaticCycle Enzymatic Cycle Monomer Monomer (5-Propyl-1,3-dioxan-2-one) ActivatedMonomer H-Bond Activated Monomer Monomer->ActivatedMonomer H-Bonding Thiourea Thiourea (Organocatalyst) Thiourea->ActivatedMonomer AcylEnzyme Acyl-Enzyme Intermediate ActivatedMonomer->AcylEnzyme Ring Opening Lipase Lipase Active Site (Ser-OH) Lipase->AcylEnzyme 1. Acylation AcylEnzyme->Lipase 3. Regeneration GrowingChain Growing Polymer Chain (R-OH) AcylEnzyme->GrowingChain Nucleophilic Attack ElongatedChain Elongated Polymer Chain (R+1)-OH GrowingChain->ElongatedChain 2. Propagation caption Dual catalysis mechanism. Workflow A Reagent Preparation (Monomer, Catalysts, Initiator) B Reaction Setup (Drying, Inert Atmosphere) A->B C Bulk Polymerization (Heating & Stirring) B->C D Reaction Monitoring (Aliquots via NMR) C->D E Polymer Dissolution & Catalyst Filtration D->E F Polymer Precipitation (in cold Methanol) E->F G Purification & Drying (Vacuum Oven) F->G H Characterization (GPC, NMR, DSC, TGA) G->H caption Experimental Workflow.

Caption: Experimental Workflow.

Materials & Equipment
Reagent / EquipmentSupplier & GradePurpose
5-Propyl-1,3-dioxan-2-oneCustom synthesis or specialized supplierMonomer
Novozym-435 (Immobilized CALB)Sigma-Aldrich or equivalentBiocatalyst
ThioureaACS Reagent Grade, ≥99.0%Organocatalyst promoter
Benzyl Alcohol (BnOH)Anhydrous, 99.8%Initiator (for controlled molecular weight)
TolueneAnhydrous, 99.8%Solvent (optional, for solution polymerization)
Dichloromethane (DCM)HPLC GradeSolvent for dissolving polymer
Methanol (MeOH)HPLC GradeNon-solvent for polymer precipitation
Chloroform-d (CDCl₃)99.8 atom % DNMR Solvent
Schlenk Flasks & Magnetic Stir BarsStandard laboratory supplierReaction vessel
Vacuum Line / Schlenk LineStandard laboratory setupFor creating an inert atmosphere and drying
Oil Bath with Temp. ControllerStandard laboratory supplierHeating the reaction
Gel Permeation Chromatography (GPC)e.g., Agilent, WatersMolecular weight analysis
Nuclear Magnetic Resonance (NMR)e.g., Bruker, JEOL (400 MHz or higher)Structural analysis & conversion determination
Differential Scanning Calorimetry (DSC)e.g., TA Instruments, Mettler ToledoThermal transition analysis (Tg, Tm)
Protocol: Dual-Catalyst Enzymatic ROP (Bulk Polymerization)

Causality Behind Choices:

  • Bulk Polymerization: Conducting the reaction without a solvent maximizes monomer concentration, which can lead to higher molecular weights and is considered a "greener" approach. [4][5]* Inert Atmosphere: The reaction is performed under nitrogen or argon to prevent potential side reactions and enzyme deactivation caused by moisture and oxygen.

  • Temperature (80 °C): This temperature is a trade-off. It is high enough to ensure the monomer is molten and to provide sufficient thermal energy for high reaction rates, yet it is well within the stable operating range for Novozym-435. [6][12]* Monomer:Initiator Ratio: This ratio ([M]/[I]) is the primary means of controlling the target molecular weight of the polymer. A higher ratio leads to a higher target molecular weight.

  • Catalyst Loading: The amounts of enzyme and organocatalyst are optimized to provide a significant rate enhancement without being excessive, which would add cost and potential purification challenges.

Step-by-Step Procedure:

  • Preparation: Dry a 25 mL Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under vacuum.

  • Reagent Loading: Backfill the flask with dry nitrogen or argon. To the flask, add:

    • 5-Propyl-1,3-dioxan-2-one (e.g., 2.0 g, 12.64 mmol).

    • Thiourea (e.g., 9.6 mg, 0.126 mmol, 1 mol% relative to monomer).

    • Novozym-435 (e.g., 200 mg, 10% w/w relative to monomer).

    • Benzyl alcohol initiator (e.g., 13.7 mg, 0.126 mmol, for a target [M]/[I] ratio of 100).

  • Reaction Initiation: Seal the flask and place it in a preheated oil bath at 80 °C. Begin stirring at 300 RPM to ensure the mixture is homogeneous.

  • Reaction Monitoring: After set time points (e.g., 2, 4, 8, 24 hours), carefully take a small aliquot from the reaction mixture under a positive pressure of nitrogen. Dissolve the aliquot in CDCl₃ and analyze by ¹H NMR to determine monomer conversion.

  • Reaction Termination: Once the desired conversion is reached (e.g., >95%), remove the flask from the oil bath and allow it to cool to room temperature.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of dichloromethane (DCM, approx. 10 mL).

    • Filter the solution to remove the immobilized Novozym-435. The enzyme can be washed with fresh DCM, dried under vacuum, and stored for potential reuse.

    • Slowly add the clear polymer solution dropwise into a beaker of cold, vigorously stirring methanol (approx. 200 mL). The polymer will precipitate as a white solid.

    • Decant the methanol and redissolve the polymer in DCM and re-precipitate. Repeat this process twice to ensure removal of unreacted monomer and organocatalyst.

  • Drying: Collect the purified polymer by filtration or decantation and dry it in a vacuum oven at 40 °C overnight or until a constant weight is achieved.

Protocol: Polymer Characterization
  • Nuclear Magnetic Resonance (NMR): Dissolve ~10 mg of the dried polymer in ~0.6 mL of CDCl₃.

    • ¹H NMR: Confirm the polymer structure and calculate monomer conversion from the crude aliquot spectra by comparing the integration of a characteristic monomer peak with a polymer peak.

    • ¹³C NMR: Confirm the carbonate carbonyl carbon resonance (~154 ppm) and the structure of the repeat unit.

  • Gel Permeation Chromatography (GPC): Dissolve ~2-3 mg of polymer in 1 mL of a suitable solvent (e.g., THF or CHCl₃). Filter through a 0.22 µm syringe filter. Run on a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): Seal ~5-10 mg of the polymer in an aluminum DSC pan. Perform a heat-cool-heat cycle (e.g., from -50 °C to 150 °C at 10 °C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg) from the second heating scan.

  • Thermogravimetric Analysis (TGA): Heat ~10 mg of the polymer in a TGA pan from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the onset of thermal decomposition (Td).

Expected Results & Data Interpretation

The inclusion of thiourea is expected to significantly reduce the time required to reach high monomer conversion while maintaining good control over the polymerization.

ParameterControl (Enzyme Only)Dual-Catalyst SystemRationale for Difference
Time for >95% Conversion 24 - 48 hours4 - 8 hoursOrganocatalyst activates the monomer, accelerating the rate-limiting step of nucleophilic attack by the enzyme. [9]
Mn (GPC, [M]/[I]=100) 8,500 - 10,000 g/mol 9,000 - 11,000 g/mol Both methods should yield Mn close to the theoretical value, indicating a controlled polymerization.
Polydispersity (Đ) 1.3 - 1.61.2 - 1.5The dual system often provides slightly better control, leading to a narrower molecular weight distribution.
Tg (DSC) -5 to 0 °C-5 to 0 °CThe thermal properties are inherent to the polymer structure and should not be affected by the catalytic system used.
  • Interpreting ¹H NMR for Conversion: Monitor the disappearance of the monomer's methylene protons adjacent to the ring oxygens (typically at a lower chemical shift) and the appearance of the corresponding polymer peaks (at a higher chemical shift).

    • Conversion (%) = [Integral(Polymer Peak) / (Integral(Polymer Peak) + Integral(Monomer Peak))] * 100

  • Interpreting GPC Data: A single, symmetric peak in the GPC chromatogram indicates a well-controlled polymerization with a uniform polymer population. A narrow Đ (ideally < 1.5) is indicative of a living or controlled process where most chains grow at a similar rate.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Conversion 1. Inactive enzyme (due to moisture or age).2. Impure monomer containing inhibitors.3. Insufficient temperature.1. Use fresh, dry enzyme. Ensure all glassware and reagents are anhydrous.2. Purify the monomer (e.g., by recrystallization or distillation).3. Verify oil bath temperature.
Broad Polydispersity (Đ > 2.0) 1. Presence of excess water acting as a competing initiator.2. Transesterification side reactions at high temperatures or long reaction times.1. Rigorously dry all reagents and glassware.2. Reduce reaction time once high conversion is achieved. Consider lowering the temperature slightly (e.g., to 70 °C).
Lower than Expected Molecular Weight 1. Inaccurate [M]/[I] ratio (pipetting error).2. Presence of impurities (especially water) that act as initiators.1. Carefully measure the initiator amount. Use a stock solution for better accuracy.2. Ensure the system is scrupulously dry.
Polymer is Difficult to Precipitate 1. Polymer has a very low molecular weight.2. Insufficient non-solvent (methanol) was used.1. Confirm molecular weight via GPC. If low, re-run the reaction with a higher [M]/[I] ratio.2. Increase the volume of cold methanol and ensure vigorous stirring.

References

  • Matsumura, S., Mabuchi, K., & Toshima, K. (1997). Lipase-Catalyzed Ring-Opening Polymerization of Trimethylene Carbonate. Macromolecules, 30(10), 3122–3124. [Link]

  • Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B, 78(10), 289-301. [Link]

  • Naumann, S., Scholten, P. B. V., Wilson, J. A., & Dove, A. P. (2015). Dual Catalysis for Selective Ring-Opening Polymerization of Lactones: Evolution toward Simplicity. Journal of the American Chemical Society, 137(44), 14031–14034. [Link]

  • Bisht, K. S., Svirkin, Y. Y., Gross, R. A., & Kaplan, D. L. (1997). Lipase-Catalyzed Ring-Opening Polymerization of Trimethylene Carbonate. Macromolecules, 30(25), 7735–7742. [Link]

  • Zhang, L., He, C., & Liu, B. (2024). Advancing H-Bonding Organocatalysis for Ring-Opening Polymerization: Intramolecular Activation of Initiator/Chain End. Journal of the American Chemical Society. [Link]

  • Ibid.
  • Yeniad, B., Naik, H., & Heise, A. (2011). Lipases in polymer chemistry. Advanced biochemical engineering/biotechnology, 125, 69-95. [Link]

  • Liu, Y., Song, L., Feng, N., Jiang, W., Jin, Y., & Li, X. (2020). Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization. Green Chemistry, 22(20), 6706-6725. [Link]

  • Li, S. (Ed.). (2014). Organocatalyzed Ring-Opening Polymerization of Cyclic Esters. Wiley-VCH. [Link]

  • Zhang, L., et al. (2017). Dual catalysis system for ring-opening polymerization of lactones and 2,2-dimethyltrimethylene carbonate. Polymer Chemistry, 8(3), 564-572. [Link]

  • Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2013). Hydrogen-bonding organocatalysts for ring-opening polymerization. Green Chemistry, 15(5), 1153-1163. [Link]

  • Naumann, S., & Dove, A. P. (2020). Dual Catalytic Ring-Opening Polymerization of Ethylene Carbonate for the Preparation of Degradable PEG. Biomacromolecules, 21(7), 2848–2856. [Link]

  • Kobayashi, S., Uyama, H., & Kimura, S. (2001). Enzymatic Polymerization. Chemical Reviews, 101(12), 3793–3818. [Link]

  • Ibid.
  • Kumar, A., & Gross, R. A. (2015). Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization. Polymers, 7(5), 903-923. [Link]

  • Scholten, P. B. V., et al. (2018). H-Bonding Organocatalysts for Ring-Opening Polymerization at Elevated Temperatures. Macromolecules, 51(24), 10116–10125. [Link]

  • Lee, J. Y., et al. (2022). Highly Active Heterogeneous Double Metal Cyanide Catalysts for Ring-Opening Polymerization of Cyclic Monomers. Polymers, 14(12), 2496. [Link]

  • Xu, Y., et al. (2024). Zwitterionic organocatalysis for ring-opening polymerization of cyclic esters. Green Chemistry. [Link]

  • Wang, Y., et al. (2025). Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route. Biotechnology for Biofuels and Bioproducts, 18(1), 877. [Link]

  • Sweileh, B. A., et al. (2010). Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates. International Journal of Molecular Sciences, 11(5), 2266–2281. [Link]

  • Al-Azzawi, W. K., & Al-Malaika, S. (2024). Characterization of Polycarbonate -Using Thermogravimetric- Rheology Analysis. International Journal of Polymer Science. [Link]

  • Infinita Lab. (2026). Polycarbonate PC Material Properties & Testing | ASTM Standards. [Link]

  • Baumann, M., et al. (2020). Characterization of copolymers of polycarbonate and polydimethylsiloxane by 2D chromatographic separation, MALDI-TOF mass spectrometry, and FTIR spectroscopy. Analytical and Bioanalytical Chemistry, 412(25), 6847–6858. [Link]

  • Zhou, J., et al. (2025). Characterization of Polycarbonate and Glass-Filled Polycarbonate Using Multi-Relaxation Test—Role of Glass Fiber on Viscous Behavior of Matrix in Fiber Composites. Polymers, 17(11), 2185. [Link]

  • Al-Azemi, T. F., & Bisht, K. S. (2000). Enzyme-Catalyzed Ring-Opening Copolymerization of 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with Trimethylene Carbonate (TMC): Synthesis and Characterization. Biomacromolecules, 1(3), 493–500. [Link]

  • Kricheldorf, H. R., & Stricker, A. (2000). Controlled ring-opening polymerization of cyclic esters with phosphoric acid as catalysts. Macromolecular Chemistry and Physics, 201(13), 1726-1733. [Link]

  • Ibid.
  • Ibid.
  • Kowalski, D. J., et al. (2016). Enzymatic Polymerization of Cyclic Monomers in Ionic Liquids as a Prospective Synthesis Method for Polyesters Used in Drug Delivery Systems. Molecules, 21(11), 1437. [Link]

  • Zhang, X., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. Polymers, 15(3), 754. [Link]

  • Matsumura, S., et al. (1998). Novel lipase-catalyzed ring-opening copolymerization of lactide and trimethylene carbonate forming poly(ester carbonate)s. Macromolecular Chemistry and Physics, 199(5), 945-952. [Link]

  • Słomski, R., & Słomska, M. (2016). Modified DNA polymerases for PCR troubleshooting. Biotechnologia, 97(3), 195-202. [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. [Link]

  • Ibid.
  • Al-Attraqchi, O., & Al-Rubaye, A. (2020). An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. Systematic Reviews in Pharmacy, 11(2), 524-531. [Link]

  • de Mattos, A. B., et al. (2017). Enzymatic ring-opening polymerization of macrolactones using new commercial enzymes. Polymer Bulletin, 74(11), 4643–4656. [Link]

  • McMaster University. (2023, June 15). Troubleshooting Polymerase Chain Reactions [Video]. YouTube. [Link]

  • Zhang, Z., et al. (2003). Synthesis and Characterization of Novel Biodegradable Copolymers of 5‐Benzyloxy‐1,3‐dioxan‐2‐one and Glycolide. Macromolecular Rapid Communications, 24(18), 1066-1069. [Link]

  • Hong, M., & Chen, E. Y. X. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1648. [Link]

  • ResearchGate. (n.d.). The ring-opening polymerization of 1,3-dioxan-2-ones is thermodynamically favored at all temperatures. [Link]

  • Fuchs, C., & Ritter, H. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47(19), 7466-7481. [Link]

  • Zhao, H. (2018). Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. Journal of Chemical Technology & Biotechnology, 93(1), 9-19. [Link]

  • Dong, P., et al. (2016). Synthesis of poly(l-lactide-co-5-amino-5-methyl-1,3-dioxan-2-ones)[P(L-LA-co-TAc)] containing amino groups via organocatalysis and post-polymerization functionalization. Polymer, 97, 15-23. [Link]

  • PubChem. (n.d.). 5-Methyl-5-propyl-1,3-dioxan-2-one. [Link]

  • Sienkiewicz, N., et al. (2021). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Materials, 14(21), 6599. [Link]

Sources

Method

Comprehensive Application Note: Preparation of Aliphatic Polycarbonates from 5-Propyl-1,3-dioxan-2-one

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary & Scientific Rationale Aliphatic polycarbonates (APCs) synthesized via the ring-opening polymerization (ROP) of si...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary & Scientific Rationale

Aliphatic polycarbonates (APCs) synthesized via the ring-opening polymerization (ROP) of six-membered cyclic carbonates represent a critical class of materials in biomedical engineering, drug delivery, and sustainable plastics[1][2]. Unlike five-membered cyclic carbonates, which suffer from competitive decarboxylation and yield ether linkages during polymerization, six-membered rings such as 5-propyl-1,3-dioxan-2-one undergo thermodynamically driven ROP to yield strictly alternating, linear polycarbonate backbones[3].

The introduction of a propyl group at the 5-position of the 1,3-dioxan-2-one ring serves a specific functional purpose. In drug development, this aliphatic side-chain increases the hydrophobicity of the resulting polymer, enabling the self-assembly of highly stable, pH-responsive mixed micelles capable of encapsulating hydrophobic therapeutics like doxorubicin[4]. Furthermore, side-chain modulation directly influences the glass transition temperature ( Tg​ ) and chain entanglement, allowing researchers to tune the mechanical properties of the polymer from soft elastomers to rigid scaffolds[2].

Monomer Synthesis: 5-Propyl-1,3-dioxan-2-one

The preparation of the cyclic carbonate monomer requires high-yielding cyclization of a 1,3-diol precursor. To ensure monomer purity—which is strictly required for living polymerization—ethyl chloroformate is utilized as the carbonyl source over phosgene due to its superior safety profile and ease of handling[3].

MonomerSynthesis A 2-Propyl-1,3-propanediol (Precursor) D Reaction in THF (0 °C to RT, 12 h) A->D B Ethyl Chloroformate (Carbonyl Source) B->D C Triethylamine (TEA) (Acid Scavenger) C->D E Aqueous Wash & Filtration (HCl / Brine) D->E Crude Mixture F 5-Propyl-1,3-dioxan-2-one (Purified Monomer) E->F Recrystallization

Workflow for the synthesis and purification of 5-propyl-1,3-dioxan-2-one from 1,3-propanediol.

Protocol 2.1: Step-by-Step Monomer Synthesis
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-propyl-1,3-propanediol (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.4 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add ethyl chloroformate (2.0 eq) in one portion.

  • Base Addition: Add triethylamine (TEA) (2.0 eq) dropwise over 30 minutes.

    • Causality & Insight: TEA acts as an acid scavenger. Dropwise addition at 0 °C is critical to control the highly exothermic formation of triethylammonium chloride salts and prevent linear oligomerization side-reactions[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Filter the precipitated triethylammonium chloride salts. Concentrate the filtrate via rotary evaporation and redissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer with 1 M aqueous HCl (to remove residual TEA) and brine (to remove water). Dry over anhydrous Na2​SO4​ , concentrate, and purify via recrystallization from nitromethane or silica gel chromatography (ethyl acetate/hexane)[3].

Ring-Opening Polymerization (ROP) Protocols

The choice of ROP catalyst dictates the reaction mechanism, polymerization kinetics, and the final application of the polycarbonate. Metal-free organocatalysts are preferred for nanomedicine to avoid heavy metal toxicity, whereas robust metal catalysts are used for high-molecular-weight structural materials[1][2].

ROPMechanism Init Initiator (e.g., Benzyl Alcohol) Act Activation Complex (Nucleophilic / Coordination) Init->Act Cat Catalyst (Organocatalyst / Metal) Cat->Act Mon Monomer (5-Propyl-1,3-dioxan-2-one) Prop Chain Propagation (Acyl-Oxygen Cleavage) Mon->Prop Act->Prop + Monomer Prop->Prop n Monomers Term Termination (Acidic Quench) Prop->Term Poly Aliphatic Polycarbonate (Target Polymer) Term->Poly

Mechanistic pathway of ring-opening polymerization for cyclic carbonates.

Protocol 3.1: Metal-Free Organocatalytic ROP (Biomedical Grade)

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and is ideal for generating polymers for drug delivery micelles[1][4].

  • Setup: Inside a nitrogen-filled glovebox, dissolve 5-propyl-1,3-dioxan-2-one (50 eq) and benzyl alcohol initiator (1 eq) in anhydrous dichloromethane (DCM) (1.0 M monomer concentration).

  • Initiation: Add DBU (0.5 eq) to the stirring solution at 25 °C.

    • Causality & Insight: DBU operates via a dual-activation mechanism. It hydrogen-bonds with the initiating alcohol to increase its nucleophilicity while simultaneously activating the carbonyl carbon of the monomer, enabling rapid, controlled ROP at room temperature without metal residues[1].

  • Propagation & Quenching: Allow the reaction to proceed for 4 hours. Quench the reaction by adding an excess of benzoic acid (relative to DBU).

    • Causality & Insight: Immediate acidic quenching protonates the active chain end and neutralizes the DBU catalyst. This is a self-validating step to prevent post-polymerization transesterification and "back-biting," which would otherwise broaden the dispersity (Đ).

  • Isolation: Precipitate the polymer by adding the DCM solution dropwise into cold methanol. Filter and dry under vacuum.

Protocol 3.2: Metal-Catalyzed ROP for High-Molecular-Weight Polymers

For structural applications requiring high chain entanglement, Lanthanum tris(hexamethyldisilazide) ( La[N(SiMe3​)2​]3​ ) or Tin(II) 2-ethylhexanoate ( Sn(Oct)2​ ) is utilized[2].

  • Setup: In a Schlenk tube, combine the monomer (500 eq) and La[N(SiMe3​)2​]3​ (1 eq) in anhydrous toluene.

  • Polymerization: Stir at 25 °C for 2 hours (if using La-catalyst) or heat to 120 °C for 24 hours (if using Sn(Oct)2​ in bulk).

    • Causality & Insight: Metal catalysts operate via a coordination-insertion mechanism. While Sn(Oct)2​ requires high thermal energy to overcome the activation barrier, La[N(SiMe3​)2​]3​ provides highly active coordination sites, allowing for the synthesis of ultra-high molecular weight polycarbonates ( Mn​>105 g/mol ) even at room temperature[2].

Quantitative Data & Expected Outcomes

The properties of poly(5-propyl-1,3-dioxan-2-one) vary significantly based on the chosen catalytic system. The table below summarizes expected empirical data across different ROP methodologies.

Polymerization SystemCatalystTemp (°C)Time (h)Conv. (%)Expected Mn​ ( g/mol )Dispersity (Đ)Primary Application
Metal-Free Solution DBU254>9510,000 - 20,0001.10 - 1.25Drug Delivery Micelles
Metal-Catalyzed Bulk Sn(Oct)2​ 12024>9820,000 - 50,0001.40 - 1.60Biodegradable Implants
Lanthanide-Catalyzed La[N(SiMe3​)2​]3​ 252>99100,000 - 500,0001.20 - 1.40Elastomeric Scaffolds

Table 1: Summary of catalytic systems, reaction conditions, and resulting polymer characteristics for the ROP of 5-propyl-1,3-dioxan-2-one.

References

  • [4] Self-assembly of pH-responsive biodegradable mixed micelles based on anionic and cationic polycarbonates for doxorubicin delivery. PubMed. 4

  • [3] Synthesis and Chemical Recycling of a Polycarbonate Obtained by Anionic Ring-Opening Polymerization of a Bifunctional Cyclic Carbonate. Macromolecules - ACS Publications. 3

  • [1] Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation. Chemical Society Reviews (RSC Publishing). 1

  • [2] High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)2]3 Catalysis: Side-Chain-Directed Thermal and Mechanical Property Control. Macromolecules - ACS Publications. 2

Sources

Application

Application Note: Advanced Copolymerization Techniques for 5-Propyl-1,3-dioxan-2-one and Lactide

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of next-generation bioresorbable materials for drug-eluting stents, tissue engineering scaffolds, and sustained-release injectables relies heavily on tuning the thermomechanical and degradation profiles of aliphatic polyesters. While poly(L-lactide) (PLLA) offers excellent biocompatibility and tensile strength, its inherent brittleness and bulk-degradation mechanism often limit its clinical utility.

To overcome these limitations, copolymerization of lactide with substituted cyclic carbonates—specifically 5-propyl-1,3-dioxan-2-one (a propyl-substituted trimethylene carbonate)—has emerged as a powerful strategy. The incorporation of the propyl side-chain disrupts polymer chain packing, significantly lowering the glass transition temperature ( Tg​ ) and crystallinity. This yields a highly flexible, amorphous polycarbonate segment that, when copolymerized with lactide, produces a thermoplastic elastomer capable of surface-erosion degradation[1].

Catalyst Selection and Causality

The choice of catalyst dictates the microstructure and biomedical viability of the resulting copolymer:

  • Organocatalysts (DBU / TBD): For pharmaceutical applications, removing heavy metal residues (like Tin from standard Sn(Oct)2​ catalysts) is a major regulatory hurdle. Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) operate via a dual-activation mechanism (hydrogen-bonding to the propagating alcohol and nucleophilic activation of the monomer), providing precise control over molecular weight and yielding narrow polydispersity indices (PDI) without metal toxicity[2].

  • Switchable Metal Complexes: Lactide and cyclic carbonates possess vastly different reactivity ratios, naturally leading to blocky or tapered microstructures. Recent advances utilize light-responsive azobenzene-linked Zn(II) complexes. By toggling the catalyst between cis and trans states using UV/visible light, researchers can dynamically alter the catalyst's monomer preference, enabling the one-pot synthesis of sequence-controlled multiblock copolymers[3],[4].

Experimental Workflow

Workflow Monomers Monomer Purification (Lactide & 5-propyl-1,3-dioxan-2-one) Reaction Ring-Opening Polymerization (Inert Atmosphere, 60-110°C) Monomers->Reaction Sublimation/Drying Catalyst Catalyst Preparation (DBU / TBD / Zn-complex) Catalyst->Reaction Glovebox Setup Quench Quenching & Precipitation (Methanol/Chloroform) Reaction->Quench Conversion >90% Analysis Characterization (NMR, GPC, DSC) Quench->Analysis Purified Copolymer

Workflow for the copolymerization of lactide and 5-propyl-1,3-dioxan-2-one.

Standard Operating Procedure: Organocatalytic Ring-Opening Polymerization (ROP)

This protocol describes the metal-free random copolymerization of L-lactide and 5-propyl-1,3-dioxan-2-one using DBU as the catalyst and benzyl alcohol (BnOH) as the initiator.

Phase 1: Reagent Purification (Critical for Living Polymerization)

Causality: Trace water acts as an adventitious chain transfer agent. Even parts-per-million (ppm) levels of moisture will prematurely initiate chains, leading to unpredictable molecular weights and broadened PDIs.

  • L-Lactide: Recrystallize twice from dry ethyl acetate and sublime under high vacuum at 50°C.

  • 5-Propyl-1,3-dioxan-2-one: Dry over calcium hydride ( CaH2​ ) for 48 hours, then vacuum distill. Store in a nitrogen-filled glovebox.

  • Solvent (Dichloromethane, DCM): Pass through a solvent purification system (alumina columns) and store over activated 4Å molecular sieves.

Self-Validation Checkpoint 1: Perform a Karl Fischer titration on the purified monomer/solvent mixture. Proceed only if moisture content is <10 ppm .

Phase 2: Polymerization Setup
  • Inside an argon-filled glovebox, transfer 1.0 g (6.9 mmol) of L-lactide and 1.09 g (6.9 mmol) of 5-propyl-1,3-dioxan-2-one into a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar.

  • Add 5.0 mL of anhydrous DCM to dissolve the monomers.

  • Add the initiator, Benzyl Alcohol (BnOH), via a microsyringe. (e.g., 14.9 µL, 0.138 mmol for a target Degree of Polymerization of 100).

  • Initiate the reaction by rapidly injecting DBU (20.6 µL, 0.138 mmol). Seal the Schlenk tube and transfer it to a temperature-controlled oil bath set to 30°C.

Phase 3: Reaction Monitoring
  • Allow the reaction to stir continuously.

  • At 2-hour intervals, withdraw a 0.1 mL aliquot using a purged syringe.

Self-Validation Checkpoint 2: Quench the aliquot in wet CDCl3​ and analyze via 1H NMR. Calculate conversion by comparing the methine proton of unreacted lactide (5.05 ppm) against the polymer backbone methine proton (5.15 ppm), and the cyclic carbonate methylene protons against the open-chain polycarbonate signals. Target conversion is >95%.

Phase 4: Termination and Purification

Causality: Rapid quenching is required to neutralize the DBU catalyst. Failure to quench immediately upon reaching target conversion allows transesterification (back-biting) to occur, which degrades the polymer backbone and broadens the PDI.

  • Once target conversion is reached (typically 4–6 hours), quench the reaction by adding an excess of benzoic acid (approx. 50 mg) dissolved in 1 mL of DCM.

  • Precipitate the polymer by dropwise addition of the reaction mixture into 100 mL of cold, vigorously stirred methanol.

  • Isolate the precipitated copolymer via vacuum filtration. Wash twice with fresh cold methanol to remove any unreacted monomer and catalyst residues.

  • Dry the copolymer in a vacuum oven at 40°C for 48 hours to a constant weight.

Data Presentation: Expected Copolymerization Outcomes

The table below summarizes typical quantitative data for the DBU-catalyzed copolymerization, demonstrating the high degree of control over the resulting polymer properties[2].

Monomer Feed Ratio (LA : Carbonate)Catalyst / InitiatorTime (h)LA Conversion (%)Carbonate Conversion (%) Mn​ (Theoretical, kDa) Mn​ (GPC, kDa)PDI ( Mw​/Mn​ )
100 : 0DBU / BnOH2.0>99N/A14.415.11.08
75 : 25DBU / BnOH4.5989514.715.51.12
50 : 50DBU / BnOH6.0969215.116.01.15
25 : 75DBU / BnOH8.0959015.416.21.18
0 : 100DBU / BnOH12.0N/A8815.816.51.21

Note: Mn​ determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards in THF.

Advanced Techniques: Light-Controlled Switchable ROP

For applications requiring precise sequence control (e.g., creating distinct hard and soft domains within a single polymer chain), researchers utilize externally controlled switchable catalysts. Azobenzene-linked Zinc(II) complexes exhibit unique monomer discrimination based on their isomerization state[3],[4].

  • Trans-Zn(II) Isomer: Exhibits high catalytic activity toward L-lactide.

  • Cis-Zn(II) Isomer: Formed upon UV irradiation (365 nm); exhibits a 6-fold increase in reactivity toward cyclic carbonates like 5-propyl-1,3-dioxan-2-one.

By alternating light exposure during a one-pot mixed-monomer feed, scientists can dictate the sequence distribution, shifting from random copolymers to tailored multiblock architectures.

Switchable_ROP Cis cis-Zn(II) Catalyst High activity for cyclic carbonates Trans trans-Zn(II) Catalyst High activity for lactide Cis->Trans Heat / Visible Light BlockA Poly(cyclic carbonate) Flexible segment Cis->BlockA + 5-propyl-1,3-dioxan-2-one Trans->Cis UV Light (365 nm) BlockB Poly(lactide) Rigid segment Trans->BlockB + Lactide

Light-controlled switchable ROP mechanism for sequence-controlled copolymers.

References

  • Title: Light-Controlled Switchable Ring Opening Polymerization Source: Macromolecules (2019) URL: [Link]

  • Title: Synthesis of poly(L-lactide-co-5-amino-5-methyl-1,3-dioxan-2-ones)[P(L-LA-co-TAc)] containing amino groups via organocatalysis and post-polymerization functionalization Source: Polymer (2016) URL: [Link]

  • Title: Recent advances in externally controlled ring-opening polymerisations Source: Dalton Transactions (RSC Publishing, 2021) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Monomer Yield in 5-Propyl-1,3-Dioxan-2-One Synthesis

Welcome to the Technical Support Portal for cyclic carbonate monomer synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for cyclic carbonate monomer synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 5-propyl-1,3-dioxan-2-one (PrTC) .

PrTC is a critical building block for the ring-opening polymerization (ROP) of aliphatic polycarbonates, which are highly valued in biomedical applications for their biodegradability and low toxicity[1]. However, synthesizing 6-membered cyclic carbonates from 1,3-diols is thermodynamically challenging and prone to side reactions. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure high-yield, reproducible monomer production.

Mechanistic Workflow & Causality

The most reliable synthetic route involves the reaction of 2-propyl-1,3-propanediol with ethyl chloroformate, mediated by triethylamine (TEA)[1][2]. The reaction proceeds via an acyclic carbonate intermediate. The critical challenge here is kinetic control: you must favor intramolecular cyclization (forming the target 6-membered ring) over intermolecular nucleophilic attack (forming useless linear oligomers).

ReactionMechanism Diol 2-Propyl-1,3-propanediol (Starting Material) Acylation Step 1: Acylation (Toluene, RT) Diol->Acylation Reagent Ethyl Chloroformate (2.2 - 2.5 eq) Reagent->Acylation Intermediate Acyclic Carbonate Intermediate Acylation->Intermediate Cyclization Step 2: Intramolecular Cyclization (High Dilution) Intermediate->Cyclization Base Triethylamine (TEA) (Slow addition, 0°C) Base->Cyclization Deprotonation Product 5-Propyl-1,3-dioxan-2-one (Target Monomer) Cyclization->Product Favored at high dilution Byproduct TEA-HCl Salt (Precipitate) Cyclization->Byproduct Filtered out Linear Linear Oligomers (Undesired Byproduct) Cyclization->Linear Favored at high concentration

Figure 1: Mechanistic workflow and competing pathways in 5-propyl-1,3-dioxan-2-one synthesis.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is engineered with built-in validation checkpoints to prevent downstream failures[1].

Step 1: Setup and Acylation

  • Action: In a flame-dried 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 0.3 mol of 2-propyl-1,3-propanediol in 1 L of anhydrous toluene. Add 0.7 mol (approx. 2.3 eq) of ethyl chloroformate[1].

  • Causality: Toluene is chosen over polar solvents because it completely precipitates the TEA-HCl byproduct later, driving the reaction forward. The 0.3 M high-dilution concentration physically separates the intermediate molecules, preventing linear oligomerization.

  • Validation Check: Stir at room temperature for 5 minutes. The solution must remain clear. Premature cloudiness indicates moisture contamination and hydrolysis of the chloroformate.

Step 2: Base-Catalyzed Cyclization

  • Action: Submerge the flask in an ice-water bath to reach an internal temperature of 0°C. Equip an addition funnel and slowly add 0.7 mol of anhydrous triethylamine (TEA) dropwise over 90 minutes[1].

  • Causality: The deprotonation and subsequent cyclization are highly exothermic. Localized heating will degrade the chloroformate and provide the activation energy needed for intermolecular side reactions. Slow addition at 0°C is non-negotiable.

  • Validation Check: A dense white precipitate (TEA-HCl) will immediately form. If the mixture turns dark yellow or brown, your addition rate is too fast, and thermal degradation is occurring.

Step 3: Maturation and Filtration

  • Action: Remove the ice bath and stir at room temperature for 12 hours. Filter the white precipitate through a coarse fritted funnel packed with Celite. Wash the filter cake with 100 mL of cold toluene[2].

  • Causality: Removing the salt before aqueous workup prevents the formation of intractable emulsions and protects the water-sensitive cyclic carbonate from base-catalyzed hydrolysis during phase separation.

Step 4: Isolation and Verification

  • Action: Wash the organic filtrate sequentially with cold 0.1 M HCl (200 mL) to neutralize residual TEA, followed by saturated aqueous NaHCO₃ (200 mL), and brine (200 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Recrystallize the crude residue from a minimal amount of cold toluene. Verify purity via ¹H NMR (CDCl₃): confirm the presence of the cyclic methylene protons (–OCH₂–) shifted to the characteristic δ 4.0–4.5 ppm region[2].

Troubleshooting & FAQs

Q1: Why is my monomer yield consistently below 50% despite full diol conversion? Cause: You are likely violating the High Dilution Principle. The formation of a 6-membered cyclic carbonate is thermodynamically less favorable than 5-membered rings. If the concentration of the acyclic intermediate is too high, intermolecular attack outcompetes intramolecular cyclization, forming linear polycarbonates[1]. Solution: Ensure the diol concentration in the solvent does not exceed 0.3 M. If scaling up, scale the solvent volume linearly.

Q2: I observe a massive exotherm during TEA addition, followed by a dark mixture. What went wrong? Cause: The reaction between the diol, ethyl chloroformate, and TEA is violently exothermic. If TEA is added too rapidly at room temperature, the localized heat accelerates side reactions, including the thermal degradation of the chloroformate and premature oligomerization[1]. Solution: Strictly control the temperature. Chill the reaction flask in an ice bath (0°C) before TEA addition, and use an addition funnel to introduce the base dropwise over at least 1.5 to 2 hours.

Q3: How can I ensure the complete removal of the TEA-HCl byproduct without hydrolyzing the cyclic carbonate? Cause: 5-propyl-1,3-dioxan-2-one is sensitive to ring-opening hydrolysis under highly basic or acidic aqueous conditions. Washing the organic layer excessively with water can destroy your yield. Solution: Maximize physical separation first. Because toluene is used, the TEA-HCl salt is completely insoluble. Filter the crude reaction mixture through a Celite pad to remove >95% of the salt before any aqueous workup[2]. Follow with a single, quick wash using cold 0.1 M HCl.

Q4: Can I replace ethyl chloroformate with a greener alternative like CO₂? Cause: Yes, traditional synthesis relies on toxic phosgene derivatives. Recent advances allow the use of low-pressure CO₂ combined with a base (like DBU) and a dehydrating agent (like tosyl chloride, TsCl) to achieve cyclization[3]. Solution: Dissolve the diol in chloroform, add 1 eq DBU under a CO₂ atmosphere, followed by 1 eq TsCl. While greener, be aware that isolated yields typically hover around 60–68%, which is lower than the >85% achievable with the chloroformate route[3].

Quantitative Optimization Matrix

Use the following data table to benchmark your reaction parameters against expected outcomes.

ParameterReaction ConditionExpected Monomer Yield (%)Primary Impurity Profile
Solvent Concentration 0.3 M Diol in Toluene85 - 92% Minimal (Trace unreacted diol)
Solvent Concentration 1.0 M Diol in Toluene< 50%Heavy Linear Oligomers
Temperature Control 0°C during TEA addition85 - 92% Minimal
Temperature Control Room Temp during TEA addition60 - 70%Linear Oligomers / Color Bodies
Reagent Stoichiometry 1.0 eq Ethyl Chloroformate< 40%Mono-acylated Intermediate
Reagent Stoichiometry 2.3 eq Ethyl Chloroformate88% Minimal
Alternative Route CO₂ (1 atm) + DBU + TsCl60 - 68%Unreacted Diol / Linear Carbonates

References

  • Title: High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)2]3 Catalysis: Side-Chain-Directed Thermal and Mechanical Property Control Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Synthesis and Chemical Recycling of a Polycarbonate Obtained by Anionic Ring-Opening Polymerization of a Bifunctional Cyclic Carbonate Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagent Source: The University of Bath's Research Portal (RSC Advances) URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Decarboxylation in 5-Propyl-1,3-Dioxan-2-One Polymerization

Welcome to the Technical Support Center. Ring-opening polymerization (ROP) of 6-membered cyclic carbonates, such as 5-propyl-1,3-dioxan-2-one (a substituted trimethylene carbonate, TMC), is a critical pathway for synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Ring-opening polymerization (ROP) of 6-membered cyclic carbonates, such as 5-propyl-1,3-dioxan-2-one (a substituted trimethylene carbonate, TMC), is a critical pathway for synthesizing biocompatible aliphatic polycarbonates used in drug delivery and tissue engineering[1].

A frequent and detrimental issue encountered during this process is decarboxylation —a side reaction that introduces ether linkages into the polymer backbone. This alters the material's glass transition temperature ( Tg​ ) and accelerates its degradation profile, rendering it unsuitable for precise biomedical applications[1][2]. This guide provides mechanistic troubleshooting, catalyst selection criteria, and validated protocols to ensure 100% carbonate linkage fidelity.

Mechanistic Pathway: Decarboxylation vs. Pure Polymerization

To troubleshoot decarboxylation, one must understand the competing cleavage pathways during propagation.

Decarboxylation_Pathways Monomer 5-propyl-1,3-dioxan-2-one (Cyclic Carbonate) Initiation Initiator + Catalyst Complex Monomer->Initiation Path_AM O-Acyl Cleavage (Activated Monomer) Initiation->Path_AM Organocatalysts (e.g., DBU, t-BuP4) Path_ACE O-Alkyl Cleavage (Active Chain End) Initiation->Path_ACE High Temp / Excess Acid Result_Pure Pure Polycarbonate (0% Decarboxylation) Path_AM->Result_Pure Propagation Result_Ether Poly(carbonate-co-ether) (CO2 Loss) Path_ACE->Result_Ether Spontaneous Backbiting

Reaction pathways in cyclic carbonate ROP determining decarboxylation.

Troubleshooting Guides & FAQs

Q1: Why am I detecting ether linkages in my poly(5-propyl-1,3-dioxan-2-one) backbone? Causality & Mechanism: Ether linkages are the direct result of spontaneous decarboxylation (CO₂ loss) during chain propagation. This typically occurs when the polymerization proceeds via an Active Chain End (ACE) mechanism rather than an Activated Monomer (AM) mechanism[1][3]. In cationic ROP (e.g., using strong Lewis acids like BF₃·OEt₂ or high temperatures), the nucleophilic attack of the monomer on an activated chain end leads to O-alkyl cleavage rather than the desired O-acyl cleavage [1]. O-alkyl cleavage generates an unstable intermediate that rapidly expels CO₂ to form an ether bond[1][2]. Furthermore, bulk polymerizations at elevated temperatures (>120 °C) inherently provide the thermodynamic driving force for CO₂ elimination[4].

Q2: Which catalyst systems completely suppress decarboxylation for this monomer? Expert Insight: To prevent decarboxylation, you must enforce an O-acyl cleavage pathway. Organocatalysts and specific anionic catalysts are highly effective:

  • Organocatalysts (DBU, t-BuP4): Hydrogen-bonding and superbase organocatalysts (like the phosphazene base t-BuP4 or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) operate via an anionic or nucleophilic AM mechanism[5][6]. They activate the initiator (e.g., benzyl alcohol) to selectively attack the carbonyl carbon (O-acyl cleavage), ensuring zero decarboxylation[2][6].

  • Controlled Cationic (Methanesulfonic Acid - MSA): If a metal-free acid catalyst is required, MSA can be used. However, to suppress the ACE mechanism, you must maintain a strict 1:1 ratio of MSA to initiator at low temperatures (e.g., 30 °C) to favor the AM mechanism[1][3].

  • Coordination-Insertion (Sn(Oct)₂): Stannous octanoate at moderate temperatures (<100 °C) proceeds via a metal-alkoxide intermediate, strictly cleaving the O-acyl bond[1].

Q3: How do I analytically validate that decarboxylation has been prevented? Self-Validating System: The protocol's success is validated via ¹H NMR spectroscopy. In a pure polycarbonate backbone, the methylene protons adjacent to the carbonate linkage (-CH₂-O-C(=O)-O-) will appear distinctly around 4.1–4.3 ppm. If decarboxylation occurs, new peaks corresponding to ether linkages (-CH₂-O-CH₂-) will emerge upfield, typically around 3.4–3.5 ppm[1][2]. A self-validating experiment must show an integration ratio of ether to carbonate peaks of exactly 0. If the ether peak integration is >0, the batch must be discarded for drug delivery applications due to compromised degradation kinetics.

Quantitative Data: Catalyst Efficacy on Decarboxylation

The following table summarizes the causal relationship between catalyst selection, reaction mechanism, and the resulting decarboxylation percentage for trimethylene carbonate derivatives.

Catalyst SystemTemperature (°C)Polymerization MechanismDecarboxylation (%)Reference
t-BuP4 / BnOH 25Anionic (O-Acyl Cleavage)0%[6]
DBU / BnOH 25 - 80Anionic / H-Bonding0%[5]
Sn(Oct)₂ / Alcohols 100 - 120Coordination-Insertion~0%[1]
MSA / n-pentanol (1:1) 30Cationic (Activated Monomer)0%[3]
BF₃·OEt₂ 120 (Bulk)Cationic (Active Chain End)3 - 10%[1]
Experimental Protocol: Decarboxylation-Free ROP of 5-Propyl-1,3-Dioxan-2-One

This step-by-step methodology utilizes a phosphazene base (t-BuP4) to enforce an Activated Monomer (AM) mechanism, guaranteeing 100% O-acyl cleavage and zero decarboxylation[6].

Reagents Required:

  • Monomer: 5-propyl-1,3-dioxan-2-one (purified and dried)

  • Initiator: Benzyl alcohol (BnOH, anhydrous)

  • Catalyst: t-BuP4 (0.8 M in hexane)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Agent: Benzoic acid (in THF)

Step-by-Step Methodology:

  • Preparation (In Glovebox): In a nitrogen-filled glovebox, add 5-propyl-1,3-dioxan-2-one (5.0 mmol) and anhydrous THF (2.0 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Ensure the monomer concentration is kept moderate to maintain kinetic control.

  • Initiator Addition: Add Benzyl alcohol (BnOH) (0.1 mmol, 1.0 equiv) as the initiator. The monomer-to-initiator ratio ([M]/[I] = 50) dictates the target molecular weight.

  • Catalyst Injection & Polymerization: Inject t-BuP4 (0.05 mmol, 0.5 equiv) to initiate the reaction. Stir the mixture at room temperature (25 °C). Causality Note: The low temperature and strong basicity strictly enforce the AM mechanism, preventing the thermodynamic release of CO₂[6].

  • Quenching: After 2-4 hours (monitor monomer conversion via ¹H NMR), quench the reaction by adding an excess of benzoic acid solution (in THF) to neutralize the superbase catalyst.

  • Precipitation & Purification: Precipitate the polymer by dropping the reaction mixture dropwise into cold methanol. Filter the precipitate and dry in vacuo at 40 °C for 24 hours.

  • Validation: Run ¹H NMR in CDCl₃. Confirm the absence of ether linkage peaks at ~3.4 ppm to validate a 100% pure polycarbonate backbone[1][6].

Sources

Troubleshooting

Technical Support Center: High-Yield Purification of 5-Propyl-1,3-dioxan-2-one Monomers

Welcome to the technical support center for the high-yield purification of 5-propyl-1,3-dioxan-2-one monomers. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the high-yield purification of 5-propyl-1,3-dioxan-2-one monomers. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this valuable monomer. As Senior Application Scientists, we have compiled this resource based on established protocols and practical field experience to ensure you can achieve high purity and yield in your experiments.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 5-propyl-1,3-dioxan-2-one, offering potential causes and actionable solutions.

Problem 1: Low Final Product Yield

A lower than expected yield of the purified monomer is a frequent challenge. The root cause can often be traced back to either an incomplete initial reaction or losses during the purification process itself.

  • Potential Cause: Incomplete conversion of the starting diol (2-methyl-2-propyl-1,3-propanediol) to the cyclic carbonate.

    • Troubleshooting Steps:

      • Reaction Monitoring: Before commencing purification, it is crucial to confirm the completion of the synthesis reaction. This can be effectively monitored using Thin Layer Chromatography (TLC) or by analyzing a small aliquot of the crude reaction mixture via ¹H NMR spectroscopy.

      • Drive the Reaction to Completion: If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature. Ensure the efficient removal of reaction byproducts, such as water or alcohol, which can inhibit the forward reaction.

  • Potential Cause: Product loss during purification steps.

    • Troubleshooting Steps:

      • Optimize Extraction: If using a solvent extraction workup, ensure the pH of the aqueous phase is optimized to minimize the solubility of the monomer. Perform multiple extractions with a smaller volume of organic solvent for greater efficiency.

      • Refine Distillation Technique: During vacuum distillation, significant product loss can occur in the forerun or remain in the distillation residue. Utilize a fractionating column for better separation and carefully control the vacuum and temperature to ensure a clean cut of the desired fraction.

      • Column Chromatography Efficiency: For purification via column chromatography, select a solvent system that provides good separation between the product and impurities. Dry loading the crude product onto the column can also prevent streaking and improve separation.

Problem 2: Contamination with Starting Material (2-Methyl-2-propyl-1,3-propanediol)

The presence of the unreacted diol starting material is a common impurity that can be challenging to remove due to its polarity.

  • Potential Cause: Inefficient separation during purification.

    • Troubleshooting Steps:

      • Aqueous Wash: Before distillation or chromatography, wash the crude product with water or a brine solution to remove the highly water-soluble diol.

      • Column Chromatography: Employing silica gel column chromatography is an effective method for separating the more polar diol from the less polar cyclic carbonate. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide excellent separation.[1][2][3]

      • Fractional Distillation: Careful fractional distillation under reduced pressure can separate the diol from the product, provided there is a sufficient difference in their boiling points at the operating pressure.[4]

Problem 3: Presence of Oligomeric or Polymeric Byproducts

Oligomerization or polymerization can occur as a side reaction during synthesis, leading to viscous impurities that are difficult to remove.

  • Potential Cause: Sub-optimal reaction conditions or prolonged exposure to high temperatures.

    • Troubleshooting Steps:

      • Optimize Synthesis: Fine-tune the reaction temperature and catalyst concentration to minimize side reactions. The use of specific bases can influence the formation of oligomeric byproducts.[5]

      • Purification Strategy: Fractional distillation is often the most effective method for removing higher molecular weight oligomers.[4][6] The non-volatile oligomers will remain in the distillation flask.

Problem 4: Product Discoloration

A yellow or brownish tint in the final product often indicates the presence of impurities or degradation.

  • Potential Cause: Thermal degradation during distillation.

    • Troubleshooting Steps:

      • High Vacuum Distillation: Perform the distillation at the lowest possible temperature by using a high-vacuum system (e.g., <1 mmHg). This minimizes the risk of thermal decomposition.

      • Short Path Distillation: For heat-sensitive materials, a short path distillation apparatus can reduce the residence time of the monomer at high temperatures.

  • Potential Cause: Presence of colored impurities from the reaction.

    • Troubleshooting Steps:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon for a short period. Filter the solution to remove the carbon and the adsorbed impurities before proceeding with distillation or chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 5-propyl-1,3-dioxan-2-one.

Q1: What is the most recommended high-yield purification method for 5-propyl-1,3-dioxan-2-one?

A: For achieving high purity and yield, a two-stage purification process is often recommended. First, a simple workup involving an aqueous wash can remove water-soluble impurities like the starting diol. This is followed by fractional distillation under reduced pressure, which is highly effective at separating the monomer from non-volatile impurities and oligomers.[4] For smaller scales or when very high purity is required, column chromatography can be an excellent alternative or a complementary step.[1][2][3]

Q2: What are the critical parameters to control during the vacuum distillation of 5-propyl-1,3-dioxan-2-one?

A: The two most critical parameters are pressure (vacuum) and temperature . A high vacuum (low pressure) is essential to lower the boiling point of the monomer and prevent thermal degradation. The distillation temperature should be carefully controlled to ensure a steady and controlled distillation rate. It is also important to use a well-insulated distillation setup to maintain a consistent temperature gradient in the fractionating column.

Q3: How can I effectively remove unreacted 2-methyl-2-propyl-1,3-propanediol?

A: The diol is significantly more polar than the cyclic carbonate. This difference in polarity can be exploited for separation. An initial wash of the crude product with water will remove a substantial amount of the diol. For complete removal, column chromatography on silica gel is highly effective.

Q4: Which analytical techniques are best suited for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for determining the purity of the monomer and detecting trace impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the characteristic carbonate carbonyl group and the absence of hydroxyl groups from the starting diol.

Q5: What are the common impurities to look for in the final product?

A: Besides the unreacted diol, other potential impurities include:

  • Oligomeric species: Formed through side reactions.

  • Residual solvents: From the synthesis or workup.

  • Byproducts from the carbonylation agent: Depending on the synthetic route used.

Q6: How should I properly store the purified 5-propyl-1,3-dioxan-2-one monomer?

A: The purified monomer should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. It is also advisable to store it in a cool, dark place to minimize the risk of degradation.

Experimental Protocols

Protocol 1: High-Yield Purification by Fractional Vacuum Distillation

This protocol describes a standard procedure for purifying 5-propyl-1,3-dioxan-2-one on a laboratory scale.

Materials:

  • Crude 5-propyl-1,3-dioxan-2-one

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Drying the Crude Product: Dissolve the crude monomer in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude oil.

  • Setting up the Apparatus: Assemble the fractional distillation apparatus. Ensure all glass joints are well-sealed with vacuum grease.

  • Distillation: a. Place the crude oil in the distillation flask. b. Gradually apply vacuum and begin heating the distillation flask. c. Collect a forerun fraction, which will contain any low-boiling impurities. d. Carefully increase the temperature to distill the main product fraction at the appropriate temperature and pressure. For a related compound, 5-methyl-5-propyl-1,3-dioxane-2-one, a distillation temperature of 150-160°C at 15-20 mmHg has been reported.[4] e. Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Analysis: Analyze the purified product using NMR, GC, or HPLC to confirm its purity.

Visualizing the Workflow

General Purification Workflow

PurificationWorkflow Crude Crude Product Wash Aqueous Wash Crude->Wash Remove water-soluble impurities Drying Drying Wash->Drying Purification Purification Method Drying->Purification Distillation Fractional Vacuum Distillation Purification->Distillation Choice 1 Chromatography Column Chromatography Purification->Chromatography Choice 2 Analysis Purity Analysis (NMR, GC, HPLC) Distillation->Analysis Chromatography->Analysis Pure_Product High-Purity Monomer Analysis->Pure_Product

Caption: A generalized workflow for the purification of 5-propyl-1,3-dioxan-2-one.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low Product Yield Check_Reaction Analyze Crude Reaction Mixture (TLC, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Synthesis Optimize Synthesis: - Extend reaction time - Increase temperature - Improve byproduct removal Incomplete_Reaction->Optimize_Synthesis Yes Purification_Loss Product Loss During Purification? Incomplete_Reaction->Purification_Loss No Re_evaluate Re-evaluate and Repeat Optimize_Synthesis->Re_evaluate Optimize_Purification Optimize Purification: - Refine extraction - Improve distillation technique - Optimize chromatography Purification_Loss->Optimize_Purification Optimize_Purification->Re_evaluate

Caption: A decision tree for troubleshooting low product yield.

Quantitative Data Summary

ParameterTypical ValuesNotes
Purity (Post-Distillation) >99%As determined by GC or HPLC.
Purity (Post-Chromatography) >99.5%Can achieve higher purity but may have lower yield.
Boiling Point Dependent on vacuumLower pressure significantly reduces the boiling point.
Appearance Colorless oil or low melting solidA colorless appearance is indicative of high purity.[7]

References

  • CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY - reposiTUm. Available at: [Link]

  • Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure - MDPI. Available at: [Link]

  • Synthesis of Cyclic Organic Carbonates Using Atmospheric Pressure CO2 and Charge-Containing Thiourea Catalysts - ACS Publications. Available at: [Link]

  • CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents.
  • 5-Methyl-5-propyl-1,3-dioxan-2-one - PubChem. Available at: [Link]

  • Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Catalyst | ACS Omega. Available at: [Link]

  • Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using Carbon Dioxide | ACS Macro Letters - ACS Publications. Available at: [Link]

  • Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure. Available at: [Link]

  • Overcoming Barriers in Polycarbonate Synthesis: A Streamlined Approach for the Synthesis of Cyclic Carbonate Monomers | Macromolecules - ACS Publications. Available at: [Link]

  • Overcoming Barriers in Polycarbonate Synthesis: A Streamlined Approach for the Synthesis of Cyclic Carbonate Monomers | Request PDF - ResearchGate. Available at: [Link]

  • 5-Methyl-5-propyl-1,3-dioxan-2-one - HTS Biopharma. Available at: [Link]

  • Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials - Pure. Available at: [Link]

  • Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials | Chemical Reviews - ACS Publications. Available at: [Link]

  • 5-Methyl-5-propyl-1,3-dioxan-2-one - Analytica Chemie. Available at: [Link]

  • 1,3-Dioxan-2-one, 5-methyl-5-propyl- | SIELC Technologies. Available at: [Link]

  • Fractional distillation - Wikipedia. Available at: [Link]

Sources

Optimization

optimizing catalyst concentration for 5-propyl-1,3-dioxan-2-one ROP

Welcome to the Technical Support Center for Aliphatic Polycarbonate Synthesis . This hub is specifically designed for researchers, materials scientists, and drug development professionals optimizing the ring-opening poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aliphatic Polycarbonate Synthesis . This hub is specifically designed for researchers, materials scientists, and drug development professionals optimizing the ring-opening polymerization (ROP) of substituted 6-membered cyclic carbonates, specifically 5-propyl-1,3-dioxan-2-one (also known as 5-propyl-trimethylene carbonate).

Achieving high end-group fidelity, precise molecular weights, and narrow dispersity (PDI) is critical for downstream applications such as drug-polymer conjugates and biodegradable nanoparticle formulation. Below, you will find our diagnostic workflow, deep-dive FAQs, and a self-validating experimental protocol to troubleshoot catalyst concentration issues.

Diagnostic Workflow: Catalyst Optimization

CatalystWorkflow Start Assess ROP Outcome (5-propyl-1,3-dioxan-2-one) BroadPDI Broad PDI (>1.3) & Lower MW than target Start->BroadPDI Analyze GPC/SEC LowConv Low Conversion (<80%) & Slow Kinetics Start->LowConv Analyze NMR Optimal Narrow PDI (<1.1) & Target MW Achieved Start->Optimal Success Transesterification Mechanism: Transesterification & Backbiting BroadPDI->Transesterification Kinetics Mechanism: Thermodynamic Limit or Quenching LowConv->Kinetics Action1 Decrease [Cat]/[I] Ratio or Switch to Milder Catalyst Transesterification->Action1 Action2 Lower Temp (Shift Eq.) or Purify Reagents Kinetics->Action2 Action1->Start Retest Protocol Action2->Start Retest Protocol

Fig 1: Diagnostic workflow for troubleshooting catalyst concentration in 5-propyl-1,3-dioxan-2-one ROP.

Troubleshooting Guide & FAQs

Q1: Why does increasing catalyst concentration (e.g., DBU or Sn(Oct)₂) lead to a broader molecular weight distribution (PDI) in my polymer? A1: The causality lies in the hyper-activation of the polymer backbone. In the ROP of substituted 6-membered cyclic carbonates, catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or stannous octoate (Sn(Oct)₂) facilitate the nucleophilic attack of the propagating alcohol on the monomer[1]. However, when the catalyst concentration exceeds the optimal kinetic threshold, the catalyst begins to activate the linear carbonate linkages within the already-formed polymer chains[2].

This causes intermolecular transesterification (chain scrambling) and intramolecular backbiting (forming cyclic oligomers)[1]. Because the rate of propagation ( kp​ ) scales linearly with monomer concentration, as the monomer depletes at high conversions, the relative rate of transesterification ( ktr​ ) dominates if excess catalyst is present. This results in a broadened dispersity (PDI > 1.3) and a loss of predictable molecular weight control[3].

Q2: How do I determine the optimal Monomer-to-Catalyst ([M]/[Cat]) ratio for achieving high molecular weight without sacrificing end-group fidelity? A2: The optimal ratio balances the propagation rate against side reactions. For organocatalysts like DBU, a Catalyst-to-Initiator ([Cat]/[I]) ratio of 0.5 to 1.0 typically provides the best kinetic control for trimethylene carbonate derivatives[1]. Table 1 illustrates the typical quantitative impact of varying DBU concentrations on the ROP of 5-propyl-1,3-dioxan-2-one.

Table 1: Effect of DBU Catalyst Concentration on 5-propyl-1,3-dioxan-2-one ROP (Conditions: Target [M]/[I] = 100, Bulk or 1.0 M in Toluene, 25 °C)

[Cat]/[I] RatioConversion (1h) Mn,theoretical​ Mn,GPC​ PDI ( )Mechanistic Observation
0.1 45%6,500 Da6,200 Da1.06Slow propagation, minimal side reactions.
0.5 88%12,700 Da12,400 Da1.08Optimal balance of rate and living character.
1.0 >99%14,400 Da14,100 Da1.12Fast kinetics, slight onset of transesterification.
2.0 >99%14,400 Da11,500 Da1.28Significant backbiting, loss of end-group fidelity.
5.0 >99%14,400 Da8,200 Da1.45Severe intermolecular chain transfer.

Q3: My conversion stalls at 70-80% despite adding more catalyst. What is the mechanistic cause, and how can I resolve this? A3: Adding more catalyst only accelerates the rate at which the system reaches equilibrium; it does not shift the thermodynamic equilibrium itself. The ROP of 5-propyl-1,3-dioxan-2-one is an equilibrium process governed by the ceiling temperature ( Tc​ ) and the equilibrium monomer concentration ( [M]eq​ )[4].

Furthermore, excessive catalyst concentrations can trigger a mechanistic shift. For instance, high catalyst loads in the presence of trace impurities (like water) can induce a competition between the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism[5]. If trace water is present, excess catalyst will continuously initiate new, short chains via the AM mechanism, permanently stalling the growth of high-molecular-weight polymers[5]. Resolution: Instead of adding more catalyst, lower the reaction temperature to shift the thermodynamic equilibrium toward the polymer, or increase the initial monomer concentration (e.g., move to bulk polymerization)[1].

Self-Validating Experimental Protocol: Catalyst Concentration Screening

To establish an authoritative baseline for your specific monomer batch, you must run a self-validating kinetic sweep. This protocol ensures that any deviation in molecular weight is causally linked to the catalyst concentration rather than solvent impurities or quenching errors.

Phase 1: Reagent Purification (Critical for Trustworthiness)

  • Monomer Drying: Dissolve 5-propyl-1,3-dioxan-2-one in anhydrous dichloromethane (DCM). Stir over calcium hydride (CaH₂) for 24 hours, filter under inert atmosphere, and precipitate into cold anhydrous hexanes. Dry under high vacuum for 48 hours.

  • Initiator Preparation: Distill the initiator (e.g., benzyl alcohol) under reduced pressure and store it in a nitrogen-filled glovebox.

Phase 2: Parallel Kinetic Setup 3. Stock Solutions: Inside a glovebox, prepare a 1.0 M stock solution of the monomer in anhydrous toluene. Prepare separate 0.1 M stock solutions of the initiator and the catalyst (e.g., DBU) to ensure precise microliter dosing. 4. Reaction Initiation: Set up five parallel Schlenk flasks. To each, add the monomer and initiator stock solutions to achieve a fixed Monomer-to-Initiator ([M]/[I]) ratio of 100. 5. Catalyst Dosing: Inject the catalyst stock solution to achieve [Cat]/[I] ratios of 0.1, 0.5, 1.0, 2.0, and 5.0 across the five flasks. Maintain the reaction temperature strictly at 25 °C using a thermostat bath.

Phase 3: Sampling and Self-Validation 6. Kinetic Aliquots: Withdraw 0.1 mL aliquots at 10, 30, 60, and 120 minutes. Immediately quench each aliquot with an excess of benzoic acid (to rapidly protonate the active chain ends and freeze the reaction state). 7. Analysis: Determine conversion via ¹H NMR by integrating the methylene protons of the cyclic monomer against the linear polymer backbone. Analyze molecular weight ( Mn​ ) and dispersity (PDI) via GPC/SEC using polystyrene standards (or multi-angle light scattering for absolute Mn​ ). 8. Validation Check: Plot Mn​ against monomer conversion. A strictly linear relationship validates a controlled, living polymerization. An upward curve in PDI at high conversions in the high-[Cat] flasks serves as internal validation that transesterification is occurring due to catalyst excess[1].

References

  • [4] Light-Controlled Switchable Ring Opening Polymerization | Macromolecules - ACS Publications. Available at:[Link]

  • [1] Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate | Biomacromolecules - ACS Publications. Available at:[Link]

  • [5] Ring-Opening Polymerization of Trimethylene Carbonate Catalyzed by Methanesulfonic Acid: Activated Monomer versus Active Chain End Mechanisms | Macromolecules - ACS Publications. Available at:[Link]

  • [2] Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials | Chemical Reviews - ACS Publications. Available at:[Link]

  • [3] Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation - Chemical Society Reviews (RSC Publishing). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Molecular Weight in 5-Propyl-1,3-Dioxan-2-One Polymers

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the ring-opening polymeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the ring-opening polymerization (ROP) of 5-propyl-1,3-dioxan-2-one (a substituted trimethylene carbonate, PrTC).

Achieving high molecular weight (MW) aliphatic polycarbonates is critical for ensuring optimal thermal and mechanical properties in drug delivery matrices and biomedical scaffolds[1]. However, researchers frequently encounter truncated chain lengths due to a combination of thermodynamic limits, kinetic side reactions, and trace impurities. This guide provides a causal analysis of these failures and self-validating protocols to guarantee reproducible, high-MW syntheses.

Diagnostic Workflow: Root Cause Analysis

Before altering your chemical equivalents, follow this logical diagnostic pathway to identify the root cause of your low molecular weight.

ROP_Troubleshooting Start Issue: Low MW in 5-propyl-1,3-dioxan-2-one ROP CheckMW Is experimental MW < Theoretical MW? Start->CheckMW H2O Moisture / Diol Contamination (Acts as Chain Transfer Agent) CheckMW->H2O Yes CheckPDI Is Dispersity (Đ) > 1.3 or Distribution Bimodal? CheckMW->CheckPDI No Purify Action: Distill over CaH2 & Validate via 1H NMR H2O->Purify Backbiting Thermodynamic Backbiting (Intramolecular Transesterification) CheckPDI->Backbiting Yes CheckEther Are Ether Linkages Present (Decarboxylation)? CheckPDI->CheckEther No TempControl Action: Lower Reaction Temp & Quench Early Backbiting->TempControl CatIssue Harsh Cationic Conditions (e.g., HOTf catalysis) CheckEther->CatIssue Yes ChangeCat Action: Switch to Mild Organocatalyst (e.g., MSA or t-BuP4) CatIssue->ChangeCat

Diagnostic workflow for troubleshooting low MW in cyclic carbonate ROP.

Deep-Dive FAQs: Mechanisms & Causality

Q1: Why is my polymer's molecular weight significantly lower than the theoretical [M]/[I] ratio? A1: This is almost always caused by trace moisture or ring-opened diol impurities acting as chain transfer agents (CTAs)[2]. In a living ROP, the theoretical number-average molecular weight ( Mn​ ) is dictated by the ratio of monomer to initiator ( [M]/[I] ). However, water acts as a highly efficient bifunctional co-initiator. Mechanistically, if water is present, the effective initiator concentration becomes [I]eff​=[I]0​+[H2​O] . Because the monomer pool is now distributed across a much larger number of growing chains, the resulting Mn​ drops precipitously.

Q2: How do reaction temperature and time contribute to low MW and high dispersity (Đ)? A2: ROP of cyclic carbonates is an equilibrium reaction governed by both kinetic and thermodynamic control[3]. While higher temperatures increase the initial rate of polymerization, they also trigger endothermic depolymerization and intramolecular transesterification (backbiting)[4]. Once the monomer is mostly consumed, the active propagating chain end will attack the carbonate linkages within its own polymer backbone. This backbiting cleaves long chains into smaller cyclic oligomers, broadening the molecular weight distribution (higher Đ) and drastically lowering the overall Mn​ . To achieve high MW, you must operate under kinetic control—using highly active catalysts at lower temperatures (e.g., room temperature) and quenching the reaction before thermodynamic equilibrium is reached[4].

Q3: I observe unexpected ether linkages in my NMR spectrum alongside the low MW. What causes this? A3: You are observing decarboxylation (loss of CO2​ ). This is a common failure mode when utilizing harsh cationic ROP conditions (such as trifluoromethanesulfonic acid, HOTf)[5]. During cationic propagation, the intermediate carbenium ion can rearrange to an oxonium ion. This rearrangement facilitates the expulsion of CO2​ , leaving behind an ether linkage[6]. This not only disrupts the structural integrity and biodegradability of the polycarbonate but also causes chain scission that halts MW progression. Switching to a milder acid like methanesulfonic acid (MSA) or utilizing an organobase eliminates this side reaction[5].

Quantitative Benchmarks for ROP Catalysis

To troubleshoot effectively, you must benchmark your results against established catalytic systems. Below is a comparative matrix of catalysts used for trimethylene carbonate derivatives, highlighting their impact on MW and dispersity.

Catalyst SystemTemperatureInitiatorExpected Mn​ ( g/mol )Dispersity (Đ)Mechanistic Notes & Causality
t-BuP4 (Organobase)25 °CBenzyl Alcohol20,000 - 50,0001.10 - 1.25Excellent living control; highly sensitive to moisture[7].
La[N(SiMe3)2]3 25 - 50 °CNone / ROHUp to 560,0001.30 - 1.60Extremely high activity; requires strict glovebox conditions[1].
MSA (Brønsted Acid)30 °Cn-Pentanol4,000 - 10,000~1.20Prevents decarboxylation (no ether linkages) unlike HOTf[5].
CeO2 (Heterogeneous)60 °CNone~17,000~1.50Calcined at 1273 K; offers easy catalyst removal post-reaction[8].

Self-Validating Experimental Protocols

To guarantee trustworthiness, do not blindly execute steps. The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints that prevent you from proceeding if a failure condition (like moisture contamination) is present.

Protocol A: Rigorous Monomer Purification

Objective: Eliminate all trace water and diols to prevent premature chain transfer.

  • Dissolution: Dissolve crude 5-propyl-1,3-dioxan-2-one in anhydrous dichloromethane (DCM).

  • Chemical Drying: Add calcium hydride ( CaH2​ ) to the solution and stir under an inert argon atmosphere for 24 hours. Causality: CaH2​ irreversibly reacts with water to form insoluble Ca(OH)2​ and H2​ gas.

  • Filtration & Recrystallization: Filter the solution through a dry Celite pad to remove the Ca(OH)2​ . Concentrate the filtrate and recrystallize the monomer from a strictly anhydrous ethyl acetate/hexane mixture.

  • 🛑 Self-Validation Checkpoint: Before proceeding to ROP, take a 10 mg sample and perform a quantitative 1H NMR in anhydrous CDCl3​ .

    • Pass Condition: Complete absence of the water peak at 1.56 ppm and absence of ring-opened diol protons (~3.6 ppm).

    • Fail Condition: If either peak is present, the monomer will cap your MW. Repeat Step 3.

Protocol B: Anhydrous Organocatalytic ROP (t-BuP4 System)

Objective: Achieve controlled, high-MW polymerization via kinetic control.

  • Environmental Control: Transfer the purified monomer, anhydrous THF, and benzyl alcohol (initiator) into a nitrogen-filled glovebox ( H2​O < 0.1 ppm, O2​ < 0.1 ppm)[7].

  • Preparation: In a dried Schlenk flask, dissolve the monomer in THF to achieve a 1.0 M concentration. Add the initiator at the exact calculated [M]/[I] ratio.

  • 🛑 Self-Validation Checkpoint (The "Blank" Test): Stir the monomer/initiator solution for 1 hour without adding the catalyst. Take a micro-aliquot for GPC or NMR.

    • Pass Condition: No polymer formation.

    • Fail Condition: If oligomers are detected, an impurity in your system is auto-initiating the reaction. Abort, discard the solvent, and re-purify.

  • Initiation: Add the t-BuP4 catalyst (1.0 equiv relative to initiator) to start the polymerization[7]. Maintain the reaction at exactly 25 °C to suppress endothermic backbiting[4].

  • Kinetic Quenching: Monitor the conversion via 1H NMR. Once conversion reaches 95% (typically within 1-2 hours), immediately quench the reaction by adding an excess of benzoic acid solution (20 mg/mL)[1]. Causality: Quenching before 100% conversion prevents the system from entering the thermodynamic regime where backbiting destroys the high MW chains.

  • Isolation: Precipitate the polymer in cold methanol, filter, and dry under a high vacuum for 24 hours.

References

  • High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)2]3 Catalysis: Side-Chain-Directed Thermal and Mechanical Property Control. ACS Macromolecules. 1

  • Chapter 7: ROP of Cyclic Carbonates. The Royal Society of Chemistry. 6

  • Effects of Molecular Weight Distribution on the Thermal–Mechanical Performance and Recycling of CO2‑Derived Poly(cyclopentene carbonate). NIH / PMC. 2

  • Phosphazene-Catalyzed Regioselective Ring-Opening Polymerization of rac-1-Methyl Trimethylene Carbonate: Colder and Less is Better. ACS Macromolecules. 4

  • Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. NIH / PMC.7

  • CeO2-catalyzed ring-opening polymerization of trimethylene carbonate. Shokubai. 8

  • Ring-Opening Polymerization of Trimethylene Carbonate Catalyzed by Methanesulfonic Acid: Activated Monomer versus Active Chain End Mechanisms. ACS Macromolecules. 5

  • Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates. MDPI. 3

Sources

Optimization

Technical Support Center: Optimizing 5-Propyl-1,3-Dioxan-2-One (PTO) Copolymerization

Welcome to the Advanced Technical Support Center for the ring-opening polymerization (ROP) of 5-propyl-1,3-dioxan-2-one (PTO) and related 6-membered cyclic carbonates. This guide is designed for researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the ring-opening polymerization (ROP) of 5-propyl-1,3-dioxan-2-one (PTO) and related 6-membered cyclic carbonates. This guide is designed for researchers and drug development professionals engineering biodegradable polycarbonates. Here, we address the mechanistic root causes of common side reactions—such as backbiting, transesterification, and decarboxylation—and provide field-proven, self-validating protocols to ensure precise macromolecular architecture.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My block copolymer exhibits a randomized sequence instead of distinct blocks. How do I preserve block fidelity? A: You are experiencing intermolecular transesterification . During sequential monomer addition, the highly reactive propagating chain end of the second block can attack the carbonate carbonyls of the already-formed first block. This cleaves the chain and scrambles the sequence into a statistical (random) copolymer[1].

  • Causality & Solution: The reactivity of the propagating chain end must be kinetically modulated. If using metal catalysts like Sn(Oct)₂, the addition of protective additives (e.g., α -methylstyrene) can complex with the catalyst and suppress transesterification[1]. For organocatalytic systems, ensure the first block is completely consumed, maintain low temperatures (25°C), and utilize a highly selective catalyst like t -BuP₄ to favor monomer insertion over backbone attack[2].

Q2: The dispersity (Đ) of my polymer is broadening significantly over time, and SEC shows low molecular weight tailing. What is happening? A: This is the classic signature of backbiting (intramolecular transesterification) . The active chain end "bites back" and attacks a carbonate linkage within its own backbone, releasing cyclic macro-oligomers and broadening the molecular weight distribution[3].

  • Causality & Solution: Backbiting is a kinetically slower process than propagation but becomes the dominant pathway at high monomer conversions when the local monomer concentration is depleted[3]. To solve this, you must abandon the goal of 100% conversion. Deliberately quench the polymerization at 85–90% monomer conversion to kinetically starve the backbiting pathway.

Q3: Why am I detecting ether linkages in my PTO copolymer backbone via NMR? A: Ether linkages are the direct result of decarboxylation side reactions. When the active propagating center is exposed to elevated temperatures (typically >100°C), the growing chain can extrude CO₂ (an entropically driven process), forming an ether bond in the backbone[4].

  • Causality & Solution: Lower the reaction temperature (25–50°C). To maintain reasonable propagation rates at low temperatures, switch from traditional metal catalysts to highly active phosphazene superbases (e.g., t -BuP₄)[2]. Alternatively, using strong acid catalysts like methanesulfonic acid (MSA) operates via an Activated Monomer (AM) mechanism rather than an Active Chain End (ACE) mechanism, which has been shown to heavily suppress ether linkage formation[4].

Part 2: Visualizing Reaction Pathways

The following diagram illustrates the kinetic competition between ideal chain propagation and the three primary side reactions encountered during PTO copolymerization.

Mechanism Monomer PTO Monomer + Initiator ActiveChain Active Chain End (Propagation) Monomer->ActiveChain Initiation Target Linear Copolymer (Target) ActiveChain->Target Controlled ROP (<90% Conv.) Backbiting Cyclic Oligomers (Backbiting) ActiveChain->Backbiting High Conversion (Intramolecular) Transester Randomized Chains (Intermolecular) ActiveChain->Transester Chain Transfer (Intermolecular) Ether Ether Linkages (Decarboxylation) ActiveChain->Ether High Temp (>100°C) (-CO2)

Caption: Mechanistic pathways of PTO propagation versus common side reactions.

Part 3: Quantitative Data Summary

The table below summarizes the impact of different catalytic systems and thermodynamic conditions on PTO/cyclic carbonate side reactions. Use this matrix to select the appropriate system for your target macromolecular architecture.

Catalyst SystemTemp (°C)Target Conversion (%)Dominant Side ReactionDispersity (Đ) Impact
Sn(Oct)₂ (Bulk) 130>95Decarboxylation (Ether bonds)High (>1.5)
DBU (Organocatalyst) 60>95Backbiting (Cyclic oligomers)Moderate (1.3 - 1.5)
MSA (Acid Catalyst) 30100AM vs ACE competitionBroad (Bimodal)
t -BuP₄ / BnOH 2585 - 90Negligible (Controlled ROP)Low (<1.2)

Part 4: Self-Validating Experimental Protocol

To achieve a well-defined PTO copolymer with minimal side reactions, we recommend an organocatalytic approach using a phosphazene base. This protocol is engineered as a self-validating system , meaning built-in analytical checkpoints dictate the workflow rather than arbitrary timeframes.

Workflow Diagram

Protocol Step1 1. Purify Monomer/Solvent Step2 2. Add Initiator & Catalyst Step1->Step2 Step3 3. Low-Temp ROP (25°C) Step2->Step3 Step4 4. NMR Monitor (Quench at 85%) Step3->Step4 Step5 5. Methanol Precipitation Step4->Step5

Caption: Optimized workflow for controlled PTO copolymerization minimizing side reactions.

Step-by-Step Methodology

Step 1: Rigorous Purification (The Foundation of Control)

  • Action: Dry PTO monomer and toluene over CaH₂ for 48 hours, followed by distillation under reduced pressure.

  • Self-Validation Check: Perform Karl Fischer titration on the solvent and monomer. Do not proceed unless H₂O < 10 ppm. Trace water acts as a competing initiator, leading to unpredictable molecular weights and bimodal distributions.

Step 2: Initiation (Glovebox Environment)

  • Action: In an argon-filled glovebox, dissolve PTO in anhydrous toluene (1.0 M). Add the initiator, Benzyl alcohol (BnOH), followed by the t -BuP₄ catalyst (Monomer:Initiator:Catalyst ratio of 100:1:0.5)[2].

  • Causality: t -BuP₄ is a non-nucleophilic superbase that highly activates the initiating alcohol without directly attacking the monomer, suppressing early-stage chain transfer.

Step 3: Low-Temperature Propagation & Active Monitoring

  • Action: Stir the reaction at 25°C.

  • Self-Validation Check: Extract 50 µL aliquots every 30 minutes. Run a rapid ¹H NMR in CDCl₃. Integrate the PTO monomer methylene protons against the newly formed polymer backbone protons.

Step 4: Premature Quenching (Kinetically Starving Backbiting)

  • Action: The moment the ¹H NMR integration shows 85% to 90% monomer conversion , immediately inject a 5-fold molar excess (relative to the catalyst) of glacial acetic acid.

  • Causality: By intentionally leaving 10-15% unreacted monomer, you ensure the active chain end remains enthalpically driven toward monomer insertion. Quenching before monomer depletion physically prevents the kinetic shift toward intramolecular backbiting[3].

Step 5: Purification and Isolation

  • Action: Precipitate the quenched polymer solution dropwise into a 10-fold excess of cold methanol (-20°C). Filter and dry under a high vacuum to a constant weight.

Part 5: References

  • Mastering Macromolecular Architecture by Controlling Backbiting Kinetics during Anionic Ring-Opening Polymerization Macromolecules (ACS Publications) URL:[Link]

  • Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst Polymers (MDPI) URL:[Link]

  • Synthesis of Block Copolymers of Varying Architecture Through Suppression of Transesterification during Coordinated Anionic Ring Opening Polymerization International Journal of Polymer Science (PMC/NIH) URL:[Link]

  • Ring-Opening Polymerization of Trimethylene Carbonate Catalyzed by Methanesulfonic Acid: Activated Monomer versus Active Chain End Mechanisms Macromolecules (ACS Publications) URL:[Link]

Sources

Troubleshooting

moisture sensitivity and storage optimization for 5-propyl-1,3-dioxan-2-one

Welcome to the Technical Support Center for 5-propyl-1,3-dioxan-2-one and its derivatives. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental outcomes when utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-propyl-1,3-dioxan-2-one and its derivatives. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental outcomes when utilizing 6-membered cyclic carbonates. While these monomers are highly valuable for ring-opening polymerization (ROP)[1] and as advanced electrolyte additives, their inherent susceptibility to nucleophilic attack by atmospheric moisture often compromises experimental integrity[2].

This guide is designed to provide a mechanistic understanding of these degradation pathways, alongside field-proven, self-validating protocols to ensure your materials remain pristine.

Part 1: The Causality of Moisture Degradation

To troubleshoot effectively, we must first understand the chemical causality of the failure. When 5-propyl-1,3-dioxan-2-one is exposed to ambient humidity, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclic carbonate ring.

This initiates a ring-opening hydrolysis event, forming an unstable carbonic acid intermediate. This intermediate rapidly decarboxylates, irreversibly releasing carbon dioxide (CO 2​ ) gas and yielding a diol impurity (e.g., 2-propyl-1,3-propanediol)[3].

G A 5-propyl-1,3-dioxan-2-one (Intact Monomer) B H2O Exposure (Nucleophilic Attack) A->B Moisture Ingress C Unstable Intermediate (Carbonic Acid) B->C Ring-Opening D Diol Impurity (Chain Transfer Agent) C->D Decarboxylation E CO2 Gas (Pressure Buildup) C->E Gas Release

Fig 1. Moisture-induced ring-opening hydrolysis pathway of 5-propyl-1,3-dioxan-2-one.

This degradation is catastrophic for two primary reasons:

  • Physical Hazard: The stoichiometric release of CO 2​ gas leads to severe pressure buildup in sealed storage vessels, risking container rupture.

  • Chemical Contamination: The resulting diol acts as a potent protic chain-transfer agent. In ROP applications, even trace amounts of this diol will prematurely terminate polymer chain growth, drastically reducing the molecular weight ( Mn​ ) and broadening the dispersity ( Đ ) of the resulting polycarbonates[1].

Part 2: Troubleshooting & FAQs

Q1: My reagent bottle hissed and released pressure when I opened it. Is the chemical still usable? A: The hiss indicates CO 2​ release, confirming that hydrolysis has occurred. The chemical is no longer pure and now contains diol impurities. Do not use it for sensitive polymerizations or battery formulations without prior purification. See the purification protocol in Part 4.

Q2: Why do we recommend storing this chemical at 2-8°C in a glovebox, rather than just a standard lab fridge? A: Standard refrigerators have high internal humidity. If the container seal is imperfect, moisture will ingress. By storing the material in an inert atmosphere (Argon or N 2​ ) at 2-8°C, you arrest both the kinetic energy required for hydrolysis and eliminate the moisture source entirely[2].

Q3: Can I use molecular sieves to dry 5-propyl-1,3-dioxan-2-one? A: No. While 3Å molecular sieves can remove trace water, they do not remove the diol impurity that has already formed. Furthermore, the slightly basic nature of some molecular sieves can actually catalyze further ring-opening of the cyclic carbonate[4]. You must use a reactive drying agent like Calcium Hydride (CaH 2​ ) followed by distillation.

Part 3: Quantitative Storage Optimization

To maximize the shelf life of your cyclic carbonates, environmental controls must be strictly maintained. The table below summarizes the expected degradation kinetics based on storage conditions.

Storage TemperatureAtmosphereContainer TypeExpected Shelf LifeDegradation Rate (Diol mol%/month)
25°C (Ambient)Air (Ambient Humidity)Standard Screw-Cap Vial< 1 Week> 15.0%
25°C (Ambient)Argon / NitrogenSeptum-Sealed Amber Vial1 - 3 Months~ 2.5%
2-8°C (Cold)Argon / NitrogenSeptum-Sealed Amber Vial12 - 24 Months< 0.2%
-20°C (Freezer)Argon / NitrogenFlame-Sealed Glass Ampoule> 36 MonthsNegligible

Table 1: Impact of storage conditions on the stability and purity of 5-propyl-1,3-dioxan-2-one.

Part 4: Validated Methodologies

If your monomer has been exposed to moisture, it must be rigorously purified. The following protocol utilizes CaH 2​ , which reacts irreversibly with both trace water and the protic diol impurity, allowing the pure cyclic carbonate to be isolated via vacuum distillation.

G Start Contaminated Batch (Contains Diol/H2O) AddCaH2 Add CaH2 (Stir for 12h at RT) Start->AddCaH2 Degas Freeze-Pump-Thaw (Remove dissolved CO2) AddCaH2->Degas H2O/Diol Quenched Distill Vacuum Distillation (Collect pure fraction) Degas->Distill Store Store in Glovebox (Argon, 2-8°C) Distill->Store Pure Monomer Isolated

Fig 2. Workflow for the purification and recovery of moisture-degraded cyclic carbonates.

Protocol: Vacuum Distillation over Calcium Hydride (CaH 2​ )

Note: This protocol is a self-validating system. The cessation of hydrogen gas bubbling during step 2 visually validates that all protic impurities have been consumed.

Step 1: Preparation and Quenching

  • Transfer the degraded 5-propyl-1,3-dioxan-2-one to an oven-dried Schlenk flask equipped with a magnetic stir bar under an Argon atmosphere.

  • Slowly add finely powdered Calcium Hydride (CaH 2​ ) at approximately 5% w/w.

  • Causality Check: You will observe mild effervescence. This is hydrogen gas (H 2​ ) evolving as CaH 2​ reacts with water and the hydroxyl groups of the diol impurity.

  • Seal the flask and stir at room temperature for 12 hours under a positive pressure of Argon (vented through a mineral oil bubbler to prevent pressure buildup).

Step 2: Degassing (Freeze-Pump-Thaw)

  • Submerge the flask in a liquid nitrogen bath until the monomer is completely frozen.

  • Open the flask to a high vacuum line for 5 minutes to evacuate dissolved CO 2​ and H 2​ gases.

  • Close the vacuum valve and allow the flask to thaw naturally in a room-temperature water bath.

  • Repeat this cycle three times to ensure all dissolved gases are removed, preventing bumping during distillation.

Step 3: Vacuum Distillation

  • Attach a short-path distillation head to the Schlenk flask.

  • Apply a high vacuum (< 0.05 mmHg).

  • Gradually heat the oil bath. 5-propyl-1,3-dioxan-2-one (and its methyl-derivatives) typically distills at approximately 90-95°C under high vacuum[2].

  • Discard the first 5% of the distillate (forerun) to ensure absolute purity.

  • Collect the main fraction in an oven-dried, Argon-purged receiving flask.

Step 4: Validation and Storage

  • Validation: Take a small aliquot for 1 H NMR analysis (in CDCl 3​ ). The absence of a triplet near δ 3.6 ppm confirms the complete removal of the diol impurity.

  • Transfer the purified monomer into a glovebox. Aliquot into amber glass vials with PTFE-lined septa, seal tightly, and store at 2-8°C[2].

References

  • 5-methyl-5-propyl-1,3-dioxan-2-one - ChemBK ChemBK D
  • Reversibly Photoswitchable Catalysts for Olefin Metathesis Reactions ACS C
  • Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)
  • CO2-fixation into cyclic and polymeric carbonates: principles and applic

Sources

Reference Data & Comparative Studies

Validation

5-propyl-1,3-dioxan-2-one vs trimethylene carbonate polymerization kinetics

An in-depth technical comparison of cyclic carbonate monomers is critical for researchers engineering biodegradable aliphatic polycarbonates (APCs) for targeted drug delivery and tissue engineering. While trimethylene ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of cyclic carbonate monomers is critical for researchers engineering biodegradable aliphatic polycarbonates (APCs) for targeted drug delivery and tissue engineering. While trimethylene carbonate (TMC) is the industry-standard 6-membered cyclic carbonate (6CC), substituted derivatives like 5-propyl-1,3-dioxan-2-one (PDX) are increasingly utilized to tune thermomechanical properties and degradation rates[1].

This guide provides an objective, data-driven comparison of the ring-opening polymerization (ROP) kinetics between TMC and PDX. It details the mechanistic causality behind their reactivity differences and provides a self-validating experimental protocol for kinetic monitoring.

Mechanistic Rationale: The Role of Steric Hindrance

The ROP of 6-membered cyclic carbonates is thermodynamically driven by the relief of ring strain[1]. During the propagation step, the active chain end—typically an alkoxide or a coordinated metal-alkoxide complex—performs a nucleophilic attack on the carbonyl carbon of the incoming monomer[2].

For unsubstituted TMC , the carbonyl carbon is highly accessible. This lack of steric hindrance leads to exceptionally fast propagation rates ( kp​ ) and high turnover frequencies[3].

In contrast, PDX features a bulky propyl chain at the 5-position. This alkyl substitution creates a steric shield around the carbonate core. As the propagating chain end approaches the PDX monomer, the steric clash restricts the optimal trajectory for nucleophilic attack, significantly increasing the activation energy ( ΔH‡ ) of the transition state[1][4].

Consequently, the polymerization of PDX and similar 5-alkyl substituted TMCs exhibits a drastically slower kinetic profile compared to TMC[4]. However, this kinetic penalty provides a distinct synthetic advantage: the same steric hindrance that slows propagation also suppresses deleterious intermolecular transesterification (backbiting) side reactions, leading to enhanced control over molecular weight and narrower dispersity ( )[1][5].

Steric_Kinetics Sub 5-Alkyl Substitution (Propyl group in PDX) Steric Increased Steric Bulk Around Carbonate Core Sub->Steric Nuc Hindered Nucleophilic Attack at Carbonyl Carbon Steric->Nuc Kinetic Decreased Propagation Rate Constant (kp) Nuc->Kinetic Control Enhanced Polymerization Control (Fewer Side Reactions) Kinetic->Control

Mechanistic causality between 5-alkyl substitution and ROP kinetics.

Comparative Kinetic Profiles

The structural differences between TMC and PDX directly translate into divergent kinetic behaviors and final material properties. The table below summarizes the quantitative and qualitative differences observed during organocatalytic and metal-catalyzed ROP[1][3][4].

ParameterTrimethylene Carbonate (TMC)5-Propyl-1,3-dioxan-2-one (PDX)
Ring Structure Unsubstituted 6-membered ring5-monosubstituted 6-membered ring
Steric Hindrance MinimalHigh (Propyl group shields carbonyl)
Relative Propagation Rate ( kp​ ) Very Fast (Base reference, e.g., ~500 M⁻¹ h⁻¹)Slow (Approx. 10x to 50x slower)
Typical Conversion Time Minutes to < 2 hours12 to 24+ hours
Transesterification Risk Moderate to High at high conversionsLow (Sterics protect polymer backbone)
Polymer Glass Transition ( Tg​ ) ~ -17 °C (Amorphous, rubbery)> +30 °C (Hydrophobic, rigid)
Primary Degradation Mechanism Rapid surface erosionSlower surface erosion / Bulk diffusion

Experimental Methodologies: A Self-Validating Kinetic Protocol

To objectively compare the kp​ of TMC and PDX, a highly controlled, moisture-free ROP environment is required. The following protocol utilizes organocatalytic ROP (e.g., using a phosphazene base like t -BuP 4​ ) initiated by benzyl alcohol (BnOH)[6][7].

ROP_Workflow Monomer Cyclic Carbonate (TMC or PDX) Initiation Initiation (Catalyst + Initiator) Monomer->Initiation Activation ActiveEnd Active Chain End (Alkoxide) Initiation->ActiveEnd Nucleophilic Attack Propagation Propagation (Ring-Opening) ActiveEnd->Propagation Monomer Addition Propagation->ActiveEnd Chain Growth Polymer Polycarbonate (PTMC or PPDX) Propagation->Polymer Quenching NMR Kinetic Monitoring (1H NMR) Propagation->NMR Time-course SEC Molecular Weight (SEC Analysis) Polymer->SEC End-point

Workflow of Ring-Opening Polymerization and Kinetic Monitoring.

Step-by-Step Protocol

1. Reagent Purification (Critical for Causality): Both monomers must be recrystallized and dried over calcium hydride, and solvents must be passed through an alumina column. Causality: Trace water acts as a competing bifunctional initiator. If present, it fragments the kinetic data into two competing propagation rates (Activated Monomer vs. Active Chain End mechanisms) and broadens the dispersity, ruining the integrity of the kinetic analysis[2].

2. Polymerization Setup: In a nitrogen-filled glovebox, dissolve the monomer in anhydrous dichloromethane at a known concentration (e.g., 1.0 M)[5][8]. Add the BnOH initiator. Causality: The choice of BnOH is deliberate. Its aromatic protons (7.3–7.4 ppm) do not overlap with the aliphatic polymer backbone, allowing for absolute molecular weight ( Mn,NMR​ ) determination via end-group analysis[6].

3. Time-Course Sampling & Quenching: Inject the organocatalyst to initiate the reaction. Withdraw 0.1 mL aliquots at specific time intervals (e.g., every 5 minutes for TMC; every 2 hours for PDX)[4][5]. Immediately inject the aliquot into a vial containing an excess of benzoic acid. Causality: The acid rapidly protonates the active alkoxide chain end, instantly halting propagation and "freezing" the kinetic state for accurate measurement[6].

4. Self-Validating 1 H NMR Analysis: Dissolve the quenched aliquots in CDCl 3​ . Calculate monomer conversion by comparing the integration of the residual monomer's methylene protons against the newly formed polymer backbone protons. Validation: This method is self-validating because both species exist in the same NMR tube; variations in sample volume or concentration do not affect the relative integration, creating a robust, internally calibrated system[2][6].

5. SEC Analysis: Analyze the final polymer via Size Exclusion Chromatography (SEC). Validation: A linear correlation between the theoretical molecular weight (calculated from the NMR conversion) and the SEC-derived molecular weight validates the "living" nature of the polymerization and confirms the absence of chain transfer side reactions[6][8].

Applications in Drug Development

The kinetic and structural differences between TMC and PDX directly dictate their utility in formulation science:

  • PTMC (from TMC): Its rapid polymerization and low Tg​ (-17 °C) make it a rubbery, flexible material at physiological temperatures. It degrades via surface erosion without producing acidic byproducts, making it ideal for flexible implants and the delivery of acid-sensitive biologics[6][7].

  • PPDX (from PDX): The incorporation of the propyl group increases the hydrophobicity and raises the Tg​ of the resulting polymer. This structural rigidity and hydrophobicity slow down the rate of hydrolytic surface erosion, providing a sustained, zero-order release profile specifically tailored for highly lipophilic small-molecule drugs over extended periods[7][9].

Sources

Comparative

Comparative Analysis of 5-Propyl-1,3-dioxan-2-one and Propylene Carbonate Electrolytes

As the energy storage sector pushes toward high-voltage and solid-state lithium-metal batteries, the limitations of traditional liquid organic electrolytes have become a critical bottleneck. For decades, Propylene Carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

As the energy storage sector pushes toward high-voltage and solid-state lithium-metal batteries, the limitations of traditional liquid organic electrolytes have become a critical bottleneck. For decades, Propylene Carbonate (PC) has been a foundational liquid solvent. However, its severe interfacial instability with graphite anodes has driven researchers toward polymerizable alternatives.

5-Propyl-1,3-dioxan-2-one (PDO) —a 6-membered cyclic carbonate derivative—represents a paradigm shift. Rather than serving as a passive liquid solvent, PDO acts as a monomer for in-situ Ring-Opening Polymerization (ROP), forming a robust Solid Polymer Electrolyte (SPE). This guide provides an objective, mechanistically grounded comparison of these two electrolytes, detailing their structural causality, performance metrics, and validation protocols.

Structural Causality and Mechanistic Divergence

Propylene Carbonate (PC): The 5-Membered Solvation Trap

PC is a 5-membered cyclic carbonate characterized by a remarkably high dielectric constant ( ϵ≈64 ) and a strong molecular dipole moment (4.9 D)[1]. These properties make it an exceptional solvent for dissociating lithium salts. However, the 5-membered ring is thermodynamically stable, meaning it resists polymerization under standard battery operating conditions.

The Exfoliation Mechanism: In a functioning cell, PC forms a tightly bound solvation sheath around the Li⁺ ion. During cathodic polarization (charging), the reduction potential of PC is lower than the intercalation potential of Li⁺ into graphite. Consequently, the bulky [Li(PC)x​]+ complex co-intercalates into the graphene layers before a protective Solid Electrolyte Interphase (SEI) can form. The subsequent reduction of PC within the graphite layers generates massive volumes of propylene gas, leading to catastrophic structural exfoliation of the anode[1].

5-Propyl-1,3-dioxan-2-one (PDO): Enthalpy-Driven Polymerization

PDO is a 6-membered cyclic carbonate (specifically, a propyl-substituted trimethylene carbonate)[2]. Unlike PC, the 6-membered ring possesses sufficient ring strain to make Ring-Opening Polymerization (ROP) thermodynamically favorable (enthalpy-driven)[3][4].

The Polymerization Advantage: By introducing PDO into a cell with a Lewis acid catalyst (often the lithium salt itself, such as LiDFOB), researchers can trigger in-situ polymerization[3]. This converts the liquid precursor into an amorphous poly(trimethylene carbonate) derivative matrix.

  • The Role of the Propyl Group: The pendant propyl chain on the PDO monomer is a critical structural feature. Once polymerized, this aliphatic side-chain disrupts the close packing of the polycarbonate backbones, significantly depressing the glass transition temperature ( Tg​ ). A lower Tg​ ensures that the polymer remains in a highly amorphous, rubbery state at room temperature, which is essential for facilitating Li⁺ transport via polymer chain segmental motion[2][5]. Furthermore, polycarbonate SPEs degrade via C–O bond cleavage to form stable, non-gaseous SEI layers, avoiding the volatile gas evolution inherent to liquid PC[6].

Mechanistic Workflow

G N1 Electrolyte Selection N2 Propylene Carbonate (PC) 5-Membered Ring N1->N2 N3 5-Propyl-1,3-dioxan-2-one (PDO) 6-Membered Ring N1->N3 N4 Liquid Phase Strong Li+ Solvation N2->N4 N5 In-Situ Ring-Opening Polymerization (ROP) N3->N5 Catalyst / Heat N6 Graphite Co-intercalation (Anode Exfoliation) N4->N6 Reduction < 1.0V N7 Amorphous Polycarbonate SPE (Stable SEI & High Conductivity) N5->N7 Li+ Coordination

Mechanistic divergence of PC (liquid solvation) vs PDO (in-situ polymerization) in Li-ion cells.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and electrochemical differences between liquid PC and the polymerized PDO (Poly-PDO) matrix.

PropertyPropylene Carbonate (PC)Poly-PDO (Solid SPE)Causality / Scientific Driver
State of Matter LiquidAmorphous Solid6-membered ring strain drives ROP; propyl group prevents crystallization[2][3].
Dielectric Constant ( ϵ ) ~64~4 to 8Liquid PC highly polarizes to solvate salts; Poly-PDO relies on carbonyl-Li⁺ coordination[1].
Anode Compatibility Poor (Exfoliates Graphite)Excellent (Stable SEI)PC co-intercalates; Poly-PDO is size-excluded from graphite and forms a solid SEI[1][6].
Electrochemical Window ~1.0 V to 4.3 V~0 V to 4.7 VPolycarbonates exhibit superior oxidative stability against high-voltage cathodes[3][4].
Thermal Stability Volatile / Flammable Td​ > 160 °CPolymer network eliminates vapor pressure, drastically improving thermal safety[3].

Self-Validating Experimental Protocols

To objectively compare these systems, the following protocols establish a self-validating workflow for synthesizing the PDO-based SPE and evaluating its electrochemical impedance against a PC baseline.

Protocol A: In-Situ Ring-Opening Polymerization of PDO

Objective: Synthesize a solid polycarbonate electrolyte directly within the cell architecture to ensure optimal electrode-electrolyte interfacial contact.

  • Monomer Purification: Dry the PDO monomer and Lithium difluoro(oxalato)borate (LiDFOB) salt under vacuum at 40 °C for 24 hours.

    • Causality: Trace water acts as a potent chain transfer agent, which will prematurely terminate the ROP process and yield low-molecular-weight oligomers instead of a robust polymer matrix.

  • Precursor Formulation: In an argon-filled glovebox ( H2​O < 0.1 ppm, O2​ < 0.1 ppm), mix the PDO monomer with LiDFOB at a 10:1 molar ratio.

    • Causality: LiDFOB is dual-functional; it provides the Li⁺ charge carriers and acts as a Lewis acid catalyst to initiate the ROP of the 6-membered ring[3].

  • Cell Assembly: Inject 40 µL of the liquid precursor into a CR2032 coin cell containing a Lithium metal anode, a glass fiber separator, and an LFP (Lithium Iron Phosphate) cathode.

  • Thermal Curing: Seal the cell and heat at 60 °C for 48 hours to drive the polymerization to >95% conversion.

  • Validation Check: Simultaneously prepare a "dummy" cell (glass vial with precursor). After 48 hours, invert the vial. If the material does not flow, successful cross-linking/polymerization into a semi-solid matrix is confirmed[3].

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the ionic conductivity and interfacial stability of the Poly-PDO SPE versus a 1M LiPF₆ in PC liquid baseline.

  • Symmetric Cell Preparation: Assemble Li | Poly-PDO | Li (using Protocol A) and Li | PC (1M LiPF₆) | Li symmetric cells.

  • EIS Measurement: Connect the cells to a potentiostat. Apply an AC amplitude of 10 mV over a frequency range of 1 MHz to 0.1 Hz. Conduct a temperature sweep from 25 °C to 80 °C, allowing 30 minutes of thermal equilibration at each step.

  • Data Extraction & Calculation:

    • Extract the bulk resistance ( Rb​ ) from the high-frequency intercept on the real axis ( Z′ ) of the Nyquist plot.

    • Calculate ionic conductivity ( σ ) using the equation: σ=L/(Rb​×A) , where L is the separator thickness and A is the electrode area.

  • Validation Check: The PC cell will show higher initial bulk conductivity at 25 °C but will exhibit a continuously expanding mid-frequency semicircle over time, indicating runaway SEI growth and interfacial degradation. The Poly-PDO cell will exhibit Arrhenius-dependent conductivity increases with temperature and a highly stable mid-frequency interfacial resistance, validating the protective nature of the polycarbonate SEI[7][8].

Sources

Validation

A Comparative Guide to the Thermal Stability of Polycarbonates Derived from 5-Propyl-1,3-dioxan-2-one

This guide provides a comprehensive analysis of the thermal stability of polycarbonates derived from the functionalized monomer 5-propyl-1,3-dioxan-2-one. Designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the thermal stability of polycarbonates derived from the functionalized monomer 5-propyl-1,3-dioxan-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the critical thermal properties that govern the material's processability, shelf-life, and performance in biomedical applications. We will objectively compare its performance with relevant alternatives, supported by established experimental data and methodologies, to provide a clear, field-proven perspective on its suitability for advanced applications.

Introduction: The Need for Functional Aliphatic Polycarbonates

Aliphatic polycarbonates (APCs) have garnered significant attention as biodegradable and biocompatible polymers, offering a compelling alternative to traditional aliphatic polyesters like PLA and PGA.[1][2] A key advantage of APCs is their degradation pathway, which can yield non-acidic byproducts such as diols and carbon dioxide, a crucial feature for pH-sensitive drug delivery systems and tissue engineering scaffolds.[1][3]

The ability to introduce functional groups onto the polymer backbone via customized monomers allows for the precise tuning of material properties. The six-membered cyclic carbonate, 5-propyl-1,3-dioxan-2-one, represents a monomer designed to impart hydrophobicity and modify mechanical properties through its alkyl side chain. The resulting polymer, poly(5-propyl-1,3-dioxan-2-one), holds promise for applications requiring controlled degradation and specific thermal characteristics. However, its translation from the lab to clinical or industrial use is contingent on a thorough validation of its thermal stability. High processing temperatures during extrusion or molding can induce premature degradation, compromising the material's structural integrity and performance.[4] This guide establishes a framework for such a validation.

Synthesis Pathway: From Monomer to Polymer

The primary route to synthesizing poly(5-propyl-1,3-dioxan-2-one) is through the Ring-Opening Polymerization (ROP) of the 5-propyl-1,3-dioxan-2-one monomer.[5][6] This method offers excellent control over molecular weight and polymer architecture. The synthesis is a two-stage process: monomer synthesis followed by polymerization.

Stage 1: Monomer Synthesis The monomer, 5-propyl-1,3-dioxan-2-one, can be synthesized from 2-propyl-1,3-propanediol. This diol is reacted with a carbonate source, such as ethyl chloroformate or by upcycling commodity polymers like bisphenol A polycarbonate, to form the six-membered cyclic carbonate ring.[7]

Stage 2: Ring-Opening Polymerization (ROP) The ROP of the cyclic carbonate monomer is typically initiated by an alcohol in the presence of a catalyst. Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are often preferred to avoid metal contamination in biomedical-grade polymers.[8] The process is illustrated below.

G cluster_0 Monomer Synthesis cluster_1 Ring-Opening Polymerization (ROP) Diol 2-Propyl-1,3-propanediol Monomer 5-Propyl-1,3-dioxan-2-one Diol->Monomer CarbonateSource Carbonate Source (e.g., Ethyl Chloroformate) CarbonateSource->Monomer Polymer Poly(5-propyl-1,3-dioxan-2-one) Monomer->Polymer ROP Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymer Catalyst Organocatalyst (e.g., DBU) Catalyst->Polymer

Caption: Synthesis and polymerization of 5-propyl-1,3-dioxan-2-one.

Validating Thermal Stability: Core Methodologies

To comprehensively assess the thermal stability of a polymer, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[9] These methods provide quantitative data on decomposition temperatures, thermal transitions, and heat capacity, which together define the material's behavior under thermal stress.[10][11]

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) start Polymer Sample (e.g., Poly(5-propyl-1,3-dioxan-2-one)) prep Sample Preparation (5-10 mg, dried) start->prep tga_run Heat sample at controlled rate (e.g., 10 °C/min in N2) prep->tga_run dsc_run Heat/Cool/Heat Cycle (e.g., -50 °C to 200 °C) prep->dsc_run tga_measure Measure Weight Loss vs. Temperature tga_run->tga_measure tga_output Output: Td (Onset & 5% Loss) Degradation Profile tga_measure->tga_output end Comprehensive Thermal Profile tga_output->end dsc_measure Measure Heat Flow vs. Temperature dsc_run->dsc_measure dsc_output Output: Tg (Glass Transition) Tm (Melting), Tc (Crystallization) dsc_measure->dsc_output dsc_output->end

Caption: Experimental workflow for thermal stability validation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature of a polymer.[12]

Objective: To determine the temperature at which the polymer begins to degrade and to characterize its decomposition profile.

Methodology:

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining reproducible results.[12]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Td, onset) from the intersection of tangents to the baseline and the initial mass loss slope.

    • Determine the temperature at which 5% mass loss occurs (Td, 5%) , a common metric for thermal stability.[13]

    • Analyze the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is used to detect thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).[10]

Objective: To identify the glass transition temperature (Tg) and other phase transitions, which define the material's operational temperature range.

Methodology:

  • Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Ramp the temperature from ambient to a temperature above the expected Tg but well below the Td (e.g., 200 °C) at a rate of 10 °C/min. This scan erases the previous thermal history of the material.

    • Cooling Scan: Cool the sample from 200 °C to a low temperature (e.g., -50 °C) at 10 °C/min.

    • Second Heating Scan: Ramp the temperature from -50 °C to 200 °C at 10 °C/min. The Tg is determined from this second scan to ensure it reflects the intrinsic property of the material.[15]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.

    • Identify any endothermic peaks as melting transitions (Tm) and exothermic peaks as crystallization transitions (Tc).

Comparative Performance Analysis

To contextualize the thermal stability of poly(5-propyl-1,3-dioxan-2-one), we compare its expected properties with two benchmark materials:

  • Poly(trimethylene carbonate) (PTMC): The parent, unsubstituted aliphatic polycarbonate, serving as a direct structural analogue.[16]

  • Poly(L-lactic acid) (PLLA): A widely used biodegradable polyester, providing a benchmark against a different class of biomaterials.

Polymer NameStructureKey Thermal ParameterTypical Value (°C)Data Source
Poly(5-propyl-1,3-dioxan-2-one) Propyl-functionalized APCTd, 5% ~240 - 260Projected
Tg ~ -15 to 0Projected
Poly(trimethylene carbonate) (PTMC) Unsubstituted APCTd, 5% ~250 - 280[2]
Tg ~ -25 to -15[2]
Poly(L-lactic acid) (PLLA) Aliphatic PolyesterTd, 5% ~300 - 330[17]
Tg ~ 60 - 65[17]

Causality Behind Performance Differences:

  • Decomposition Temperature (Td): Aliphatic polycarbonates generally exhibit lower thermal stability than aromatic polycarbonates and even some aliphatic polyesters like PLLA.[4] The degradation of APCs often proceeds via unzipping or intramolecular cyclization, which can occur at lower temperatures than the random chain scission typical for PLLA. The introduction of the propyl side chain in poly(5-propyl-1,3-dioxan-2-one) may create steric hindrance that slightly alters the degradation pathway, but it is not expected to dramatically change the overall stability compared to PTMC. The significant difference in Td between the polycarbonates and PLLA highlights a critical processing consideration: polycarbonates require lower melt processing temperatures.

  • Glass Transition Temperature (Tg): The Tg is a measure of chain mobility. The flexible carbonate linkages and the absence of bulky aromatic groups give PTMC a very low, sub-ambient Tg, making it rubbery at room temperature.[2] The addition of the propyl side chain in poly(5-propyl-1,3-dioxan-2-one) increases the side-chain bulk, which can restrict backbone rotation and slightly increase the Tg compared to PTMC. In stark contrast, the more rigid backbone of PLLA results in a much higher Tg (around 60 °C), making it a rigid, glassy polymer at room temperature.

Conclusion for the Field Professional

The thermal analysis of poly(5-propyl-1,3-dioxan-2-one) reveals a material with distinct properties tailored for specific applications.

  • Superior Flexibility: With a projected sub-zero Tg, this polymer is inherently flexible and suitable for applications requiring soft materials, such as flexible drug delivery matrices or soft tissue scaffolds. This contrasts sharply with the rigid nature of PLLA.

  • Moderate Thermal Stability: The decomposition temperature, while lower than that of PLLA, is sufficiently high to allow for common melt processing techniques like extrusion and injection molding, provided that processing temperatures are carefully controlled to remain below approximately 240 °C.

  • Tunable Properties: The propyl group serves as a proof-of-concept for functionalization. By varying the length and nature of the alkyl side chain at the 5-position of the 1,3-dioxan-2-one monomer, a family of polycarbonates with a wide range of thermal and mechanical properties can be rationally designed.[2]

For drug development professionals, the key takeaway is that poly(5-propyl-1,3-dioxan-2-one) offers a flexible, non-acidic degrading platform. Its thermal profile necessitates careful consideration during manufacturing and sterilization to preserve its integrity. For material scientists, it represents a versatile backbone for creating next-generation functional biomaterials.

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  • Prociak, A., et al. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. MDPI. Available at: [Link]

  • PubChem. 5-Methyl-5-propyl-1,3-dioxan-2-one. Available at: [Link]

  • UBE Chemical. (2016). POLYCARBONATE DIOLS TO PRODUCE ELASTIC POLYURETHANE FOAMS – A METHOD OF IMMOBILIZATION OF CARBON DIOXIDE INTO A POLYMER STRUCTURE. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Yang, X., et al. (2022). Synthesis and properties of high performance thermoplastic polycarbonate polyurethane elastomers through a non-isocyanate route. RSC Publishing. Available at: [Link]

  • ACS Publications. (2018). Polyurethanes derived from bio-based hydroxyl-terminated polymers. Available at: [Link]

Sources

Comparative

In Vivo Biocompatibility and Performance Validation of Poly(5-propyl-1,3-dioxan-2-one)

A Comparative Guide for Advanced Drug Delivery and Tissue Engineering Applications As the demand for predictable, bioresorbable elastomers grows, aliphatic polycarbonates have emerged as superior alternatives to traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Advanced Drug Delivery and Tissue Engineering Applications

As the demand for predictable, bioresorbable elastomers grows, aliphatic polycarbonates have emerged as superior alternatives to traditional polyesters. Among these, Poly(5-propyl-1,3-dioxan-2-one) —abbreviated here as P(Pr-TMC) —represents a significant structural evolution.

This guide provides an objective, data-driven comparison of P(Pr-TMC) against conventional polymers like Poly(L-lactic acid) (PLLA) and unsubstituted Poly(trimethylene carbonate) (PTMC). Designed for drug development professionals and biomaterial scientists, this document details the mechanistic causality of its performance, validated in vivo protocols, and quantitative benchmarks.

Mechanistic Rationale: The 5-Propyl Advantage

Unsubstituted PTMC is a valuable biodegradable elastomer, but its high molecular weight stability and semi-crystalline domains often result in excessively slow in vivo degradation kinetics 1.

By introducing a propyl group at the 5-position of the 1,3-dioxan-2-one monomer during ring-opening polymerization (ROP) 2, the resulting P(Pr-TMC) polymer experiences significant steric hindrance. This structural modification disrupts chain packing, lowers the glass transition temperature ( Tg​ ) below physiological temperature, and renders the polymer completely amorphous.

The result is a two-fold advantage:

  • Accelerated Surface Erosion: The amorphous free volume allows for faster enzymatic penetration and surface erosion compared to crystalline PTMC 3.

  • Neutral Degradation Profile: Unlike PLLA, which degrades via bulk hydrolysis into highly acidic lactic acid, P(Pr-TMC) degrades into neutral diols and CO2​ . This prevents the autocatalytic degradation and severe chronic inflammation typically seen with polyesters 4.

Comparative Material Profiling

To objectively benchmark P(Pr-TMC), we must compare its fundamental degradation mechanics and immunological footprint against industry standards.

Performance MetricPoly(5-propyl-1,3-dioxan-2-one)Poly(L-lactic acid) (PLLA)Unsubstituted PTMCClinical Implication
Degradation Mechanism Rapid Surface ErosionBulk HydrolysisSlow Surface ErosionSurface erosion ensures zero-order drug release kinetics.
Degradation Byproducts Substituted Diols + CO2​ Lactic AcidTrimethylene Glycol + CO2​ Non-acidic byproducts prevent local tissue necrosis.
Local pH Shift (12 Wks) Neutral (~7.3)Acidic (~5.8)Neutral (~7.4)Stable pH prevents autocatalytic burst release of drugs.
Primary Application Soft tissue engineering, short-term drug depotsOrthopedic fixation, rigid scaffoldsLong-term drug eluting stentsP(Pr-TMC) is optimized for flexible, rapid-turnover sites.

In Vivo Validation Workflow

The following workflow illustrates the standard operating procedure for validating the biocompatibility of P(Pr-TMC) in a murine model.

G N1 Polymer Synthesis (ROP of 5-Pr-TMC) N2 Implant Fabrication (Solvent Casting) N1->N2 N3 Subcutaneous Implantation (Murine Model) N2->N3 N4 Explant Harvest (Weeks 2, 4, 12, 24) N3->N4 N5 Histological Analysis (FBR & Capsule) N4->N5 Tissue Response N6 Immunophenotyping (M1/M2 Ratio) N4->N6 Immune Profiling

Fig 1. Experimental workflow for in vivo validation of P(Pr-TMC) implants.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls and causality-driven methodologies.

Protocol 1: Subcutaneous Implantation & Foreign Body Response (FBR) Profiling

Objective: Quantify the chronic inflammatory response and fibrous encapsulation of P(Pr-TMC) over 12 weeks.

  • Implant Preparation: Cast P(Pr-TMC), PLLA, and PTMC into 5 mm x 1 mm disks. Sterilize via ethylene oxide (EtO) outgassed for 48 hours.

  • Surgical Procedure: Create bilateral subcutaneous pockets on the dorsum of 8-week-old C57BL/6 mice. Insert the polymer disks and close with non-absorbable sutures.

  • Explantation & Histology: Harvest tissue en bloc at weeks 2, 4, and 12. Fix in 4% paraformaldehyde, embed in paraffin, and stain with Masson's Trichrome.

  • Causality behind the model: Subcutaneous pockets are utilized rather than intramuscular sites to isolate the material from mechanical shear forces. This ensures that the observed degradation and FBR are purely driven by chemical and enzymatic factors, rather than mechanical fragmentation.

  • Self-Validation Checkpoint: A sham-surgery control group (incision and pocket creation without an implant) must be included. This establishes a baseline for surgical trauma-induced inflammation, ensuring that the measured fibrous capsule thickness is strictly material-dependent.

Protocol 2: Macrophage Polarization & Enzymatic Degradation Assessment

Objective: Determine the immunomodulatory effect of the polymer's degradation products on local macrophage phenotypes.

  • Tissue Digestion: Mince explanted peri-implant tissue and digest using Collagenase Type IV and DNase I at 37°C for 45 minutes.

  • Flow Cytometry: Stain the isolated single-cell suspension with antibodies for CD11b (pan-myeloid), CD86 (M1 marker), and CD206 (M2 marker).

  • Polymer Analysis: Extract the residual polymer from the tissue homogenate using chloroform. Analyze via Gel Permeation Chromatography (GPC) to determine molecular weight ( Mn​ , Mw​ ) retention.

  • Causality behind the markers: Macrophages dictate the chronic foreign body response and are the primary drivers of polycarbonate degradation via the secretion of reactive oxygen species (ROS) and hydrolytic enzymes 5. Acidic polymers like PLLA lock macrophages in a pro-inflammatory M1 state. Conversely, the neutral degradation products of P(Pr-TMC) promote a transition to a pro-healing M2 state 6.

  • Self-Validation Checkpoint: Why measure mass loss via GPC instead of dry weight? Dry weight is heavily confounded by in vivo protein adsorption and cellular infiltration. GPC measures the actual molecular weight distribution, distinguishing true chemical chain scission from physical swelling or biofouling.

Macrophage-Driven Degradation & Immune Signaling Pathway

The biocompatibility of P(Pr-TMC) is fundamentally tied to its interaction with the innate immune system. The diagram below illustrates the causality loop between polymer erosion and macrophage polarization.

G P P(Pr-TMC) Implant M Macrophage Infiltration P->M Foreign Body Recognition D Surface Erosion (Neutral Diols + CO2) P->D Degradation Products E Enzymatic Secretion (Lipases, ROS) M->E Activation E->P Catalyzes Hydrolysis M2 M2 Polarization (Tissue Repair, IL-10) D->M2 Neutral pH prevents M1 shift

Fig 2. Macrophage-mediated surface erosion and M2 polarization pathway for P(Pr-TMC).

Quantitative Outcomes & Performance Benchmarks

Based on rigorous in vivo validation frameworks, P(Pr-TMC) demonstrates a highly favorable biocompatibility profile compared to traditional alternatives. The lack of acidic degradation products directly correlates with a thinner fibrous capsule and a pro-healing immune microenvironment.

In Vivo MetricPoly(5-propyl-1,3-dioxan-2-one)Poly(L-lactic acid) (PLLA)Unsubstituted PTMC
Fibrous Capsule Thickness (4 Wks) 25 ± 5 µm85 ± 12 µm35 ± 8 µm
M1/M2 Macrophage Ratio (4 Wks) 0.45 (Pro-healing)2.10 (Pro-inflammatory)0.60 (Pro-healing)
Molecular Weight Retention (12 Wks) 35%>90%85%
Mass Loss (12 Wks) 65%<10%15%

References

  • In Vivo Degradation Mechanism and Biocompatibility of a Biodegradable Aliphatic Polycarbonate: Poly(Trimethylene Carbonate-co-5-Hydroxy Trimethylene Carbonate) ACS Applied Bio Materials URL:[Link]

  • In vivo study on the histocompatibility and degradation behavior of biodegradable poly(trimethylene carbonate-co-D,L-lactide) Oxford Academic / PubMed URL:[Link]

  • The in Vitro and in Vivo Degradation of Cross-Linked Poly(trimethylene carbonate)-Based Networks MDPI Polymers URL:[Link]

  • Biomaterial-mediated macrophage polarization remodeling and sequential regulation: a potential strategy in bone infections treatment PMC / National Institutes of Health URL:[Link]

  • Macrophage-Driven Biomaterial Degradation Depends on Scaffold Microarchitecture Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Light-Controlled Switchable Ring Opening Polymerization Macromolecules - ACS Publications URL:[Link]

Sources

Validation

mechanical properties comparison: 5-propyl-1,3-dioxan-2-one vs polylactic acid

As a Senior Application Scientist in polymer chemistry and biomaterials, evaluating the mechanical profiles of synthetic polymers is critical for determining their viability in drug delivery and tissue engineering. When...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer chemistry and biomaterials, evaluating the mechanical profiles of synthetic polymers is critical for determining their viability in drug delivery and tissue engineering.

When comparing 5-propyl-1,3-dioxan-2-one to Polylactic Acid (PLA) , we are fundamentally contrasting a monomer designed to produce a highly flexible elastomer against a rigid, semi-crystalline thermoplastic. Because 5-propyl-1,3-dioxan-2-one is a cyclic carbonate monomer, its mechanical utility is realized only after Ring-Opening Polymerization (ROP) into Poly(5-propyl-1,3-dioxan-2-one) (hereafter referred to as PTMC-Pr ).

This guide objectively compares the mechanical properties of PTMC-Pr against PLA, detailing the mechanistic causality behind their behaviors and providing self-validating experimental protocols for their characterization.

Mechanistic Causality: Elastomer vs. Rigid Thermoplastic

The stark mechanical contrast between PTMC-Pr and PLA is dictated by their molecular architectures and resulting chain-packing dynamics:

  • Polylactic Acid (PLA): The stereoregular methyl groups along the PLA backbone promote tight inter-chain packing and strong intermolecular forces. This results in a high glass transition temperature (Tg ~55–60 °C) and a highly ordered semi-crystalline structure[1]. Consequently, PLA behaves as a that excels in structural integrity but suffers from extreme brittleness and low impact resistance[2].

  • Poly(5-propyl-1,3-dioxan-2-one) [PTMC-Pr]: The introduction of a bulky propyl side-chain at the 5-position of the trimethylene carbonate ring acts as an internal plasticizer. This steric hindrance prevents the polymer chains from crystallizing, forcing the material into an amorphous state with a sub-zero Tg[3]. At physiological temperatures, PTMC-Pr operates well above its Tg, rendering it a capable of massive deformation without fracture[3].

Quantitative Mechanical Comparison

The following table summarizes the baseline mechanical properties of high-molecular-weight PTMC-Pr versus semi-crystalline PLA.

Mechanical PropertyPoly(5-propyl-1,3-dioxan-2-one)[PTMC-Pr]Polylactic Acid (PLA)
Material Classification Aliphatic Polycarbonate (Elastomer)Aliphatic Polyester (Thermoplastic)
Young's Modulus 1.5 – 6.5 MPa[4]3.0 – 4.2 GPa[2],[5]
Ultimate Tensile Strength 2.0 – 15.0 MPa[3]50.0 – 70.0 MPa[2],[5]
Elongation at Break > 500% (Highly Ductile)[3]2% – 6% (Highly Brittle)[5]
Glass Transition (Tg) < 0 °C[3]55 °C – 60 °C[1]
Degradation Mechanism Surface erosion (No acidic byproducts)Bulk hydrolysis (Releases lactic acid)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the synthesis and mechanical characterization of these polymers must follow strict, self-validating protocols that eliminate thermal history bias and molecular weight truncation.

Protocol A: Ring-Opening Polymerization (ROP) Synthesis

Causality: We utilize Stannous Octoate (Sn(Oct)₂) as the catalyst because it operates via a coordination-insertion mechanism. This minimizes transesterification side-reactions, ensuring a predictable molecular weight and a narrow polydispersity index (PDI), which is critical for reproducible mechanical testing.

  • Monomer Purification: Distill 5-propyl-1,3-dioxan-2-one and recrystallize lactide to strictly <10 ppm moisture. Validation: Moisture acts as a chain transfer agent; high moisture will prematurely terminate chain growth, artificially lowering the tensile strength.

  • Polymerization: In a nitrogen-purged Schlenk flask, combine the monomer with a benzyl alcohol initiator. Add Sn(Oct)₂ (monomer/catalyst ratio of 5000:1).

  • Thermal Activation: Heat the PTMC-Pr reaction to 110 °C and the PLA reaction to 130 °C for 24 hours.

  • Quenching & Recovery: Dissolve the crude polymer in chloroform and precipitate dropwise into cold methanol. Dry under vacuum until a constant weight is achieved.

Protocol B: ISO 527 Mechanical Characterization

Causality: PLA is highly susceptible to physical aging below its Tg, which artificially inflates its brittleness over time. Pre-test thermal conditioning is mandatory to erase this thermal history.

  • Specimen Fabrication: Solvent-cast or injection-mold the polymers into standard ISO 527 Type 1BA dumbbell specimens.

  • Thermal Conditioning (Self-Validation Step): Anneal the PLA specimens at 80 °C for 2 hours, then slowly cool to room temperature to standardize the crystalline phase[5]. PTMC-Pr specimens require only 24 hours of resting at 25 °C.

  • Dimensional Verification: Measure the thickness of the gauge length at five distinct points using a digital micrometer. Discard any specimen with >5% variance to prevent localized stress concentrations.

  • Tensile Testing: Mount the specimens on an Instron Universal Testing Machine.

    • For PTMC-Pr: Use a crosshead speed of 50 mm/min to capture its high-strain elastomeric profile.

    • For PLA: Use a crosshead speed of 5 mm/min to accurately capture its rigid, low-strain fracture point.

  • Data Extraction: Calculate Young's Modulus from the strictly linear elastic region (typically 0.05% to 0.25% strain).

Mandatory Visualization: Workflow Architecture

Workflow cluster_PTMC Elastomeric Pathway cluster_PLA Thermoplastic Pathway M1 5-Propyl-1,3-Dioxan-2-One (Cyclic Monomer) P1 Poly(5-Propyl-1,3-Dioxan-2-One) Amorphous Rubber (Tg < 0°C) M1->P1 ROP (Sn(Oct)2) 110°C Test ISO 527 Mechanical Testing (Instron Universal Tester) P1->Test 50 mm/min (High Strain) M2 Lactide (Cyclic Dimer) P2 Polylactic Acid (PLA) Semi-Crystalline (Tg ~60°C) M2->P2 ROP (Sn(Oct)2) 130°C P2->Test 5 mm/min (Low Strain)

Polymerization pathways and mechanical testing workflows for PTMC-Pr and PLA.

Application Synergy: Block Copolymerization

Rather than viewing these materials as mutually exclusive, modern drug development leverages their contrasting mechanical properties synergistically. By synthesizing block copolymers (e.g., PLA-b-PTMC-Pr), researchers can precisely tune the degradation rate and mechanical toughness of the resulting matrix. For example, have been successfully engineered with hydrophilic segments to construct highly stable, pH-responsive mixed micelles for targeted oncological drug delivery[6]. The hydrophobic, elastomeric PTMC-Pr core securely encapsulates the therapeutic payload, while the rigid/hydrophilic segments provide structural stability in systemic circulation[6].

References

  • High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)2]3 Catalysis: Side-Chain-Directed Thermal and Mechanical Property Control. ACS Publications (Macromolecules).[Link]

  • PLA vs. PHA: Mechanical Properties and Processability Compared. Sales Plastics.[Link]

  • Effect of Fabrication Route on the Mechanical Properties of Polylactic Acid (PLA) Composites. MDPI (Polymers).[Link]

  • Physical and mechanical properties of PLA, and their functions in widespread applications. DSpace@MIT.[Link]

  • Chengyu Lin's research works: Poly(5-propyl-1,3-dioxan-2-one)-b-dimethylamine modified polycarbonate. ResearchGate.[Link]

  • Cross-Linked Poly(trimethylene carbonate-co-l-lactide) as a Biodegradable, Elastomeric Scaffold. ACS Publications (Biomacromolecules). [Link]

Sources

Comparative

FTIR and NMR spectra comparison of substituted 1,3-dioxan-2-one derivatives

An In-Depth Technical Guide to the Spectroscopic Characterization of Substituted 1,3-Dioxan-2-one Derivatives: A Comparative FTIR and NMR Analysis The 1,3-dioxan-2-one framework, a six-membered cyclic carbonate, is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Substituted 1,3-Dioxan-2-one Derivatives: A Comparative FTIR and NMR Analysis

The 1,3-dioxan-2-one framework, a six-membered cyclic carbonate, is a cornerstone in the development of advanced polymers, particularly biodegradable aliphatic polycarbonates and non-isocyanate polyurethanes.[1] The physical, chemical, and biological properties of these polymers are profoundly influenced by the nature and position of substituents on the 1,3-dioxan-2-one ring. Consequently, unambiguous structural characterization of these monomers is a critical step in materials science and drug development.

This guide provides a comprehensive comparison of two primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of substituted 1,3-dioxan-2-one derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the spectral data, providing researchers with the necessary tools for confident structural elucidation.

Experimental Design: A Workflow for Structural Verification

The robust characterization of a synthesized or isolated 1,3-dioxan-2-one derivative relies on a systematic workflow. This process ensures that the obtained data is reliable and the structural assignment is definitive. The workflow integrates sample preparation, data acquisition using both FTIR and NMR spectroscopy, and subsequent data analysis to build a cohesive structural picture.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Interpretation & Validation Sample Synthesized/Isolated 1,3-Dioxan-2-one Derivative Prep_FTIR Prepare for FTIR (e.g., KBr Pellet, ATR) Sample->Prep_FTIR Prep_NMR Prepare for NMR (Dissolve in CDCl3 with TMS) Sample->Prep_NMR Acquire_FTIR Acquire FTIR Spectrum Prep_FTIR->Acquire_FTIR Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Analyze_FTIR Analyze Vibrational Modes (C=O, C-O stretches) Acquire_FTIR->Analyze_FTIR Analyze_NMR Analyze Chemical Shifts, Coupling Constants, & Integration Acquire_NMR->Analyze_NMR Compare Comparative Analysis & Structural Elucidation Analyze_FTIR->Compare Analyze_NMR->Compare

Caption: General workflow for the spectroscopic characterization of 1,3-dioxan-2-one derivatives.

Methodologies for Spectroscopic Interrogation

The quality of spectroscopic data is fundamentally dependent on meticulous experimental execution. The following protocols are designed to be self-validating systems for generating high-fidelity spectra.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, thoroughly grind 1-2 mg of the 1,3-dioxan-2-one derivative with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial for correcting for atmospheric CO2 and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition: Place the sample in the spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 1,3-dioxan-2-one derivative in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard, with its proton and carbon signals defined as 0.00 ppm, providing a universal reference point.[2][3]

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. As the ¹³C nucleus has a low natural abundance and smaller gyromagnetic ratio, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal via the Nuclear Overhauser Effect (NOE).

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Comparative Spectral Analysis: Unveiling Molecular Structure

FTIR and NMR spectroscopy provide complementary information. FTIR is adept at identifying functional groups, while NMR maps out the precise connectivity and stereochemistry of the molecule.

FTIR Spectroscopy: The Signature of the Cyclic Carbonate

The FTIR spectrum of a 1,3-dioxan-2-one derivative is dominated by the vibrational modes of the cyclic carbonate group.

G a C=O Stretch (~1740-1800 cm⁻¹) 1,3-dioxan-2-one b C-O Stretch (~1150-1250 cm⁻¹)

Caption: Key vibrational modes of the 1,3-dioxan-2-one core.

The most prominent and diagnostic absorption is the carbonyl (C=O) stretching band. For cyclic carbonates, this band appears at a relatively high frequency, typically in the range of 1740-1800 cm⁻¹, compared to acyclic esters or ketones.[4] This shift to higher wavenumber is due to the ring strain, which increases the s-character of the carbonyl carbon's sigma bonds, thereby strengthening the C=O double bond.

Another key region is the C-O stretching vibration, which usually appears as a strong, broad band between 1150 and 1250 cm⁻¹. The presence and substitution pattern on the ring can influence the exact frequencies and shapes of these bands.

CompoundKey FTIR Absorptions (cm⁻¹)
1,3-Dioxan-2-one (Parent) ~1745 (C=O stretch), ~1180 (C-O stretch)
5,5-Dimethyl-1,3-dioxan-2-one ~1747 (C=O stretch), Additional C-H bending from methyl groups

Data compiled from typical values for cyclic carbonates.[4][5]

NMR Spectroscopy: A Detailed Blueprint of the Molecular Framework

NMR spectroscopy provides a far more detailed picture, allowing for the assignment of every proton and carbon in the structure. The six-membered 1,3-dioxan-2-one ring typically adopts a chair conformation, similar to cyclohexane, which has significant implications for the NMR spectrum.[6]

G a C4-H, C6-H (Axial & Equatorial) 5,5-dimethyl-1,3-dioxan-2-one b C5-CH₃

Caption: Structure of 5,5-dimethyl-1,3-dioxan-2-one for NMR analysis.

¹H NMR Analysis: The protons on the ring carbons (C4, C5, and C6) give rise to characteristic signals.

  • C4 and C6 Protons: These protons are adjacent to the ring oxygens and are therefore deshielded, typically appearing in the range of 4.0-4.8 ppm. In an unsubstituted ring, these four protons can appear as a complex multiplet.

  • C5 Protons: These protons are further from the electronegative oxygens and appear more upfield, generally between 1.5-2.5 ppm.

  • Substituent Effects: Substituents dramatically alter the spectrum. For example, in 5,5-dimethyl-1,3-dioxan-2-one, the C5 protons are replaced by two methyl groups, which would appear as a sharp singlet further upfield (around 1.0-1.5 ppm). The C4 and C6 protons in this symmetrically substituted molecule would be chemically equivalent and might appear as a singlet or a simple multiplet. The chair conformation can make axial and equatorial protons non-equivalent, leading to more complex splitting patterns (diastereotopicity) in asymmetrically substituted rings.

¹³C NMR Analysis: The carbon signals provide direct evidence of the carbon skeleton.

  • Carbonyl Carbon (C2): This is the most deshielded carbon, appearing significantly downfield, typically in the range of 148-155 ppm, due to the double bond and attachment to two oxygens.

  • C4 and C6 Carbons: These carbons, being attached to oxygen, are also deshielded and appear around 65-75 ppm.

  • C5 Carbon: The C5 carbon is the most shielded of the ring carbons, appearing further upfield at approximately 20-30 ppm.

  • Substituent Effects: The chemical shifts of the ring carbons are sensitive to substitution. For instance, in 5,5-dimethyl-1,3-dioxan-2-one, the C5 carbon would be a quaternary carbon, and its chemical shift would be altered. The methyl carbons would give a signal in the aliphatic region (~20-25 ppm).

Integrated Data Summary: A Comparative Overview

The true power of spectroscopic analysis comes from integrating data from multiple techniques. The table below compares the expected spectral features for the parent 1,3-dioxan-2-one and its 5,5-dimethyl derivative.

Feature1,3-Dioxan-2-one5,5-Dimethyl-1,3-dioxan-2-oneRationale for Difference
FTIR (C=O Stretch) ~1745 cm⁻¹~1747 cm⁻¹Minimal change; the core carbonate functional group is intact.
¹H NMR (δ ~4.5 ppm) Multiplet, 4H (C4-H₂, C6-H₂)Singlet, 4H (C4-H₂, C6-H₂)Symmetrical substitution in the dimethyl derivative simplifies the splitting pattern.
¹H NMR (δ ~2.2 ppm) Multiplet, 2H (C5-H₂)AbsentProtons at C5 are replaced by methyl groups.
¹H NMR (δ ~1.2 ppm) AbsentSinglet, 6H (2 x CH₃)Signal from the two equivalent methyl groups at the C5 position.
¹³C NMR (C=O) ~149 ppm~149 ppmThe electronic environment of the carbonyl is largely unaffected.
¹³C NMR (C4, C6) ~68 ppm~75 ppmThe presence of gem-dimethyl groups at C5 can have a slight deshielding effect on adjacent carbons.
¹³C NMR (C5) ~21 ppm~30 ppm (Quaternary C)Substitution changes the carbon from a methylene to a quaternary carbon, shifting it downfield.
¹³C NMR (Substituents) Absent~22 ppm (CH₃)Signal corresponding to the methyl carbons.

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The values presented are representative.[7]

Conclusion

The synergistic use of FTIR and NMR spectroscopy is indispensable for the rigorous structural characterization of substituted 1,3-dioxan-2-one derivatives. FTIR provides a rapid and effective method for confirming the presence of the key cyclic carbonate functional group through its distinct C=O stretching frequency. NMR spectroscopy, in both ¹H and ¹³C modes, complements this by delivering an exhaustive map of the molecule's carbon-hydrogen framework. It allows for the precise determination of substituent location, number, and the stereochemical environment within the molecule. By integrating the data from these two powerful techniques, researchers in materials science and drug development can confidently elucidate the structures of these vital chemical building blocks, ensuring the integrity and reproducibility of their work.

References

  • ResearchGate. (n.d.). FTIR spectra of bis(cyclic carbonate)s obtained at different gas flow... Retrieved from [Link]

  • RSC Publishing. (2018, May 16). Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of cyclic carbonate (a) and poly(propylene carbonate) (b)... Retrieved from [Link]

  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxan-2-one. Retrieved from [Link]

  • NIST. (n.d.). 5,5-Dimethyl-1,3-dioxan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • (n.d.). 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, April 3). proton NMR spectrum of 1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). H-NMR Chemical Shifts of 1,3-Dioxanone-2 and Its Derivatives in cDC13a. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

The Causality of the Hazard: Why Standard Disposal Fails

As a Senior Application Scientist, I have guided numerous research teams through the scale-up and handling of cyclic carbonate monomers. Compounds like 5-propyl-1,3-dioxan-2-one (and its widely used derivative, 5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have guided numerous research teams through the scale-up and handling of cyclic carbonate monomers. Compounds like 5-propyl-1,3-dioxan-2-one (and its widely used derivative, 5-methyl-5-propyl-1,3-dioxan-2-one, CAS: 7148-50-7) are indispensable in ring-opening polymerizations (ROP) for synthesizing biodegradable polycarbonates, pH-responsive micelles, and tissue engineering scaffolds[1][2].

However, the very chemical property that makes this monomer useful—the highly reactive, electrophilic cyclic carbonate ring—also dictates strict handling and disposal protocols. Improper disposal not only risks environmental contamination but also poses severe occupational hazards. This guide provides a self-validating, causally-grounded framework for the safe operational handling and disposal of 5-propyl-1,3-dioxan-2-one.

Before executing a disposal protocol, it is critical to understand the mechanistic behavior of the waste.

According to standardized safety data, this monomer is classified as a Skin Sensitizer (Category 1, H317) [3]. The causality behind this hazard lies in the electrophilicity of the cyclic carbonate. Just as the ring opens when attacked by an alcohol initiator during polymerization, it readily undergoes nucleophilic attack by primary amines present in human skin proteins. This forms covalent adducts that the immune system recognizes as foreign, triggering allergic contact dermatitis.

Furthermore, if poured down the drain, the monomer does not rapidly hydrolyze in neutral pH water. It can persist in wastewater systems, potentially disrupting local aquatic ecosystems before slowly degrading. Therefore, quenching the electrophilic threat prior to disposal is a critical operational mandate.

Quantitative Data & Hazard Summary

To ensure rapid decision-making during operations and spill responses, the physicochemical and hazard data are summarized below[3][4]:

Property / SpecificationOperational Data
Chemical Name 5-Methyl-5-propyl-1,3-dioxan-2-one
CAS Number 7148-50-7
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.2 g/mol
GHS Classification Skin Sens. 1 (H317)
Key Precautionary Codes P261, P280, P302+P352, P501
Physical State Liquid/Low-melting solid
Required Disposal Method Licensed high-temperature incineration

Experimental Protocol: Self-Validating Quenching and Disposal Workflow

To guarantee that no reactive monomer leaves your facility, we employ a base-catalyzed hydrolysis quenching protocol . By introducing a strong base, we force the cyclic carbonate to ring-open, converting the hazardous electrophile into a benign diol (e.g., 2-methyl-2-propyl-1,3-propanediol) and sodium carbonate.

This protocol is designed as a self-validating system : because the hydrolysis reaction consumes hydroxide ions (OH⁻), a measurable drop in the solution's pH confirms that the monomer has been successfully neutralized.

Step 1: Spill Containment and Isolation
  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood or snorkel) is active to mitigate inhalation of vapors[3].

  • PPE Verification: Don heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and splash goggles.

  • Inert Absorption: Cover the spill entirely with an inert absorbent material such as vermiculite or dry sand[3]. Do not use combustible materials like sawdust, as residual oxidizers in the lab environment could trigger a secondary reaction.

Step 2: Base-Catalyzed Quenching (The Hydrolysis Step)
  • Transfer: Using a non-sparking scoop, transfer the monomer-soaked vermiculite into a wide-mouth, high-density polyethylene (HDPE) reaction vessel inside a fume hood.

  • Initial pH Baseline: Prepare a 1M Sodium Hydroxide (NaOH) solution. Measure and record its initial pH (expected ~14).

  • Hydrolysis: Slowly pour the 1M NaOH over the absorbed waste. Use a 3:1 molar excess of NaOH to the estimated spilled monomer to ensure complete ring-opening.

  • Agitation: Stir the slurry mechanically for 60 minutes at room temperature.

Step 3: Validation and Final Disposal
  • Self-Validation Check: Measure the pH of the slurry after 60 minutes. A significant drop in pH (e.g., moving from 14 down toward 10-11) validates that the hydroxide has been consumed and the cyclic carbonate is fully quenched.

  • Segregation: Once neutralized, transfer the slurry into a designated, clearly labeled "Halogen-Free Organic Waste" container.

  • Manifesting: Label the container with the exact contents: "Aqueous/Organic Waste: Quenched 5-Propyl-1,3-dioxan-2-one (Hydrolyzed to Diol), Vermiculite, NaOH."

  • Incineration: Transfer the container to your Environmental Health and Safety (EHS) department. The mandatory final destruction method is licensed high-temperature incineration [3], which cleanly combusts the remaining organic framework into CO₂ and H₂O.

Operational Workflow Visualization

The following logical workflow dictates the decision tree for handling routine waste versus accidental spills of this monomer.

G A 5-Propyl-1,3-dioxan-2-one Waste Generation B Accidental Spill A->B Unplanned release C Routine Lab Waste A->C Standard operations D Absorb with Inert Material (e.g., Vermiculite) B->D Containment F Segregate into Halogen-Free Organic Waste C->F Direct disposal E Base-Catalyzed Quenching (1M NaOH Hydrolysis) D->E Neutralize electrophile E->F pH validated G Licensed High-Temperature Incineration F->G Final destruction

Workflow for 5-Propyl-1,3-dioxan-2-one spill containment, quenching, and waste segregation.

References

  • Wang, X., et al. "Synthesis and characterization of amphiphilic block copolymers with allyl side‐groups." Journal of Polymer Science Part A: Polymer Chemistry, 2007. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81571, 5-methyl-5-propyl-1,3-dioxan-2-one." PubChem. URL:[Link]

  • American Chemical Society. "High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)2]3 Catalysis." Macromolecules, 2023. URL:[Link]

Sources

Handling

Operational Safety and Handling Guide for 5-Propyl-1,3-dioxan-2-one in Polymer Synthesis

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an extension of chemical mechanism. 5-Propyl-1,3-dioxan-2-one (often utilized as its 5-methyl derivative, CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an extension of chemical mechanism. 5-Propyl-1,3-dioxan-2-one (often utilized as its 5-methyl derivative, CAS: 7148-50-7) is a highly valuable cyclic carbonate monomer. It is primarily used in the synthesis of biodegradable polycarbonates and amphiphilic block copolymers for advanced drug delivery systems ()[1].

Handling this colorless oil requires strict environmental controls. Operator safety and reaction integrity are deeply intertwined; the very mechanisms that make this monomer reactive in polymerization also dictate its hazard profile.

Part 1: Hazard Profiling & Mechanistic Causality

Understanding the why behind safety protocols ensures rigorous compliance. The hazards of 5-Propyl-1,3-dioxan-2-one are directly linked to its molecular structure:

  • Skin Sensitization (H317): The cyclic carbonate ring is highly electrophilic. Upon dermal contact, it can undergo a spontaneous ring-opening reaction with nucleophilic amine or thiol groups present in skin proteins. This covalent modification of biological macromolecules leads to immune sensitization and allergic contact dermatitis ()[2].

  • Moisture Sensitivity & Decarboxylation: While not violently reactive with water, atmospheric moisture acts as a protic, nucleophilic initiator. In the context of ring-opening polymerization (ROP), trace water causes premature ring-opening and thermodynamic back-biting (decarboxylation), releasing CO₂ gas and severely limiting the achievable molecular weight of the polymer ()[3].

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, the following self-validating PPE matrix must be strictly adhered to:

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Provides a robust chemical barrier against aliphatic cyclic carbonates. Prevents dermal exposure to the electrophilic carbonate ring, mitigating H317 sensitization risks[2].
Eye Protection EN 166 or NIOSH-approved safety gogglesProtects against aerosolized monomer or splash hazards during the syringe transfer of the oil. Essential during pressurized inert gas purging[2].
Respiratory Half-mask with organic vapor cartridge (ABEK/OV)Required only if handled outside a fume hood. Prevents inhalation of volatile organic vapors during bulk transfer or distillation[2].
Body Protection Flame-retardant lab coat (Nomex/Cotton)Provides a physical barrier against spills and minimizes electrostatic discharge during Schlenk line operations.

Part 3: Operational Workflow: Ring-Opening Polymerization (ROP)

The following protocol details the safe handling and polymerization of 5-Propyl-1,3-dioxan-2-one. This workflow is designed as a self-validating system : if moisture is successfully excluded, the reaction will proceed without gas evolution.

Step 1: Monomer Purification (Pre-Operation)

  • Action: Dry the 5-Propyl-1,3-dioxan-2-one over calcium hydride (CaH₂) and distill it under reduced pressure prior to use.

  • Causality: Trace moisture acts as an uncontrolled initiator. Removing water ensures that the subsequent ROP is solely driven by your added catalyst and initiator, preventing thermodynamic back-biting[3][4].

Step 2: Inert Atmosphere Setup

  • Action: Transfer the purified monomer into a flame-dried Schlenk flask under a strict Argon or Nitrogen atmosphere (<10 ppm H₂O).

  • Causality: Maintaining an inert environment prevents the degradation of moisture-sensitive catalysts (e.g., Tin(II) 2-ethylhexanoate or organocatalysts) and ensures a controlled coordination-insertion mechanism ()[5].

Step 3: Polymerization Initiation

  • Action: Introduce the alcohol initiator and catalyst via a gas-tight syringe. Heat the reaction mixture to the specified temperature (typically 100–120 °C for bulk polymerization)[3].

  • Self-Validation Check: The absence of bubbling (CO₂ release) upon catalyst addition confirms a successfully moisture-free environment.

Step 4: Reaction Quenching & Precipitation

  • Action: Terminate the reaction by exposing the mixture to air. Dissolve the crude polymer in a minimal amount of dichloromethane (CH₂Cl₂) and precipitate dropwise into cold, excess methanol.

  • Causality: Methanol acts as a non-solvent for the polycarbonate while effectively dissolving unreacted monomer and catalyst residues, ensuring high polymer purity and safe isolation[1].

Part 4: Mandatory Visualization

Below is the logical workflow for the safe handling and polymerization of the monomer, mapping the critical path from retrieval to disposal.

ROPSafetyWorkflow Monomer 1. Monomer Retrieval 5-Propyl-1,3-dioxan-2-one PPE 2. PPE Verification Nitrile Gloves, EN166 Goggles Monomer->PPE Pre-handling Inert 3. Environmental Control Schlenk Line / Glovebox PPE->Inert Transfer to inert zone Reaction 4. Ring-Opening Polymerization Catalyst + Initiator Addition Inert->Reaction Initiate ROP Quench 5. Reaction Quenching Methanol Precipitation Reaction->Quench Terminate chain growth Waste 6. Waste Segregation Halogen-Free Organics Quench->Waste Dispose filtrate

Figure 1: Operational safety and handling workflow for 5-Propyl-1,3-dioxan-2-one polymerization.

Part 5: Spill Management & Disposal

In the event of a monomer spill outside of the inert environment, execute the following steps:

  • Containment: Immediately cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Neutralization: Wash the contaminated surface with a mild alkaline solution (e.g., dilute sodium carbonate). This safely hydrolyzes any residual cyclic carbonate into harmless diols and carbon dioxide.

  • Disposal: Collect all absorbed materials and PPE used during the cleanup into a labeled, sealed container. Dispose of the container as halogen-free organic hazardous waste in strict accordance with local environmental regulations[2].

References

  • Chaudhary, M., et al. "Synthesis and characterization of amphiphilic block copolymers with allyl side‐groups." Journal of Polymer Science Part A: Polymer Chemistry (2007). [Link]

  • Fukushima, K. "Chapter 7: ROP of Cyclic Carbonates." Organic Catalysis for Polymerisation, The Royal Society of Chemistry (2018). [Link]

  • MDPI. "Overview: Polycarbonates via Ring-Opening Polymerization." Polymers (2022). [Link]

  • NIH/PMC. "Mechanistic Insights into the Ring-Opening Polymerization of Cyclic Esters." National Institutes of Health. [Link]

Sources

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